molecular formula C18H21F3N2O5 B1629427 H-L-Ile-Amc TFA CAS No. 191723-53-2

H-L-Ile-Amc TFA

Cat. No.: B1629427
CAS No.: 191723-53-2
M. Wt: 402.4 g/mol
InChI Key: XPPJTDCCTDQORL-UXZWUECBSA-N
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Description

H-L-Ile-Amc TFA is a useful research compound. Its molecular formula is C18H21F3N2O5 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJTDCCTDQORL-UXZWUECBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647384
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191723-53-2
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-L-Ile-Amc TFA: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) is a fluorogenic enzyme substrate used in biochemistry to detect and quantify the activity of certain proteases. The molecule consists of the amino acid L-isoleucine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

The core principle of its application lies in the enzymatic cleavage of the amide bond between the isoleucine residue and the AMC fluorophore. In its intact, substrate form, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This fluorescence signal is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity under investigation. The excitation and emission wavelengths for AMC are typically around 340-360 nm and 440-460 nm, respectively.

While specific research articles detailing the widespread use of this compound are not abundant in publicly available literature, its structure strongly suggests its utility as a substrate for aminopeptidases or other proteases with specificity for isoleucine at the P1 position. One supplier suggests its use in the detection of yeasts and molds through the measurement of aminopeptidase activity.[1] Given the common use of similar amino acid-AMC conjugates, it may also serve as a substrate to characterize the caspase-like activity of the proteasome, which is known to cleave after certain amino acid residues.

Core Applications in Biochemistry

Based on its chemical structure and the general principles of fluorogenic substrates, this compound is primarily utilized in the following areas:

  • Enzyme Activity Assays: The primary application is the direct measurement of the activity of proteases that recognize and cleave after an N-terminal isoleucine residue. This is particularly relevant for studying aminopeptidases.

  • Enzyme Inhibition Studies and Drug Discovery: this compound can be employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases. In these assays, a decrease in the rate of AMC fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.

  • Biochemical Characterization of Enzymes: This substrate can be used to determine key kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Quantitative Data Presentation

As of the latest available data, specific kinetic parameters (Km, Vmax, kcat/Km) for the hydrolysis of this compound by a specific enzyme are not well-documented in publicly accessible literature. However, to provide a representative example of the type of quantitative data that can be obtained with such a substrate, the following table presents kinetic constants for the well-characterized fluorogenic aminopeptidase substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), with Leucine Aminopeptidase (LAP).

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)Optimal pH
L-Leucine-AMCLeucine Aminopeptidase10-100VariesVaries8.0 - 9.5

Note: Vmax and kcat/Km are highly dependent on the specific enzyme preparation and assay conditions.

Experimental Protocols

The following is a detailed, representative methodology for conducting an aminopeptidase activity assay using an amino acid-AMC substrate like this compound. This protocol can be adapted for enzyme inhibition studies by including a pre-incubation step with the test compound.

Protocol: Aminopeptidase Activity Assay

1. Materials and Reagents:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Purified target enzyme (e.g., an aminopeptidase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

  • Positive control inhibitor (optional)

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified enzyme in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Buffer: Prepare the buffer and bring it to the assay temperature (e.g., 37°C).

3. Assay Procedure:

  • Prepare the Reaction Plate:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • For inhibitor studies, add 1 µL of the test compound dissolved in DMSO to the appropriate wells. For control wells, add 1 µL of DMSO.

    • Add 25 µL of the enzyme working solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes (this step is crucial for inhibitor studies).

  • Initiate the Reaction:

    • Prepare the substrate working solution by diluting the 10 mM stock solution in pre-warmed Assay Buffer to a 4X final concentration (e.g., for a final concentration of 50 µM, prepare a 200 µM working solution).

    • Add 25 µL of the 4X substrate working solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

  • Determine the Rate of Reaction: Plot the fluorescence units (RFU) against time (minutes). The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt) for each well.

  • Calculate Enzyme Activity: Convert the rate of fluorescence increase to the rate of product formation (e.g., nmol/min) using a standard curve prepared with free AMC.

  • For Inhibition Studies: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

general_substrate_hydrolysis General Mechanism of this compound Hydrolysis cluster_before Before Enzymatic Cleavage cluster_after After Enzymatic Cleavage H-L-Ile-Amc_TFA This compound (Substrate, Non-fluorescent) Enzyme Aminopeptidase H-L-Ile-Amc_TFA->Enzyme Binding H-L-Ile H-L-Isoleucine (Product 1) AMC Free AMC (Product 2, Fluorescent) Enzyme->H-L-Ile Release Enzyme->AMC Release

Caption: Hydrolysis of this compound by an aminopeptidase.

enzyme_inhibition_workflow Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme and Inhibitor to Microplate Prepare_Reagents->Dispense_Enzyme Pre-incubate Pre-incubate at 37°C Dispense_Enzyme->Pre-incubate Add_Substrate Add this compound to Initiate Reaction Pre-incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50

Caption: Experimental workflow for an enzyme inhibition screen.

hypothetical_signaling_pathway Hypothetical Role of Aminopeptidase in a Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Inactive_Peptide Inactive Pro-peptide Receptor->Inactive_Peptide Activates Aminopeptidase Aminopeptidase (Target Enzyme) Inactive_Peptide->Aminopeptidase Substrate for Active_Peptide Active Signaling Peptide Aminopeptidase->Active_Peptide Cleaves to produce Downstream_Signaling Downstream Signaling Cascade Active_Peptide->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Signaling->Cellular_Response Inhibitor Aminopeptidase Inhibitor (Drug Candidate) Inhibitor->Aminopeptidase Blocks

References

An In-Depth Technical Guide to the H-L-Ile-Amc TFA Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the H-L-Ile-Amc TFA substrate, detailing its core principles, applications, and the methodologies for its use in quantitative enzyme analysis.

Core Principle and Mechanism of Action

This compound, chemically known as L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt, is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity.[1][2] The fundamental principle of this substrate lies in the enzymatic cleavage of a peptide bond, which liberates a highly fluorescent molecule.

The substrate consists of a dipeptide, Isoleucine (Ile), covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC). This non-fluorescent conjugate serves as a target for specific proteases. When an enzyme with the correct specificity, such as Aminopeptidase N, cleaves the bond between the isoleucine residue and the AMC molecule, the free AMC is released.[3][4] In its unbound state, AMC exhibits strong fluorescence when excited by ultraviolet light, and this emission can be quantitatively measured to determine the rate of the enzymatic reaction.[5][6]

The use of AMC as the fluorogenic leaving group is a well-established method for assessing protease activity due to its favorable photophysical properties, including a distinct separation between excitation and emission wavelengths, which minimizes background interference.[5][6]

G Figure 1: Principle of H-L-Ile-Amc Substrate Cleavage sub H-L-Ile-Amc (Substrate) (Non-Fluorescent) enzyme Aminopeptidase N (or other target protease) sub->enzyme Binding & Catalysis prod1 Cleaved Peptide (H-L-Ile) enzyme->prod1 Release prod2 Free AMC (Highly Fluorescent) enzyme->prod2 Release light Fluorescence Measurement (Ex: ~380 nm / Em: ~460 nm) prod2->light Emits Light

Figure 1: Principle of H-L-Ile-Amc Substrate Cleavage

Primary Applications in Research and Drug Development

This substrate is predominantly used to measure the activity of Aminopeptidase N (APN) , also known as CD13.[3][4] APN is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[4]

Key Research Areas:

  • Oncology: APN is often upregulated in various cancers and is implicated in tumor cell proliferation, invasion, and angiogenesis.[3][4] Therefore, H-L-Ile-Amc is a valuable tool for screening potential APN inhibitors as anti-cancer agents.

  • Immunology and Inflammation: APN is expressed on the surface of various immune cells and can modulate inflammatory responses by processing signaling peptides.[7] This substrate allows for the study of enzyme activity during immune cell activation and inflammation.

  • Biomarker Discovery: Soluble APN levels in serum have been proposed as a potential non-invasive biomarker for diagnosing and monitoring cancers such as pancreatic, breast, and colon cancer.[3][4] Assays using H-L-Ile-Amc can be adapted to quantify APN activity in biological fluids like serum and plasma.[3]

  • Virology: Aminopeptidase N serves as a cellular receptor for certain viruses, including some coronaviruses. The substrate can be used in studies investigating host-pathogen interactions and screening for compounds that may block viral entry by modulating APN activity.

Quantitative Data and Substrate Properties

The efficiency and sensitivity of an enzyme assay depend on the substrate's properties and the specific reaction conditions. The data below has been compiled from various supplier technical data sheets.

ParameterValueNotes
Chemical Formula C16H20N2O3·CF3COOHAs a trifluoroacetate salt.[2]
Molecular Weight 402.37 g/mol [2]
Excitation Wavelength 360 - 384 nmOptimal excitation may vary slightly depending on buffer conditions and instrumentation.[3][5][8]
Emission Wavelength 440 - 502 nmThe fluorescent signal of cleaved AMC is typically measured in this range.[3][5][8]
Physical Form Solid / Lyophilized Powder[2]
Solubility Methanol, DMSO[2][]
Storage -20°CStore desiccated and protected from light.[2]

Detailed Experimental Protocol: Aminopeptidase N Activity Assay

This protocol provides a generalized methodology for measuring APN activity in cell lysates or purified enzyme preparations using H-L-Ile-Amc. It is essential to optimize parameters such as substrate and enzyme concentration for specific experimental conditions.

A. Reagent Preparation:

  • APN Assay Buffer: Prepare a buffer appropriate for APN activity (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Stock Solution: Dissolve this compound in DMSO or methanol to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C.

  • Substrate Working Solution: On the day of the experiment, dilute the stock solution in APN Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 50-200 µM).

  • Enzyme Sample: Prepare cell lysates or purified enzyme diluted in cold APN Assay Buffer. Determine the total protein concentration of lysates using a standard method (e.g., BCA assay).

  • (Optional) Inhibitor Control: Prepare a sample containing a known selective APN inhibitor to confirm the specificity of the measured activity.[3][10]

  • AMC Standard Curve: Prepare a series of dilutions of a free AMC standard (0 to 20 µM) in APN Assay Buffer to convert relative fluorescence units (RFU) to the amount of product formed.[10]

B. Assay Procedure:

  • Plate Setup: Pipette 50 µL of each sample (including enzyme samples, buffer blanks, and inhibitor controls) into the wells of a black, flat-bottom 96-well plate.

  • Standard Curve: Add 100 µL of each AMC standard dilution to separate wells.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: Add 50 µL of the Substrate Working Solution to each well (except the AMC standards) to initiate the reaction. The final volume should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Ex/Em = ~380/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[10] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

C. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of increase in fluorescence over time (RFU/min). This is the slope of the linear portion of the kinetic curve.

  • Subtract Background: Subtract the rate of the buffer blank (no enzyme) from all sample rates to correct for substrate auto-hydrolysis.

  • Determine Specific Activity: Use the AMC standard curve to convert the corrected rates from RFU/min to pmol/min. Normalize this activity to the amount of protein added to the well (e.g., pmol/min/mg protein).

G Figure 2: General Experimental Workflow for APN Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer & Reagents p2 Prepare Enzyme Samples (Lysates, Purified Protein) p1->p2 p3 Prepare Substrate Working Solution p2->p3 a1 Pipette Samples & Standards into 96-well Plate p3->a1 p4 Prepare AMC Standard Curve p4->a1 a2 Pre-incubate Plate at 37°C a1->a2 a3 Initiate Reaction: Add Substrate a2->a3 a4 Measure Fluorescence (Kinetic Mode) a3->a4 d1 Calculate Rate (ΔRFU / Δtime) a4->d1 d2 Subtract Background (No-Enzyme Control) d1->d2 d3 Convert RFU to pmol (via Standard Curve) d2->d3 d4 Calculate Specific Activity (pmol/min/mg) d3->d4

Figure 2: General Experimental Workflow for APN Assay

Biological Context: The Aminopeptidase N (CD13) Pathway

Aminopeptidase N is a transmembrane ectoenzyme that functions as a molecular scissor on the cell surface, trimming the N-terminal amino acids from various peptides. This activity is critical for regulating the function of peptide hormones, growth factors, and cytokines, thereby influencing a wide array of cellular processes.

The enzyme's activity can be modulated by various signaling events. For instance, cytokines like TGF-β1 have been shown to increase the expression and activity of APN in myelomonocytic cells, suggesting a role in regulating inflammation.[7] Its involvement in multiple signaling pathways makes it a compelling target for therapeutic intervention in diseases ranging from cancer to hypertension.

G Figure 3: Simplified Role of Aminopeptidase N (CD13) cluster_membrane Cell Membrane apn Aminopeptidase N (CD13) inactive_peptide Inactive or Altered Peptide Fragments apn->inactive_peptide peptide Bioactive Peptides (e.g., Angiotensin, Enkephalins, Cytokines) peptide->apn Cleavage of N-terminal Amino Acid receptor Downstream Receptor peptide->receptor Normal Binding & Signaling inactive_peptide->receptor Binding Prevented or Altered Signaling response Cellular Responses (Proliferation, Migration, Angiogenesis, Signal Transduction) receptor->response

Figure 3: Simplified Role of Aminopeptidase N (CD13)

References

An In-depth Technical Guide to the Mechanism and Application of H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of certain aminopeptidases. This technical guide provides a comprehensive overview of its mechanism of action, substrate specificity, and practical application in experimental settings. The information presented herein is intended to support researchers in the fields of enzymology, drug discovery, and molecular biology in the effective use of this valuable research tool.

Core Mechanism of Action

The fundamental principle behind H-L-Ile-Amc as a fluorogenic substrate lies in the quenching of the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the AMC moiety is linked to an L-isoleucine residue via an amide bond. This conjugation prevents the fluorescence of the AMC group.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. When an aminopeptidase with specificity for N-terminal isoleucine residues encounters H-L-Ile-Amc, it hydrolyzes the amide bond. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity can be monitored over time and is directly proportional to the enzymatic activity present in the sample. The trifluoroacetate (TFA) salt form of the substrate is a common counter-ion resulting from the purification process of synthetic peptides, which aids in enhancing the solubility and stability of the compound.

The enzymatic reaction can be visualized as follows:

G cluster_reactants Reactants cluster_products Products H-L-Ile-Amc H-L-Ile-Amc (Non-fluorescent Substrate) Enzyme-Substrate Complex Enzyme-Substrate Complex H-L-Ile-Amc->Enzyme-Substrate Complex Binding Aminopeptidase Aminopeptidase L-Isoleucine L-Isoleucine AMC 7-Amino-4-methylcoumarin (Fluorescent) Enzyme-Substrate Complex->L-Isoleucine Cleavage Enzyme-Substrate Complex->AMC Aminopeptidase_2 Aminopeptidase (Recycled) Enzyme-Substrate Complex->Aminopeptidase_2 Release

Fig. 1: Enzymatic cleavage of H-L-Ile-Amc.

Substrate Specificity and Enzyme Kinetics

The utility of H-L-Ile-Amc is intrinsically linked to the substrate specificity of the aminopeptidase being investigated. The isoleucine residue at the P1 position makes it a preferential substrate for aminopeptidases that have a binding pocket (S1 subsite) accommodating bulky, hydrophobic amino acids.

Aminopeptidases are broadly classified into different families, with the M1 (alanyl aminopeptidases) and M17 (leucyl aminopeptidases) families being extensively studied. While M1 aminopeptidases generally exhibit a broader substrate tolerance, M17 aminopeptidases show a conserved preference for hydrophobic residues at the P1 position.[1][2] This makes H-L-Ile-Amc a potentially useful tool for characterizing the activity of M17 family members and for differentiating between aminopeptidases with varying substrate specificities.

Table 1: Illustrative Kinetic Parameters for Aminopeptidase Substrates

EnzymeSubstrateKm (µM)Vmax (relative units)kcat/Km (M-1s-1)
Thermophilic Aminopeptidase (B. burgdorferi)L-AMC45.1 ± 1.9Not ReportedNot Reported
This table is intended for illustrative purposes. Specific values for H-L-Ile-Amc with various enzymes need to be determined experimentally.

Experimental Protocols

The following provides a generalized protocol for a fluorometric aminopeptidase assay using H-L-Ile-Amc. It is crucial to optimize the specific conditions for each enzyme and experimental setup.

Materials and Reagents
  • This compound substrate

  • Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate)

  • Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest

  • Microplate reader with fluorescence detection capabilities (Excitation ~360-380 nm, Emission ~440-460 nm)

  • 96-well black microplates (to minimize light scatter)

  • Reagent-grade water

Stock Solutions
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or DMF. Store aliquots at -20°C or -80°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample in an appropriate buffer. The concentration should be determined based on the expected activity.

Assay Procedure
  • Prepare Working Solutions: On the day of the experiment, thaw the H-L-Ile-Amc stock solution and dilute it to the desired final concentrations in the assay buffer. A typical substrate concentration range for kinetic analysis is between 0.1 and 10 times the expected Km.

  • Set up the Reaction Plate:

    • Add the appropriate volume of assay buffer to each well of the 96-well plate.

    • Add the desired volume of the H-L-Ile-Amc working solution to each well.

    • Include appropriate controls:

      • No-enzyme control: Substrate and buffer only, to measure background fluorescence.

      • No-substrate control: Enzyme and buffer only, to measure any intrinsic fluorescence of the enzyme preparation.

  • Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final reaction volume will depend on the plate format (typically 100-200 µL for a 96-well plate).

  • Measure Fluorescence: Immediately place the plate in the microplate reader, pre-set to the optimal temperature for the enzyme. Measure the increase in fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-60 minutes). The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial velocity (V0) from the linear portion of the curve.

    • For kinetic analysis, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

G cluster_prep Preparation cluster_assay Assay Setup cluster_execution Reaction and Measurement cluster_analysis Data Analysis A Prepare H-L-Ile-Amc Stock Solution (e.g., 10 mM in DMSO) D Dilute H-L-Ile-Amc to Working Concentrations in Assay Buffer A->D B Prepare Enzyme Stock Solution G Initiate Reaction by Adding Enzyme Solution B->G C Prepare Assay Buffer C->D E Add Buffer and H-L-Ile-Amc to 96-well Plate D->E F Include No-Enzyme and No-Substrate Controls E->F F->G H Measure Fluorescence Kinetics (Ex/Em ~370/450 nm) G->H I Plot Fluorescence vs. Time H->I J Determine Initial Velocity (V₀) I->J K Plot V₀ vs. [Substrate] J->K L Calculate Km and Vmax K->L

Fig. 2: Experimental workflow for an aminopeptidase assay.

Applications in Drug Discovery

This compound is a valuable tool in drug discovery for the identification and characterization of aminopeptidase inhibitors. In a high-throughput screening (HTS) setting, the substrate can be used to rapidly assess the ability of a large library of compounds to inhibit a target aminopeptidase. The reduction in the rate of fluorescence increase in the presence of a test compound indicates potential inhibitory activity.

For lead optimization, this substrate can be used to determine the potency (e.g., IC50 or Ki) and mechanism of inhibition of promising compounds. By performing kinetic studies in the presence of varying concentrations of the inhibitor, researchers can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

G cluster_screening High-Throughput Screening cluster_characterization Hit-to-Lead Characterization cluster_optimization Lead Optimization A Assay Aminopeptidase Activity with H-L-Ile-Amc B Incubate with Compound Library A->B C Identify 'Hits' (Reduced Fluorescence) B->C D Determine IC₅₀ Values C->D E Perform Kinetic Studies (Vary Substrate and Inhibitor Concentrations) D->E F Elucidate Mechanism of Inhibition (Competitive, Non-competitive, etc.) E->F G Synthesize Analogs of Lead Compounds F->G H Evaluate Structure-Activity Relationship (SAR) G->H H->D

Fig. 3: Role of H-L-Ile-Amc in drug discovery.

Conclusion

This compound is a robust and sensitive tool for the study of aminopeptidases. Its mechanism of action, based on the enzymatic release of a fluorescent reporter, allows for the continuous monitoring of enzyme activity in real-time. While its specificity for enzymes that prefer bulky hydrophobic residues at the P1 position makes it particularly useful for certain classes of aminopeptidases, a thorough characterization of its kinetic parameters with a broader range of enzymes would further enhance its utility. The experimental protocols outlined in this guide provide a solid foundation for researchers to design and execute reliable and informative aminopeptidase assays, contributing to a deeper understanding of their biological roles and the development of novel therapeutics.

References

An In-depth Technical Guide to H-L-Ile-Amc TFA: A Fluorogenic Substrate for Aminopeptidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt (H-L-Ile-Amc TFA), a fluorogenic substrate crucial for the sensitive detection of aminopeptidase activity. This document details its chemical structure, physicochemical properties, and applications in research and drug discovery, along with a detailed experimental protocol for its use.

Core Concepts and Chemical Structure

This compound is a synthetic compound designed for the kinetic measurement of enzymes that cleave N-terminal isoleucine residues from peptides. The molecule consists of the amino acid L-isoleucine linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility.

The principle of its application lies in the fluorogenic nature of the AMC group. In its peptide-conjugated form, the fluorescence of the coumarin ring is quenched. Upon enzymatic cleavage of the amide bond by an aminopeptidase, the free 7-amino-4-methylcoumarin is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine enzyme activity.

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. These data are essential for preparing stock solutions, designing experimental conditions, and interpreting results.

PropertyValueReference
Full Chemical Name L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt[1]
Synonyms H-Ile-AMC TFA, Isoleucine-AMC TFA[1]
Molecular Formula C₁₆H₂₀N₂O₃ · CF₃COOH[1]
Molecular Weight 402.37 g/mol [1]
CAS Number 191723-68-9[1]
Appearance Solid[1]
Solubility Soluble in methanol and DMSO[1]
Storage Conditions Store at -20°C, protected from light[1]
Excitation Wavelength (λex) ~340-360 nm (for released AMC)
Emission Wavelength (λem) ~440-460 nm (for released AMC)

Note: Excitation and emission maxima for the released AMC fluorophore can vary slightly depending on buffer conditions and instrumentation.

Mechanism of Action and Enzymatic Cleavage

The utility of this compound as a substrate is dependent on the specificity of certain aminopeptidases for N-terminal isoleucine residues. Aminopeptidases are a class of exopeptidases that play critical roles in various physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation.

While many aminopeptidases exhibit broad specificity, certain types, such as some Leucine Aminopeptidases (LAPs), have been shown to efficiently hydrolyze substrates with bulky hydrophobic N-terminal residues like isoleucine. For example, LAPs from tomato and Pseudomonas putida demonstrate a preference for cleaving N-terminal leucine, isoleucine, and phenylalanine residues.

The enzymatic reaction and subsequent fluorescence generation can be visualized as a two-step process:

G cluster_workflow Mechanism of Action Substrate H-L-Ile-Amc (Non-fluorescent) Enzyme Aminopeptidase (e.g., Leucine Aminopeptidase) Substrate->Enzyme Binding Products L-Isoleucine + Free AMC (Fluorescent) Enzyme->Products Cleavage

Figure 1. Enzymatic cleavage of this compound.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Enzyme Activity Profiling: Screening for and characterizing the activity of known or novel aminopeptidases in biological samples.

  • High-Throughput Screening (HTS): Identifying inhibitors of specific aminopeptidases in drug discovery campaigns. The fluorometric readout is highly amenable to automated HTS platforms.

  • Diagnostic Research: Investigating the role of aminopeptidase activity in disease states, as altered peptidase activity is associated with conditions like cancer and cardiovascular diseases.

Aminopeptidases are increasingly recognized as therapeutic targets. For instance, inhibitors of aminopeptidase N (CD13) have been explored for their anti-angiogenic and anti-cancer properties. The development of specific inhibitors for various aminopeptidases is an active area of research where substrates like this compound are indispensable.

Detailed Experimental Protocol: Aminopeptidase Activity Assay

This protocol provides a general framework for measuring aminopeptidase activity using this compound. It should be optimized for the specific enzyme and experimental conditions.

A. Materials and Reagents:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme source (purified enzyme or cell/tissue lysate)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader

B. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

  • Enzyme Preparation: Dilute the enzyme sample to an appropriate concentration in ice-cold Assay Buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the measurement period.

C. Assay Procedure:

The following workflow outlines the steps for a typical enzyme assay in a 96-well plate format.

G cluster_workflow Experimental Workflow Start Start PrepPlate Prepare 96-well plate: - Add Assay Buffer - Add Enzyme/Lysate - Add Inhibitor (if applicable) Start->PrepPlate PreIncubate Pre-incubate plate at assay temperature (e.g., 37°C) PrepPlate->PreIncubate AddSubstrate Initiate reaction by adding H-L-Ile-Amc Working Solution PreIncubate->AddSubstrate Measure Immediately measure fluorescence kinetically (e.g., every 60s for 30-60 min) λex=350 nm, λem=450 nm AddSubstrate->Measure Analyze Analyze data: - Calculate reaction rate (V₀) - Determine enzyme activity Measure->Analyze End End Analyze->End

Figure 2. Workflow for a fluorometric aminopeptidase assay.

D. Data Analysis:

  • Plot fluorescence units (RFU) versus time for each sample.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • To quantify the amount of released AMC, a standard curve should be generated using known concentrations of free 7-amino-4-methylcoumarin.

  • Enzyme activity is typically expressed as moles of substrate hydrolyzed per unit time per amount of enzyme (e.g., pmol/min/µg protein).

Role in Cellular Signaling and Protein Homeostasis

Aminopeptidases that cleave N-terminal isoleucine are integral to cellular protein quality control and signaling. The N-terminus of a protein can determine its stability, a principle known as the "N-end rule." Isoleucine at the N-terminus is recognized as a destabilizing residue, targeting the protein for ubiquitination and subsequent degradation by the proteasome.

Aminopeptidases can therefore modulate the half-life of proteins by either exposing or removing destabilizing N-terminal residues. This activity is crucial for maintaining protein homeostasis and can influence various signaling pathways by controlling the abundance of key regulatory proteins.

G cluster_pathway Role of Aminopeptidases in Protein Homeostasis Protein Protein with N-terminal Met-Ile... MetAP Methionine Aminopeptidase (MetAP) Protein->MetAP Cleavage of Met ExposedIle Protein with exposed N-terminal Isoleucine MetAP->ExposedIle NRecognin N-Recognin (E3 Ligase) ExposedIle->NRecognin Recognition of 'destabilizing' Ile Ubiquitination Poly-ubiquitination NRecognin->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome AminoAcids Free Amino Acids Proteasome->AminoAcids

Figure 3. N-end rule pathway involving N-terminal isoleucine.

Conclusion

This compound is a robust and sensitive tool for the study of aminopeptidases that recognize N-terminal isoleucine. Its application spans basic enzymology to high-throughput screening for drug discovery. A thorough understanding of its properties and the principles of the fluorogenic assay detailed in this guide will enable researchers to effectively utilize this substrate to advance our understanding of protease biology and develop novel therapeutics.

References

Unveiling the Specificity of H-L-Ile-Amc TFA: A Technical Guide for Protease Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzyme substrate specificity of H-L-Ile-Amc TFA, a fluorogenic substrate utilized by researchers, scientists, and drug development professionals for the characterization of specific protease activity. This document outlines the substrate's likely enzymatic targets, presents quantitative data for related substrates, details experimental protocols for its use, and provides visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Understanding Protease Substrate Specificity

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their substrate specificity is determined by the amino acid sequence of the substrate, particularly the residues at and surrounding the cleavage site. The nomenclature for these positions is Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the cleavage occurring between P1 and P1'. Fluorogenic substrates, such as those ending in 7-amino-4-methylcoumarin (AMC), are instrumental in studying protease activity.[1][2] Upon cleavage of the amide bond between the P1 residue and AMC, the liberated AMC molecule becomes fluorescent, providing a quantifiable measure of enzyme activity.[1][3]

The peptide sequence H-L-Ile (Histidine-Leucine-Isoleucine) dictates the specificity of the this compound substrate. Based on the preference of many proteases for specific amino acids at the P1 position, the C-terminal Isoleucine in this sequence strongly suggests that this substrate is targeted by chymotrypsin-like proteases . These proteases preferentially cleave after large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Leucine (Leu), as well as Isoleucine (Ile).

Target Enzyme Profile: Chymotrypsin-like Proteases

Chymotrypsin-like proteases are a major family of serine proteases with diverse physiological roles, including digestion, blood coagulation, and cellular signaling. Key examples include:

  • Chymotrypsin: A digestive enzyme found in the small intestine.[4]

  • Cathepsin G: A serine protease found in neutrophils, involved in immune responses.

  • Proteasome: A large protein complex responsible for intracellular protein degradation, which possesses chymotrypsin-like, trypsin-like, and caspase-like activities.[5][6] The chymotrypsin-like activity is a key target for certain cancer therapies.[7]

Table 1: Kinetic Data for Common Chymotrypsin-like Protease Substrates

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Suc-Ala-Ala-Pro-Phe-AMCChymotrypsin25763.0 x 106(Data derived from similar published assays)
Suc-LLVY-AMC20S Proteasome (yeast)300.155.0 x 103(Data derived from similar published assays)
Glt-Ala-Ala-Phe-AMCChymotrypsin---[8]
Suc-Ile-Ile-Trp-AMCChymotrypsin---[8]
Suc-Leu-Leu-Val-Tyr-AMCChymotrypsin---[8]

Experimental Protocols

The following is a generalized protocol for a chymotrypsin-like protease assay using a fluorogenic AMC substrate like this compound. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.

Materials:

  • Purified chymotrypsin-like protease

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)[3][9][10][11]

  • DMSO for substrate stock solution

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Dilute the enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a range of substrate concentrations in assay buffer to determine kinetic parameters (e.g., 0-200 µM).

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the enzyme solution to each well (except for no-enzyme controls).

    • Add 25 µL of the substrate solution to each well to initiate the reaction. The final volume in each well is 100 µL.

    • Include controls:

      • No-enzyme control: 25 µL of assay buffer instead of the enzyme solution.

      • No-substrate control: 25 µL of assay buffer instead of the substrate solution.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing the Context: Signaling Pathways and Workflows

Signaling Pathway

Chymotrypsin-like proteases, such as the proteasome, play a critical role in regulated protein degradation, which is integral to many cellular signaling pathways. The ubiquitin-proteasome system is a prime example.

Proteasome_Signaling_Pathway Protein Target Protein E3 E3 Ubiquitin Ligase Protein->E3 Ubiquitin Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ubiquitin->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Proteasome 26S Proteasome (with Chymotrypsin-like activity) PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow

The process of characterizing an enzyme's activity using a fluorogenic substrate follows a systematic workflow.

Experimental_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Assay_Setup Assay Setup in 96-well Plate Reagent_Prep->Assay_Setup Incubation Incubation at Controlled Temperature Assay_Setup->Incubation Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (Background Subtraction, Initial Velocity Calculation) Fluorescence_Reading->Data_Analysis Kinetic_Modeling Kinetic Modeling (Michaelis-Menten Plot) Data_Analysis->Kinetic_Modeling

Caption: Workflow for a fluorogenic protease assay.

References

Detecting Aminopeptidase Activity with H-L-Ile-Amc TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in a variety of physiological processes, including protein maturation, signal transduction, and cellular metabolism. Dysregulation of aminopeptidase activity has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and hypertension, making them attractive targets for drug discovery and development.

This technical guide provides a comprehensive overview of the detection of aminopeptidase activity using the fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetic acid (H-L-Ile-Amc TFA). We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data for relevant enzymes, and illustrate key pathways and workflows.

Principle of the Assay

The detection of aminopeptidase activity using this compound is based on a straightforward and highly sensitive fluorometric method. The substrate, H-L-Ile-Amc, is a non-fluorescent molecule. In the presence of an aminopeptidase that recognizes and cleaves the peptide bond between the isoleucine residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.

The rate of AMC liberation is directly proportional to the aminopeptidase activity. The fluorescence of the free AMC can be measured using a fluorometer, typically with an excitation wavelength of around 360-380 nm and an emission wavelength of approximately 440-460 nm.[1][2] The trifluoroacetic acid (TFA) salt form is common for synthetic peptides and is typically removed or exchanged for a different salt in a final buffer solution, as residual TFA can potentially interfere with biological assays.[1][3]

Data Presentation: Quantitative Enzyme Kinetics

The efficiency of an aminopeptidase in hydrolyzing a given substrate can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Aminopeptidase P (porcine kidney)H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂4.8--[4]
Aminopeptidase P (porcine kidney)H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂5.2--[4]
Cathepsin CGly-Ile-AMC-0.33 ± 0.021.5 x 10³[5]
Cathepsin CGly-Arg-AMC-255 ± 61.6 x 10⁶[6]
Histone Deacetylase 8 (HDAC8)Boc-Lys(TFA)-AMC (low salt)8.9 ± 1.60.034 ± 0.0023.8 x 10³[7]
Histone Deacetylase 8 (HDAC8)Boc-Lys(TFA)-AMC (high salt)310.185.8 x 10³[7]

Note: Data for this compound is not specified in the provided search results. The table includes data for similar fluorogenic substrates to provide a comparative context. The specific activity of an enzyme with this compound should be determined empirically.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an aminopeptidase activity assay using this compound. These are generalized protocols and may require optimization for specific enzymes or experimental conditions.

Reagent Preparation
  • Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5. The optimal pH for a specific aminopeptidase may vary, so it is recommended to consult the literature for the enzyme of interest.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified aminopeptidase in an appropriate buffer (e.g., assay buffer). The final concentration of the enzyme in the assay will need to be determined empirically but is typically in the nanomolar range.

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to quantify the amount of product formed.

AMC Standard Curve
  • Prepare a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 50 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, clear-bottom 96-well plate.

  • Measure the fluorescence at Ex/Em = 360-380/440-460 nm.

  • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This curve will be used to convert the fluorescence readings from the enzymatic reaction into the concentration of AMC produced.

Enzymatic Assay Protocol
  • Reaction Setup: In a 96-well plate, add the following components to each well for a final volume of 100 µL:

    • Assay Buffer

    • This compound (diluted from the stock solution to the desired final concentration, typically in the range of 10-100 µM)

    • Enzyme solution (at the desired final concentration)

  • Controls:

    • No-Enzyme Control: Contains all reaction components except the enzyme. This is to measure the background fluorescence and any non-enzymatic hydrolysis of the substrate.

    • No-Substrate Control: Contains the enzyme and assay buffer but no substrate. This is to measure any intrinsic fluorescence of the enzyme preparation.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.

    • Use the AMC standard curve to convert the fluorescence intensity into the concentration of AMC produced.

    • Plot the concentration of AMC produced versus time. The initial linear portion of this curve represents the initial reaction velocity (V₀).

    • The aminopeptidase activity can be calculated from the slope of this linear portion.

Mandatory Visualizations

Signaling Pathway: Aminopeptidase N (CD13) and MAPK Signaling

Aminopeptidase N (APN), also known as CD13, is a membrane-bound metalloprotease that has been shown to be involved in signal transduction. Ligation of APN/CD13 on monocytes can trigger a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2, JNK, and p38.[4] This signaling can lead to downstream cellular responses, including the upregulation of cytokines like IL-8.

APN_MAPK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APN APN/CD13 PLC PLC APN->PLC Ras Ras APN->Ras PI3K PI3K APN->PI3K MKK4_7 MKK4/7 APN->MKK4_7 MKK3_6 MKK3/6 APN->MKK3_6 PKC PKC PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release Raf Raf PKC->Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription (e.g., IL-8) ERK1_2->Transcription Akt Akt PI3K->Akt JNK JNK MKK4_7->JNK JNK->Transcription p38 p38 MKK3_6->p38 p38->Transcription

Caption: APN/CD13 signaling cascade leading to MAPK activation.

Experimental Workflow: Aminopeptidase Activity Assay

The following diagram outlines the key steps in performing a fluorometric aminopeptidase activity assay.

Aminopeptidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme, Standard) plate_setup Set up 96-well Plate (Samples, Controls) reagent_prep->plate_setup std_curve Prepare AMC Standard Curve Dilutions measure_std Measure Fluorescence of Standard Curve std_curve->measure_std add_enzyme Initiate Reaction by Adding Enzyme plate_setup->add_enzyme incubation Incubate at Optimal Temperature add_enzyme->incubation measure_kinetic Measure Kinetic Fluorescence of Reaction incubation->measure_kinetic analysis Calculate Activity (Subtract Background, Use Standard Curve) measure_std->analysis measure_kinetic->analysis

Caption: Workflow for fluorometric aminopeptidase activity assay.

Conclusion

The use of the fluorogenic substrate this compound provides a sensitive and reliable method for the detection and characterization of aminopeptidase activity. This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and presented relevant quantitative data and visualizations to aid researchers, scientists, and drug development professionals in their studies of these important enzymes. The methodologies described herein can be adapted for high-throughput screening of aminopeptidase inhibitors, further advancing the development of novel therapeutics.

References

An In-depth Technical Guide to H-L-Ile-Amc TFA for Yeast and Mold Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of the fluorogenic substrate H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) for the detection of yeast and mold contamination. This document synthesizes available scientific information to offer a detailed resource for researchers and professionals in microbiology and drug development.

Introduction: The Principle of Fluorogenic Fungal Detection

The detection of yeast and mold is critical in various fields, including food safety, pharmaceutical manufacturing, and clinical diagnostics. Traditional methods often rely on culture-based techniques, which can be time-consuming, requiring several days to yield results.[1] Rapid detection methods, such as those employing fluorogenic substrates, offer a significant advantage by reducing the time to result.[1][2]

The core principle of this technology lies in the enzymatic activity inherent to the target microorganisms. Many yeast and mold species ubiquitously express intracellular and extracellular enzymes, such as aminopeptidases, that can be harnessed for detection.[3] Fluorogenic substrates are molecules that are initially non-fluorescent but become fluorescent upon enzymatic cleavage. This compound is one such substrate, designed to detect aminopeptidase activity common in fungi.

Mechanism of Action of this compound

The detection method is based on a specific enzymatic reaction. The substrate, H-L-Ile-Amc, is a non-fluorescent molecule composed of an L-isoleucine amino acid linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). When this substrate is introduced to a sample containing yeast or mold, aminopeptidases present in the fungi cleave the peptide bond between the isoleucine and the AMC. This cleavage releases the AMC molecule, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the amount of enzymatic activity, which in turn correlates with the level of fungal contamination.

The trifluoroacetate (TFA) is a counter-ion associated with the substrate, typically as a result of the peptide synthesis and purification process.[4][5][6] While generally not directly involved in the enzymatic reaction, it can influence the substrate's solubility and pH, which are important considerations in assay development.[4][5]

G cluster_0 Fungal Cell Aminopeptidase Aminopeptidase AMC AMC (Fluorescent) Aminopeptidase->AMC Isoleucine L-Isoleucine Aminopeptidase->Isoleucine H-L-Ile-Amc H-L-Ile-Amc (Non-fluorescent) H-L-Ile-Amc->Aminopeptidase Cleavage G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis Reagents Prepare Reagents (Buffer, Substrate) Start Add Substrate to Initiate Reaction Reagents->Start Samples Prepare Samples (Filtration, Lysis) Plate Pipette Samples and Controls to Plate Samples->Plate Plate->Start Read Measure Fluorescence (Kinetic Read) Start->Read Analyze Calculate Reaction Rate (Vmax) Read->Analyze

References

The Unseen Partner: A Technical Guide to the Role of TFA in H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the often-overlooked but critical role of trifluoroacetic acid (TFA) in the context of the fluorogenic aminopeptidase substrate, H-L-Isoleucyl-7-amido-4-methylcoumarin (H-L-Ile-Amc). While H-L-Ile-Amc is a valuable tool for detecting and quantifying protease activity, its common formulation as a TFA salt introduces variables that can significantly impact experimental outcomes. Understanding the multifaceted role of the TFA counter-ion is paramount for ensuring the accuracy, reproducibility, and validity of research findings.

The Chemistry of H-L-Ile-Amc TFA

H-L-Ile-Amc is a synthetic substrate designed for the sensitive detection of aminopeptidases. The molecule consists of the amino acid L-isoleucine linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Enzymatic cleavage of the amide bond by an aminopeptidase releases the free AMC, which then fluoresces intensely upon excitation, providing a measurable signal that is directly proportional to enzyme activity.

Due to the common use of trifluoroacetic acid in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification, H-L-Ile-Amc is typically supplied as a TFA salt.[1] In this form, the positively charged N-terminal amino group of the isoleucine residue is associated with the negatively charged trifluoroacetate counter-ion.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties and the Influence of TFA

The presence of the TFA counter-ion can significantly alter the physicochemical properties of the H-L-Ile-Amc substrate. While specific quantitative data for this compound is not extensively reported, general principles of peptide chemistry allow us to infer the following impacts:

PropertyImpact of TFA Salt FormationRationale
Solubility Generally enhanced in organic solvents.The trifluoroacetate salt form of peptides can improve their solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]
Stability Can be influenced by storage conditions.While the salt form can enhance stability, it is crucial to store the compound at low temperatures (e-g., -20°C) and protect it from moisture. Stock solutions should be used within a month, and repeated freeze-thaw cycles should be avoided to maintain substrate integrity.
pH Can lower the pH of aqueous solutions.Trifluoroacetic acid is a strong acid. Residual TFA in the lyophilized peptide can lower the pH of the assay buffer when the substrate is dissolved. This can shift the pH away from the optimal range for the enzyme being studied, potentially reducing its activity.
Hygroscopicity May increase the tendency to absorb water.Peptide salts can be hygroscopic. Absorbed water can affect the accuracy of weighing and the stability of the compound.

Quantitative Data Summary for this compound:

ParameterValueSource
Molecular Formula C18H21F3N2O5Certificate of Analysis
Molecular Weight 402.36 g/mol Certificate of Analysis
CAS Number 191723-68-9Certificate of Analysis
Recommended Storage -20°C (powder)Certificate of Analysis
Stock Solution Stability Use within 1 month at -20°C or -80°CCertificate of Analysis

The Impact of TFA on Enzymatic Assays

The TFA counter-ion is not an inert component in an enzymatic assay. Its presence can introduce several variables that may affect the experimental results.

pH Alteration

As a strong acid, any residual TFA can lower the pH of the assay buffer. Most proteases exhibit optimal activity within a narrow pH range. A deviation from this optimum can lead to a significant decrease in enzymatic activity, resulting in an underestimation of the true protease activity.

Direct Enzyme Inhibition

High concentrations of salts, including TFA salts, can directly inhibit enzyme activity. This inhibition can be due to a variety of mechanisms, including disruption of the enzyme's tertiary structure or interference with substrate binding.

Alteration of Substrate Conformation

The ionic interaction between the trifluoroacetate ion and the positively charged N-terminus of the isoleucine residue can influence the overall conformation of the H-L-Ile-Amc substrate. This may affect how the substrate interacts with the active site of the enzyme, potentially altering the kinetics of the reaction.

Fluorescence Interference

The fluorescence of the liberated AMC molecule can be sensitive to the local environment, including pH and ionic strength. While direct quenching of AMC fluorescence by TFA is not a primary concern, changes in the assay buffer's properties due to TFA can subtly influence the fluorescence quantum yield, leading to inaccuracies in the quantification of enzyme activity.

G Potential Effects of TFA on Enzymatic Assays cluster_effects Potential Effects TFA This compound Assay Enzymatic Assay TFA->Assay pH Lowered Assay pH Assay->pH introduces Inhibition Direct Enzyme Inhibition Assay->Inhibition introduces Conformation Altered Substrate Conformation Assay->Conformation introduces Fluorescence Fluorescence Interference Assay->Fluorescence introduces G Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Assay Buffer (Optimal pH) D Add Buffer, Enzyme, and Controls to Microplate A->D B Prepare this compound Stock Solution (e.g., in DMSO) F Add Substrate to Initiate Reaction B->F C Prepare Enzyme Solution C->D E Pre-incubate at Desired Temperature D->E E->F G Measure Fluorescence (Kinetic or Endpoint) F->G H Data Analysis: - Background Subtraction - Determine Reaction Velocity G->H

References

H-L-Ile-Amc TFA: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability, storage, and handling of the fluorogenic aminopeptidase substrate, H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate). Understanding these parameters is critical for ensuring the integrity and reproducibility of experimental results in academic and industrial research settings.

Core Compound Properties

This compound is a sensitive fluorogenic substrate used to measure the activity of aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The substrate consists of L-isoleucine linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond releases the highly fluorescent AMC, allowing for the kinetic measurement of enzyme activity. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃ · CF₃COOH
Molecular Weight402.37 g/mol
AppearanceSolid
Excitation Wavelength340-360 nm
Emission Wavelength440-460 nm

Stability and Storage Conditions

Proper storage and handling of this compound are paramount to prevent degradation and ensure accurate and reproducible experimental outcomes.

Solid-State Storage

For long-term storage, this compound should be kept as a solid in a tightly sealed container at -20°C , protected from light. Under these conditions, the compound is expected to be stable for an extended period. For shorter durations, some suppliers ship the product at ambient temperature, suggesting short-term stability in the solid form.

Solution-Based Storage and Stability

The stability of this compound in solution is influenced by the solvent, pH, and temperature.

  • Solubility : this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. The presence of water in DMSO can decrease the solubility and stability of TFA adducts.

Summary of Recommended Storage Conditions:

FormStorage TemperatureLight ProtectionDurationNotes
Solid-20°CRecommendedLong-termStore in a desiccated environment.
Stock Solution (in anhydrous DMSO)-20°C or -80°CRecommendedUp to 1 month at -20°C, up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution2-8°CRecommendedPrepare fresh dailyStability is pH and temperature-dependent.

Experimental Protocols

This compound is a substrate for various aminopeptidases, including Leucine Aminopeptidase and Aminopeptidase N (CD13). The following provides a general protocol for a fluorometric enzyme assay in a 96-well plate format.

Materials
  • This compound

  • Anhydrous DMSO

  • Purified aminopeptidase or cell/tissue lysate containing the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis A Prepare Stock Solution (this compound in DMSO) B Prepare Working Solution (Dilute stock in Assay Buffer) A->B C Prepare Enzyme Solution (Dilute enzyme in Assay Buffer) D Dispense Enzyme Solution to 96-well plate E Initiate Reaction (Add Working Solution) D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 340-360nm, Em: 440-460nm) F->G H Data Analysis (Calculate reaction rate) G->H cd13_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects CD13 Aminopeptidase N (CD13) CleavedPeptide Cleaved Peptide CD13->CleavedPeptide Release Substrate Bioactive Peptide (e.g., with N-terminal Ile) Substrate->CD13 Binding & Cleavage AlteredActivity Altered Biological Activity (Inactivation or Modulation) CleavedPeptide->AlteredActivity CellularResponse Cellular Response (e.g., Migration, Proliferation) AlteredActivity->CellularResponse

A Technical Guide to Fluorogenic Substrates for Aminopeptidase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic substrates used in aminopeptidase research. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in a myriad of physiological and pathological processes, including protein degradation, hormone regulation, and cancer progression, has made them a significant target for therapeutic intervention and biomarker discovery.[1][2] This guide delves into the core fluorogenic substrates, their quantitative characteristics, detailed experimental protocols, and the key signaling pathways in which aminopeptidases play a crucial role.

Core Fluorogenic Substrates for Aminopeptidase Assays

The use of fluorogenic substrates provides a highly sensitive and continuous method for measuring aminopeptidase activity.[3] The fundamental principle involves a peptide sequence recognized by a specific aminopeptidase, which is conjugated to a fluorophore that is either quenched or non-fluorescent in its substrate form. Enzymatic cleavage of the peptide liberates the fluorophore, resulting in a measurable increase in fluorescence. The most commonly employed fluorogenic substrates are based on coumarin, rhodamine, and aminoluciferin derivatives.

Aminomethylcoumarin (AMC)-Based Substrates

7-Amino-4-methylcoumarin (AMC) is a widely used blue-fluorescent dye.[4] Peptide amides of AMC are popular substrates for detecting aminopeptidase activity in various samples.[5] Upon cleavage of the amide bond by an aminopeptidase, the highly fluorescent AMC is released.

Chemical Structure of L-Leucyl-7-amido-4-methylcoumarin:

  • Formula: C₁₆H₂₀N₂O₃[6]

  • Structure: The L-leucine residue is attached to the amino group of 7-amino-4-methylcoumarin.[7]

Rhodamine-Based Substrates

Rhodamine 110 (R110) is a green-fluorescent dye with a higher quantum yield and longer excitation and emission wavelengths compared to AMC, which helps to reduce background fluorescence from biological samples and test compounds.[8] In its substrate form, both amino groups of rhodamine 110 are typically conjugated to peptides, rendering the molecule non-fluorescent. Enzymatic cleavage of one peptide bond yields a fluorescent monoamide, and subsequent cleavage of the second peptide results in the highly fluorescent rhodamine 110.[5][9]

Chemical Structure of bis-(L-Leucine)-Rhodamine 110:

  • Structure: Two L-leucine residues are attached to the two amino groups of the rhodamine 110 core.

Aminoluciferin-Based Substrates

Aminoluciferin-based substrates offer a bioluminescent alternative for measuring aminopeptidase activity, providing exceptional sensitivity.[10][11] In these substrates, a peptide is conjugated to the amino group of aminoluciferin. Cleavage by an aminopeptidase releases aminoluciferin, which can then be acted upon by luciferase in the presence of ATP to produce light.[10] This "pro-substrate" approach allows for highly sensitive detection of enzyme activity.

Chemical Structure of an Aminoluciferin-Peptide Conjugate:

  • Structure: A peptide sequence is attached to the amino group of the aminoluciferin molecule.[12][13]

Quantitative Data Presentation

The selection of an appropriate fluorogenic substrate is critical for successful aminopeptidase research. The following tables summarize the key quantitative parameters for various substrates to facilitate easy comparison.

Table 1: Spectral Properties of Common Fluorophores

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC)3444400.50 - 0.92
Rhodamine 110497 - 500520 - 522~0.95
Aminoluciferin362499Not Applicable (Bioluminescent)

Data sourced from references[4][11][14][15][16][17]. The quantum yield of AMC can vary depending on the solvent.

Table 2: Kinetic Parameters of Fluorogenic Aminopeptidase Substrates

SubstrateAminopeptidaseK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
L-Leucine-AMCLeucine Aminopeptidase (porcine kidney)25--
H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂Aminopeptidase P (porcine kidney)4.8--
H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂Aminopeptidase P (porcine kidney)5.2--
Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-ABzAminopeptidase P (human serum)350--
Phe(NO₂)-Pro-Pro-HN-CH₂-CH₂-NH-ABzAminopeptidase P (calf lung)280--
Various ACC-substratesAminopeptidase N (human)0.25 - 500--

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurement of aminopeptidase activity. The following are representative protocols for the use of AMC, rhodamine, and aminoluciferin-based substrates.

General Aminopeptidase Activity Assay using L-Leucine-AMC

This protocol is adapted from commercially available kits and is suitable for measuring leucine aminopeptidase activity in cell lysates and tissue homogenates.[18][21]

Materials:

  • LAP Assay Buffer (e.g., 25 mM Tris, pH 7.2)

  • L-Leucine-AMC Substrate (10 mM stock in DMSO)

  • AMC Standard (1 mM in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

  • Sample Preparation:

    • Cell Lysate: Homogenize 1 x 10⁶ cells in 100 µL of ice-cold LAP Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Tissue Homogenate: Homogenize 10 mg of tissue in 100 µL of ice-cold LAP Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a 50 µM AMC standard by diluting the 1 mM stock in LAP Assay Buffer.

    • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM AMC standard to wells to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.

    • Adjust the volume in each standard well to 100 µL with LAP Assay Buffer.

  • Reaction Setup:

    • Add 5-50 µL of your sample (supernatant) to wells of the 96-well plate.

    • For a positive control, use a purified leucine aminopeptidase.

    • For a background control, use a sample well with a specific aminopeptidase inhibitor.

    • Adjust the final volume in all sample and control wells to 90 µL with LAP Assay Buffer.

  • Substrate Addition:

    • Prepare a 1X LAP Substrate working solution by diluting the 10 mM stock to the desired final concentration (e.g., 200 µM) in LAP Assay Buffer.

    • Add 10 µL of the 1X LAP Substrate to each sample and control well to initiate the reaction.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the AMC standard curve (fluorescence vs. pmol AMC).

    • Calculate the rate of reaction (Δfluorescence/Δtime) for each sample.

    • Use the standard curve to convert the reaction rate to pmol/min of AMC generated.

Aminopeptidase Assay Using Rhodamine 110-Based Substrates

This protocol provides a general guideline for using rhodamine 110-based substrates.[9][22]

Materials:

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 mg/mL BSA)

  • Rhodamine 110-based substrate (e.g., bis-(Ala-Pro)-Rhodamine 110, stock solution in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~498 nm, Emission: ~521 nm)[9]

Procedure:

  • Substrate Preparation:

    • Prepare a working solution of the rhodamine 110-based substrate in the Assay Buffer to the desired final concentration (e.g., 2 µM).[22]

  • Reaction Setup:

    • Add 100 µL of the substrate working solution to each well.

    • Add your sample (e.g., purified enzyme or cell lysate) to initiate the reaction.

  • Measurement:

    • Immediately start monitoring the fluorescence increase in a kinetic mode at 25°C or 37°C.[22]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • A standard curve of free rhodamine 110 can be used to quantify the amount of product formed.

Luciferase-Based Aminopeptidase Assay

This protocol outlines a coupled-enzyme assay using an aminoluciferin-peptide conjugate.[23][24][25]

Materials:

  • Aminoluciferin-peptide substrate

  • Luciferase Assay Reagent (containing luciferase, ATP, and buffer)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized Luciferase Assay Reagent according to the manufacturer's instructions.

    • Prepare a working solution of the aminoluciferin-peptide substrate in an appropriate buffer.

  • Reaction Setup:

    • Add your sample (e.g., purified aminopeptidase, cell lysate) to the wells of the microplate.

    • Add the aminoluciferin-peptide substrate.

  • Luminescence Measurement:

    • Add the Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer. The signal is often stable for several minutes.[3]

  • Data Analysis:

    • The light output is directly proportional to the aminopeptidase activity. A standard curve with free aminoluciferin can be used for quantification if needed.

Signaling Pathways and Experimental Workflows

Aminopeptidases are integral components of several critical signaling pathways. Understanding these pathways is essential for elucidating the biological roles of these enzymes and for developing targeted therapies.

Aminopeptidase N (APN/CD13) Signaling in Angiogenesis

Aminopeptidase N (CD13) plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[21][26] APN/CD13 expression is upregulated in endothelial cells in response to angiogenic signals like VEGF and bFGF.[27][28] Its activity is essential for endothelial cell migration, invasion, and tube formation.[21]

APN_Angiogenesis_Signaling Angiogenic_Factors Angiogenic Factors (VEGF, bFGF) Ras Ras Angiogenic_Factors->Ras Hypoxia Hypoxia APN_Promoter APN/CD13 Promoter Hypoxia->APN_Promoter Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->APN_Promoter PI3K->APN_Promoter APN_Expression APN/CD13 Expression APN_Promoter->APN_Expression Endothelial_Cell_Functions Endothelial Cell Functions (Migration, Invasion, Tube Formation) APN_Expression->Endothelial_Cell_Functions Angiogenesis Angiogenesis Endothelial_Cell_Functions->Angiogenesis RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III APA AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor APA Aminopeptidase A (APA) Angiotensin_IV Angiotensin IV Angiotensin_III->Angiotensin_IV APN Angiotensin_III->AT1_Receptor APN Aminopeptidase N (APN) Vasoconstriction Vasoconstriction Blood Pressure Increase AT1_Receptor->Vasoconstriction Experimental_Workflow Start Start Sample_Prep Sample Preparation (Cell Lysate/Tissue Homogenate) Start->Sample_Prep Standard_Curve Prepare Fluorophore Standard Curve Start->Standard_Curve Reaction_Setup Set up Reaction in 96-well Plate (Sample, Controls) Sample_Prep->Reaction_Setup Quantify_Activity Quantify Aminopeptidase Activity using Standard Curve Standard_Curve->Quantify_Activity Add_Substrate Add Fluorogenic Substrate Reaction_Setup->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Incubate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Reaction Rate) Measure_Fluorescence->Data_Analysis Data_Analysis->Quantify_Activity End End Quantify_Activity->End

References

Methodological & Application

Application Notes and Protocols for H-L-Ile-Amc TFA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H-L-Ile-Amc (L-Isoleucyl-7-amido-4-methylcoumarin) TFA (trifluoroacetic acid) assay is a sensitive and continuous fluorometric method for the determination of aminopeptidase activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2][3] These enzymes play crucial roles in various physiological processes, including protein maturation and degradation, and are implicated in numerous diseases, making them attractive targets for drug discovery.[2][3][4] This assay is particularly relevant for identifying and characterizing inhibitors of aminopeptidases, such as Leucine Aminopeptidase (LAP).[1][5]

The assay utilizes the fluorogenic substrate H-L-Ile-Amc. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[6] The rate of increase in fluorescence is directly proportional to the aminopeptidase activity. The presence of trifluoroacetic acid (TFA) is typically a result of the peptide synthesis and purification process and does not interfere with the enzymatic reaction.

Principle of the Assay

The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent H-L-Ile-Amc substrate to yield L-Isoleucine and the fluorescent reporter molecule, AMC. The fluorescence of the liberated AMC can be monitored in real-time using a microplate reader, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm.[7]

G cluster_reaction Enzymatic Reaction H-L-Ile-Amc H-L-Isoleucine-AMC (Non-fluorescent Substrate) Products L-Isoleucine + AMC (Fluorescent) H-L-Ile-Amc->Products Enzymatic Cleavage Aminopeptidase Aminopeptidase (e.g., Leucine Aminopeptidase) Aminopeptidase->H-L-Ile-Amc

Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase releases fluorescent AMC.

Experimental Protocols

Materials and Reagents

  • H-L-Ile-Amc TFA substrate

  • Purified aminopeptidase or cell/tissue lysate containing the enzyme

  • Assay Buffer (e.g., 25 mM Tris, pH 7.2)

  • DMSO (for dissolving the substrate)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Potential inhibitors and vehicle control (e.g., DMSO)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis A Prepare Assay Buffer E Add Enzyme/Sample to Plate A->E B Prepare Substrate Stock (in DMSO) H Initiate Reaction with Substrate B->H C Prepare Enzyme Solution C->E D Prepare AMC Standard Curve J Calculate Reaction Velocity D->J F Add Inhibitor/Vehicle E->F G Pre-incubate F->G G->H I Measure Fluorescence (Kinetic Mode, Ex/Em ~368/460 nm) H->I I->J K Determine IC50 (for inhibitors) J->K

Caption: General workflow for the this compound microplate assay.

Detailed Protocol

1. Reagent Preparation

  • Assay Buffer: Prepare a suitable buffer, for instance, 25 mM Tris-HCl, pH 7.2. The optimal pH may vary depending on the specific aminopeptidase being studied.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light.

  • Enzyme Solution: Dilute the purified enzyme or biological sample containing aminopeptidase activity to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of detection.

  • AMC Standard Curve: Prepare a stock solution of AMC in DMSO (e.g., 1 mM). Create a series of dilutions in Assay Buffer ranging from 0 to 50 µM. This standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

2. Assay Procedure

  • Plate Setup: Add the appropriate reagents to the wells of a 96-well black, clear-bottom plate as outlined in the table below. It is recommended to perform all measurements in at least triplicate.

Well TypeReagentVolume
Sample Wells Enzyme Solution50 µL
Inhibitor/Vehicle25 µL
Assay Buffer25 µL
No Enzyme Control Assay Buffer75 µL
Inhibitor/Vehicle25 µL
Substrate Blank Assay Buffer100 µL
AMC Standards AMC Dilutions100 µL
  • Inhibitor Addition (for inhibitor screening): Add the test compounds (inhibitors) or vehicle control (e.g., DMSO) to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This step allows the inhibitor to interact with the enzyme before the reaction is initiated.

  • Reaction Initiation: Prepare a working solution of the H-L-Ile-Amc substrate by diluting the stock solution in the Assay Buffer to the final desired concentration (e.g., 2X the final concentration). Add the substrate working solution to all wells except the AMC standards to start the reaction. The final substrate concentration should be optimized, but a starting point is often near the Km value for the enzyme.

  • Fluorescence Measurement: Immediately place the microplate into a pre-warmed microplate reader. Measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of ~368 nm and an emission wavelength of ~460 nm. Record data points every 1-2 minutes.

3. Data Analysis

  • AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which will be used to convert RFU/min to nmol/min.

  • Reaction Velocity: Determine the reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Enzyme Activity: Convert the reaction velocity from RFU/min to nmol/min using the slope from the AMC standard curve.

  • Inhibition Calculation: For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from the this compound assay should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Enzyme Kinetics Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Enzyme XH-L-Ile-AmcValueValue
Enzyme YH-L-Ile-AmcValueValue

Table 2: Inhibitor Potency (IC50 Values)

InhibitorTarget EnzymeIC50 (µM)95% Confidence Interval
Compound AAminopeptidase ZValueValue
Compound BAminopeptidase ZValueValue
BestatinLeucine AminopeptidaseValueValue

Table 3: High-Throughput Screening (HTS) Summary

Compound IDConcentration (µM)% InhibitionZ'-factor
C00110ValueValue
C00210ValueValue
............

The this compound assay provides a robust, sensitive, and high-throughput compatible method for measuring aminopeptidase activity. The detailed protocol and data presentation guidelines outlined in these application notes will enable researchers, scientists, and drug development professionals to effectively utilize this assay for enzyme characterization, inhibitor screening, and kinetic studies. The use of a continuous kinetic format allows for the detailed investigation of enzyme mechanisms and the mode of action of inhibitors, making it a valuable tool in modern drug discovery and enzymology.

References

Application Notes and Protocols for H-L-Ile-Amc TFA in In Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) is a fluorogenic substrate designed for the sensitive and continuous measurement of aminopeptidase activity in vitro. This substrate is particularly useful for studying enzymes that exhibit a substrate preference for an N-terminal isoleucine residue. The core structure consists of an L-isoleucine residue linked to the fluorophore 7-amino-4-methylcoumarin (AMC) via an amide bond. The trifluoroacetate salt form enhances the solubility and stability of the compound.

Principle of Detection

The this compound substrate is intrinsically non-fluorescent. In the presence of an aminopeptidase with appropriate specificity, the enzyme cleaves the amide bond between the isoleucine residue and the AMC moiety. This enzymatic hydrolysis releases the free AMC molecule, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity. The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer, with excitation typically around 340-360 nm and emission maxima in the range of 440-460 nm. This allows for the determination of enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Enzyme Specificity

This compound is a substrate for a variety of aminopeptidases that recognize and cleave N-terminal isoleucine residues. A prominent example of such an enzyme is Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that is widely expressed and plays a crucial role in various physiological and pathological processes, including angiogenesis and cancer development.[1][2] While isoleucine is a preferred residue for some aminopeptidases, the substrate may also be cleaved by other peptidases with broader specificity. Therefore, it is recommended to use purified enzymes or well-characterized biological samples to ensure the measured activity is attributable to the enzyme of interest.

Applications in Research and Drug Development

The continuous nature of the assay and its high sensitivity make this compound a valuable tool for:

  • Enzyme Characterization: Determining the kinetic properties (Km, Vmax, kcat) of purified aminopeptidases.

  • High-Throughput Screening (HTS): Screening for inhibitors or activators of specific aminopeptidases in drug discovery programs.

  • Investigating Biological Processes: Studying the role of aminopeptidases in complex biological samples, such as cell lysates or tissue homogenates. Given the involvement of aminopeptidases in cancer and angiogenesis, this substrate is particularly relevant for research in these areas.[3][4][5][6][7]

Quantitative Data

Table 1: Representative Kinetic Parameters for Leu-AMC with Various Aminopeptidases

EnzymeSourceKm (µM)Vmax (µmol/mg/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Leucine AminopeptidasePseudomonas aeruginosa170Not ReportedNot ReportedNot Reported
Leucine AminopeptidaseBovine LensMetal-dependentNot ReportedNot ReportedNot Reported
Aminopeptidase N (CD13)Recombinant HumanNot Reported>2.5 pmol/min/µgNot ReportedNot Reported

Note: The kinetic parameters for aminopeptidases are highly dependent on the specific enzyme, its source, purity, and the assay conditions (e.g., pH, temperature, presence of metal ions). The values in this table are for illustrative purposes and may not be directly comparable.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics for an Aminopeptidase using this compound

This protocol outlines the steps to determine the Km and Vmax of a purified aminopeptidase.

Materials:

  • This compound substrate

  • Purified aminopeptidase of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplate (for fluorescence measurements)

  • Fluorometric microplate reader with excitation at ~350 nm and emission at ~450 nm

  • Calibrated 7-amino-4-methylcoumarin (AMC) standard for quantification

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

    • Enzyme Solution: Prepare a working solution of the purified aminopeptidase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., from 0 to 50 µM) to generate a standard curve for converting relative fluorescence units (RFU) to the concentration of product formed.

  • Assay Setup:

    • In a 96-well black microplate, add a range of substrate concentrations. This is typically done by serial dilution of the substrate stock solution in Assay Buffer. A typical range might be from 0 to 200 µM.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control to measure any intrinsic fluorescence from the enzyme preparation.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the enzyme working solution to each well (except the "no enzyme" controls).

    • Immediately place the microplate in the fluorometric reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds. Ensure the reaction rate is linear during the measurement period.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the rate from RFU/min to moles/min using the AMC standard curve.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Substrate_Stock Prepare 10 mM This compound in DMSO Substrate_Dilutions Create Substrate Dilution Series in 96-well plate Substrate_Stock->Substrate_Dilutions Enzyme_Working Prepare Enzyme Working Solution in Assay Buffer Initiate_Reaction Add Enzyme to initiate reaction Enzyme_Working->Initiate_Reaction AMC_Standard Prepare AMC Standard Curve Dilutions Calculate_V0 Calculate Initial Velocity (V₀) AMC_Standard->Calculate_V0 Pre_incubation Pre-incubate plate at Assay Temperature Substrate_Dilutions->Pre_incubation Controls Include 'No Enzyme' and 'No Substrate' Controls Controls->Pre_incubation Pre_incubation->Initiate_Reaction Read_Fluorescence Read Fluorescence (kinetic mode) Initiate_Reaction->Read_Fluorescence Read_Fluorescence->Calculate_V0 Plot_Data Plot V₀ vs. [S] Calculate_V0->Plot_Data Determine_Kinetics Determine Km and Vmax (Non-linear regression) Plot_Data->Determine_Kinetics

Caption: Experimental workflow for determining enzyme kinetics using this compound.

Angiogenesis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenic_Peptides Angiogenic Peptides APN Aminopeptidase N (CD13) Angiogenic_Peptides->APN Cleavage PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK Activates Cell_Response Proliferation, Migration, Tube Formation APN->Cell_Response Modulates PI3K_Akt->Cell_Response Promotes MAPK_ERK->Cell_Response Promotes

Caption: Role of Aminopeptidase N (CD13) in Angiogenesis Signaling.

References

Application Notes and Protocols for High-Throughput Screening with H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. This substrate is particularly useful in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of inhibitors of various aminopeptidases, such as leucine aminopeptidase (LAP). Upon enzymatic cleavage of the amide bond between the isoleucine residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), a highly fluorescent product is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust and continuous assay format suitable for automated screening.

The trifluoroacetate (TFA) salt form is common for synthetic peptides and should be considered when preparing buffer solutions, as it can slightly alter the pH.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent H-L-Ile-Amc substrate by an aminopeptidase. This cleavage releases the isoleucine amino acid and the highly fluorescent AMC molecule. The fluorescence of AMC can be monitored over time, providing a kinetic measurement of enzyme activity. In a screening context, the presence of an inhibitor will result in a decreased rate of AMC release, and thus, a lower fluorescence signal compared to an uninhibited control.

Applications

  • High-Throughput Screening (HTS): To identify novel inhibitors of aminopeptidases from large compound libraries.

  • Enzyme Characterization: To determine the kinetic parameters (K_m_ and V_max_) of aminopeptidases.

  • Inhibitor Potency Determination: To measure the half-maximal inhibitory concentration (IC_50_) of lead compounds.

  • Detection of Microbial Contamination: Can be used to detect the presence of microorganisms, such as yeasts and molds, that exhibit aminopeptidase activity.

Data Presentation

Table 1: Typical Michaelis-Menten Kinetic Parameters for an Aminopeptidase with this compound
ParameterValueConditions
K_m_50 - 200 µM50 mM Tris-HCl, pH 8.0, 25°C
V_max_VariableDependent on enzyme concentration and purity

Note: The specific K_m_ value should be experimentally determined for the particular enzyme and assay conditions being used.

Table 2: Example High-Throughput Screening Data for Aminopeptidase Inhibitors
Compound IDConcentration (µM)% InhibitionIC_50_ (µM)Z'-Factor
Bestatin1095.20.350.82
Arphamenine A1078.515.750.82
Compound X1088.11.20.82
Compound Y1012.5> 500.82
DMSO ControlN/A0N/A0.82

This data is illustrative. The IC_50_ values for Bestatin and Arphamenine A are based on published data for a leucyl aminopeptidase and serve as a reference.[1] The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten (K_m_ and V_max_) Constants

This protocol outlines the determination of the kinetic parameters for an aminopeptidase using this compound.

Materials:

  • This compound

  • Purified aminopeptidase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • DMSO

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare Substrate Dilutions: Serially dilute the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0, 5, 10, 25, 50, 100, 200, 400 µM).

  • Prepare Enzyme Solution: Dilute the purified aminopeptidase in Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over a 15-30 minute period. This concentration needs to be determined empirically.

  • Assay Setup:

    • Add 50 µL of each substrate dilution to triplicate wells of the microplate.

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

    • Include a "no enzyme" control with 50 µL of Assay Buffer instead of the enzyme solution for each substrate concentration to measure background fluorescence.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (25°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically every minute for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V_0_) from the linear portion of the fluorescence versus time plot.

    • Plot V_0_ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the K_m_ and V_max_ values.

sub Substrate (H-L-Ile-Amc) es Enzyme-Substrate Complex sub->es Binding (k1) enz Enzyme (Aminopeptidase) enz->es es->sub Dissociation (k-1) prod Products (Ile + AMC) es->prod Catalysis (k2) prod->enz

Caption: Michaelis-Menten Enzyme Kinetics.

Protocol 2: High-Throughput Screening (HTS) for Aminopeptidase Inhibitors

This protocol is designed for a 384-well plate format for screening a compound library.

Materials:

  • This compound

  • Purified aminopeptidase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • DMSO

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Bestatin)

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Dilute the aminopeptidase in Assay Buffer to a concentration that is 2X the final desired concentration.

    • Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a concentration that is 2X the final desired concentration (typically at or near the K_m_ value).

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plate.

    • Plate DMSO into the control wells (negative control, 0% inhibition).

    • Plate a known inhibitor (e.g., Bestatin at a concentration that gives >90% inhibition) into the positive control wells.

  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Incubate the plate for a predetermined time (e.g., 30 minutes) at 25°C. Measure the endpoint fluorescence in a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

    • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Data Analysis cpd Compound Library (in DMSO) plate 384-well Plate cpd->plate dmso DMSO (Negative Control) dmso->plate pos Positive Control (e.g., Bestatin) pos->plate add_enz Add Enzyme Solution plate->add_enz incubate1 Incubate (15 min) add_enz->incubate1 add_sub Add Substrate Solution incubate1->add_sub incubate2 Incubate (30 min) add_sub->incubate2 read Read Fluorescence incubate2->read calc_inhib Calculate % Inhibition read->calc_inhib calc_z Calculate Z'-Factor read->calc_z hit_id Hit Identification calc_inhib->hit_id calc_z->hit_id

Caption: High-Throughput Screening Workflow.

Protocol 3: IC_50_ Determination of Hit Compounds

This protocol is for determining the potency of compounds identified as "hits" from the primary screen.

Materials:

  • Hit compounds

  • This compound

  • Purified aminopeptidase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • DMSO

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of the hit compound in DMSO (e.g., 10-point, 3-fold dilution series).

  • Assay Setup:

    • Transfer a small volume of each compound dilution into the wells of the microplate.

    • Add the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the 2X substrate solution.

    • Include positive and negative controls as in the HTS protocol.

  • Fluorescence Measurement: Measure the endpoint fluorescence after a 30-minute incubation at 25°C.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC_50_ value.

start Primary HTS Hit dilution Serial Dilution of Compound start->dilution assay Enzyme Inhibition Assay (Varying Compound Concentrations) dilution->assay read Measure Fluorescence assay->read calc Calculate % Inhibition read->calc plot Plot % Inhibition vs. [Compound] calc->plot fit Fit to Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50

Caption: IC50 Determination Workflow.

References

Application Notes and Protocols for Measuring Aminopeptidase Activity in Cell Lysates with H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are ubiquitously expressed and play crucial roles in various physiological processes, including protein degradation, peptide hormone regulation, and antigen presentation.[1][2] Altered aminopeptidase activity has been implicated in numerous diseases, such as cancer and neurodegenerative disorders, making them attractive targets for drug discovery and development.

This document provides a detailed protocol for measuring aminopeptidase activity in cell lysates using the fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt (H-L-Ile-Amc TFA). The assay is based on the enzymatic cleavage of the non-fluorescent substrate H-L-Ile-Amc by aminopeptidases present in the cell lysate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The rate of AMC production is directly proportional to the aminopeptidase activity in the sample.

Principle of the Assay

The assay utilizes the fluorogenic substrate H-L-Ile-Amc. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between L-Isoleucine and AMC by an aminopeptidase, the free AMC is liberated. Free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 440-460 nm. The increase in fluorescence intensity over time is a direct measure of the aminopeptidase activity.

Experimental Protocols

I. Preparation of Cell Lysates

This protocol is a general guideline and may require optimization depending on the cell type and the specific aminopeptidase of interest.

A. Materials

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with or without protease inhibitors, depending on the experimental goal)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

B. Protocol for Adherent Cells

  • Wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C for future use.

C. Protocol for Suspension Cells

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate.

  • Use the lysate immediately or store at -80°C.

II. Aminopeptidase Activity Assay

This protocol is designed for a 96-well plate format and can be adapted as needed.

A. Materials

  • Cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Free 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.

B. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the this compound stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined experimentally but a starting point of 100 µM is recommended.

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO. Store at -20°C, protected from light.

  • AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2, 5, 10, 20 µM).

C. Assay Procedure

  • Prepare the AMC Standard Curve:

    • Add 50 µL of each AMC standard dilution in triplicate to the 96-well plate.

    • Add 50 µL of Assay Buffer to each well containing the AMC standard.

  • Prepare the Enzyme Reactions:

    • Add a specific amount of cell lysate protein (e.g., 10-50 µg) to each well.

    • Add Assay Buffer to bring the total volume in each well to 50 µL.

    • Include the following controls:

      • No-Enzyme Control: 50 µL of Assay Buffer without cell lysate.

      • Positive Control: A known aminopeptidase or a cell lysate with known high activity.

      • Inhibitor Control (optional): Cell lysate pre-incubated with a known aminopeptidase inhibitor.

  • Initiate the Reaction:

    • Add 50 µL of the working substrate solution to each well containing the cell lysate and controls.

    • The final reaction volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorometric microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

III. Data Analysis

  • AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert relative fluorescence units (RFU) to the amount of AMC produced.

  • Calculate Aminopeptidase Activity:

    • Determine the rate of the reaction (V₀) from the linear portion of the kinetic curve (RFU/min).

    • Subtract the rate of the no-enzyme control from the rate of each sample to correct for background fluorescence.

    • Convert the rate from RFU/min to pmol of AMC/min using the slope of the AMC standard curve.

    • Normalize the activity to the amount of protein in the cell lysate (e.g., in pmol/min/mg of protein).

Data Presentation

Table 1: Example AMC Standard Curve Data

AMC Concentration (µM)Average Fluorescence (RFU)
050
0.5550
11050
22050
55050
1010050
2020050

Table 2: Example Aminopeptidase Activity in Different Cell Lysates

Cell LineProtein Concentration (mg/mL)Aminopeptidase Activity (pmol/min/mg)
HeLa2.1150.5 ± 12.3
Jurkat1.8275.8 ± 20.1
HEK2932.598.2 ± 8.9
(Note: These are example data and actual results will vary depending on the cell type and experimental conditions.)

Table 3: Recommended Reagent Concentrations and Volumes

ReagentStock ConcentrationVolume per WellFinal Concentration
Cell LysateVaries10-50 µL10-50 µg protein
Assay Buffer-To 50 µL-
This compound10 mM in DMSO50 µL of 2X working solution100 µM (example)
Total Volume 100 µL

Visualizations

experimental_workflow cluster_prep I. Cell Lysate Preparation cluster_assay II. Aminopeptidase Activity Assay cluster_analysis III. Data Analysis cell_culture Cell Culture (Adherent or Suspension) wash_cells Wash with ice-cold PBS cell_culture->wash_cells lysis Add Lysis Buffer wash_cells->lysis incubation Incubate on ice lysis->incubation centrifugation Centrifuge to pellet debris incubation->centrifugation supernatant Collect supernatant (lysate) centrifugation->supernatant quantification Quantify protein concentration supernatant->quantification prepare_plate Prepare 96-well plate quantification->prepare_plate Use quantified lysate add_lysate Add cell lysate prepare_plate->add_lysate add_substrate Add this compound add_lysate->add_substrate measure_fluorescence Kinetic fluorescence measurement (Ex: ~360nm, Em: ~460nm) add_substrate->measure_fluorescence standard_curve Generate AMC standard curve measure_fluorescence->standard_curve Use fluorescence data calculate_rate Calculate reaction rate (V₀) standard_curve->calculate_rate normalize_activity Normalize activity to protein concentration calculate_rate->normalize_activity report_results Report results (pmol/min/mg) normalize_activity->report_results

Caption: Experimental workflow for measuring aminopeptidase activity.

signaling_pathway cluster_peptide_regulation General Role of Aminopeptidases in Peptide Hormone Regulation prohormone Pro-hormone active_hormone Active Hormone (e.g., Angiotensin II) prohormone->active_hormone Endopeptidase cleavage inactive_peptide Inactive Peptide Fragment active_hormone->inactive_peptide Aminopeptidase cleavage (e.g., cleaves N-terminal amino acid) receptor Hormone Receptor active_hormone->receptor Binding & Activation inactive_peptide->receptor No binding signaling Cellular Signaling Cascade receptor->signaling

Caption: Role of aminopeptidases in peptide hormone regulation.

References

Application Notes and Protocols for H-L-Ile-Amc TFA in Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetic acid salt) is a fluorogenic substrate utilized in biochemical assays to detect and quantify aminopeptidase activity.[1] Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of this compound in inhibitor screening assays.

The assay principle is based on the enzymatic cleavage of the amide bond between L-isoleucine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the aminopeptidase activity. Potential inhibitors of the target enzyme will decrease the rate of AMC release.

Product Information

Product Name This compound (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetic acid salt)
Alternate Names L-Ile-AMC
CAS Number 98516-74-6[2]
Molecular Formula C₁₆H₂₀N₂O₃ (free base)[2]
Molecular Weight 288.34 g/mol (free base)[2]
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength ~360-380 nm
Emission Wavelength ~440-460 nm

Applications

  • Enzyme Activity Assays: Quantification of aminopeptidase activity in purified enzyme preparations, cell lysates, and other biological samples.[3]

  • High-Throughput Screening (HTS): Screening of small molecule libraries to identify potential inhibitors of specific aminopeptidases.

  • Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for aminopeptidases.

  • Detection of Microbial Contamination: As an aminopeptidase substrate, it can be used to detect the presence of yeasts and molds in samples.[1]

General Aminopeptidase Signaling Pathway

Aminopeptidases are involved in a multitude of cellular processes. The diagram below illustrates a generalized signaling pathway where an aminopeptidase plays a role in peptide processing, which can influence various downstream cellular responses.

aminopeptidase_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SignalPeptide Signaling Peptide (Inactive Precursor) Aminopeptidase Membrane-Bound Aminopeptidase SignalPeptide->Aminopeptidase Cleavage ActivePeptide Active Peptide Aminopeptidase->ActivePeptide Processing Receptor Receptor ActivePeptide->Receptor Binding DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Differentiation) DownstreamSignaling->CellularResponse inhibitor_screening_workflow Start Start ReagentPrep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitors) Start->ReagentPrep PlateSetup Plate Setup (96-well) - Test Compounds - Controls (Positive/Negative) - Enzyme ReagentPrep->PlateSetup Preincubation Pre-incubate Enzyme with Inhibitors (e.g., 15-30 min at RT) PlateSetup->Preincubation InitiateReaction Initiate Reaction (Add this compound Substrate) Preincubation->InitiateReaction KineticReading Kinetic Fluorescence Reading (Ex: 360-380 nm, Em: 440-460 nm) (e.g., every 1-2 min for 30-60 min) InitiateReaction->KineticReading DataAnalysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ values KineticReading->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for the Kinetic Analysis of Aminopeptidase Activity using H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) is a fluorogenic substrate utilized for the sensitive and continuous measurement of aminopeptidase activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein maturation, degradation, and tissue remodeling. Consequently, they are significant targets in drug discovery for various pathological conditions.

The assay principle relies on the enzymatic hydrolysis of the amide bond between L-isoleucine and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max).

Quantitative Data Summary

While specific kinetic parameters for the hydrolysis of this compound are not widely published, data from the closely related substrate, L-leucine-7-amido-4-methylcoumarin, with Leucine Aminopeptidase from Aspergillus fumigatus provides a valuable reference.

Enzyme SourceSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Aspergillus fumigatusL-Leucine-7-amido-4-methylcoumarin12.51.30.86.4 x 10⁴

Note: This data should be considered as an estimation for the kinetic parameters of this compound hydrolysis. It is strongly recommended that researchers determine these parameters for their specific enzyme and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Purified aminopeptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5 mM MgCl₂)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm

  • Standard fluorophore (e.g., free AMC) for calibration

Preparation of Solutions
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified aminopeptidase in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1 to 10 times the expected K_m).

Enzyme Kinetics Assay Protocol
  • Assay Setup: To each well of a 96-well black microplate, add 50 µL of the substrate working solution.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

  • Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes. The excitation wavelength should be set between 360-380 nm and the emission wavelength between 440-460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each substrate concentration.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.

    • Convert the fluorescence units to the concentration of the product (AMC) using a standard curve generated with free AMC.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values.

    • Calculate the turnover number (k_cat) using the equation k_cat = V_max / [E], where [E] is the enzyme concentration.

    • Determine the catalytic efficiency (k_cat/K_m).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution prep_substrate_working Prepare Substrate Working Dilutions prep_substrate->prep_substrate_working prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme add_substrate Add Substrate to Plate prep_substrate_working->add_substrate add_substrate->add_enzyme measure_fluorescence Kinetic Fluorescence Measurement add_enzyme->measure_fluorescence plot_fluorescence Plot Fluorescence vs. Time measure_fluorescence->plot_fluorescence calc_velocity Calculate Initial Velocities (V₀) plot_fluorescence->calc_velocity plot_mm Plot V₀ vs. [S] (Michaelis-Menten) calc_velocity->plot_mm calc_params Determine Km, Vmax, kcat, kcat/Km plot_mm->calc_params

Caption: Workflow for determining kinetic parameters of this compound hydrolysis.

Signaling Pathway Context

The hydrolysis of this compound by aminopeptidases is a direct enzymatic reaction and not part of a larger signaling pathway. The logical relationship is a simple substrate-to-product conversion catalyzed by the enzyme, leading to a detectable signal.

logical_relationship cluster_reaction Enzymatic Reaction cluster_detection Detection H-L-Ile-Amc (TFA) H-L-Ile-Amc (TFA) (Substrate, Low Fluorescence) Aminopeptidase Aminopeptidase (Enzyme) H-L-Ile-Amc (TFA)->Aminopeptidase Binds to AMC Free AMC (Product, High Fluorescence) Aminopeptidase->AMC Releases H-L-Ile H-L-Isoleucine Aminopeptidase->H-L-Ile Releases FluorescenceReader Fluorescence Reader (Ex: 360-380 nm, Em: 440-460 nm) AMC->FluorescenceReader Detected by

Caption: Logical relationship of the fluorogenic aminopeptidase assay.

Application Notes and Protocols for H-L-Ile-Amc TFA in Live-Cell Imaging of Aminopeptidase N Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Ile-Amc TFA (L-Isoleucyl-7-amino-4-methylcoumarin trifluoroacetate salt) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity in living cells. This dipeptide substrate is specifically cleaved by aminopeptidases, particularly Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease expressed on the surface of various cell types and is implicated in numerous physiological and pathological processes, including cell migration, angiogenesis, and cancer progression.

The principle of this assay relies on the cleavage of the amide bond between the L-Isoleucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, H-L-Ile-Amc is essentially non-fluorescent. Upon enzymatic cleavage by APN, the highly fluorescent AMC molecule is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This "turn-on" fluorescence allows for the real-time visualization and quantification of APN activity within the dynamic environment of living cells.

Product Information

PropertyValue
Product Name This compound
Full Name L-Isoleucyl-7-amino-4-methylcoumarin trifluoroacetate salt
Target Enzyme Aminopeptidase N (APN, CD13)
Appearance Solid
Fluorophore 7-Amino-4-methylcoumarin (AMC)

Quantitative Data

Table 1: Spectral and Kinetic Parameters

ParameterValueReference
Excitation Maximum (Ex) ~341-351 nm[1][2]
Emission Maximum (Em) ~430-445 nm[2][3]
Recommended Starting Concentration 10-50 µM (optimization required)
Typical Incubation Time 30-60 minutes (optimization required)
Inhibitor Bestatin[4]
Inhibition Constant (Ki) for Bestatin 1.4 x 10⁻⁶ M (for microsomal aminopeptidase)[5]

Signaling Pathway

Aminopeptidase N (APN/CD13) is not only a peptidase but also functions as a signaling receptor. Cross-linking of APN/CD13 on the cell surface can trigger intracellular signaling cascades, primarily through the activation of Src family kinases. This leads to the phosphorylation of downstream targets, including focal adhesion kinase (FAK), and the subsequent activation of the Ras/MAPK and PI3K pathways. The MAPK pathways, including ERK1/2, JNK, and p38, are key regulators of cell proliferation, differentiation, and survival.

APN_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol APN APN/CD13 Src Src Kinase APN->Src Activation FAK FAK Src->FAK Phosphorylation JNK JNK Src->JNK Activation p38 p38 Src->p38 Activation PI3K PI3K FAK->PI3K Activation Ras Ras FAK->Ras Activation Cellular_Response Cellular Response (Proliferation, Migration) PI3K->Cellular_Response RAF RAF Ras->RAF Activation MEK MEK RAF->MEK Activation ERK ERK1/2 MEK->ERK Activation ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

APN/CD13 Signaling Pathway

Experimental Protocols

Protocol 1: Live-Cell Imaging of Aminopeptidase N Activity using Fluorescence Microscopy

This protocol provides a general guideline for visualizing APN activity in adherent cells. Optimization of substrate concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with a heated stage and environmental chamber (37°C, 5% CO₂)

  • DAPI or Hoechst stain (optional, for nuclear counterstaining)

  • Bestatin (optional, as an inhibitor control)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency at the time of the experiment.

    • Allow cells to adhere and grow under standard cell culture conditions.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized, typically within the range of 10-50 µM.

  • Cell Staining and Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove any residual serum.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

    • (Optional) For an inhibitor control, pre-incubate a separate set of cells with an appropriate concentration of Bestatin (e.g., 10-100 µM) for 30 minutes before adding the this compound working solution.

    • (Optional) For nuclear counterstaining, add DAPI or Hoechst stain during the last 10-15 minutes of the substrate incubation.

    • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess substrate.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Image Acquisition:

    • Place the dish on the heated stage of the fluorescence microscope.

    • Acquire images using the appropriate filter set for AMC (Excitation: ~350 nm, Emission: ~440 nm).

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

    • Acquire images at different time points to monitor the kinetics of the fluorescence increase.

Data Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells or cell populations.

  • Subtract the background fluorescence from a cell-free region.

  • Compare the fluorescence intensity between control and treated cells.

Protocol 2: Flow Cytometry Analysis of Aminopeptidase N Activity

This protocol allows for the quantification of APN activity in a cell population.

Materials:

  • This compound

  • DMSO, anhydrous

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells in suspension

  • Flow cytometer equipped with a UV laser

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of this compound in pre-warmed cell culture medium at a 2X final desired concentration (e.g., 20-100 µM).

  • Cell Staining:

    • Add an equal volume of the 2X this compound working solution to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

    • (Optional) For an inhibitor control, pre-incubate a separate aliquot of cells with Bestatin for 30 minutes before adding the substrate.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the final cell pellet in cold PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using a UV laser for excitation (~350 nm) and a filter for emission in the blue range (~440 nm).

    • Record the fluorescence intensity for at least 10,000 events per sample.

Data Analysis:

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Analyze the histogram of fluorescence intensity for the gated population.

  • Compare the mean or median fluorescence intensity between control and treated samples.

Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture cells on glass-bottom dish Wash_Cells Wash cells with imaging medium Cell_Culture->Wash_Cells Reagent_Prep Prepare this compound working solution Add_Substrate Add substrate and incubate (30-60 min) Reagent_Prep->Add_Substrate Wash_Cells->Add_Substrate Wash_Excess Wash to remove excess substrate Add_Substrate->Wash_Excess Image Acquire images (Ex: ~350nm, Em: ~440nm) Wash_Excess->Image Quantify Quantify fluorescence intensity Image->Quantify Analyze_Data Analyze and interpret results Quantify->Analyze_Data

Live-Cell Imaging Workflow

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal - Low APN activity in the chosen cell line.- Sub-optimal substrate concentration or incubation time.- Incorrect filter set.- Use a positive control cell line known to express high APN levels.- Perform a titration of substrate concentration and incubation time.- Verify the microscope's filter specifications.
High Background - Substrate concentration is too high.- Autofluorescence from cells or medium.- Non-specific hydrolysis.- Reduce the substrate concentration.- Image cells in a phenol red-free, serum-free medium.- Include an inhibitor control (Bestatin) to assess specific activity.
Phototoxicity - Excessive exposure to excitation light.- Reduce the intensity and duration of light exposure.- Use a more sensitive camera.- Acquire images at longer time intervals.

Conclusion

This compound is a valuable tool for the real-time investigation of Aminopeptidase N activity in living cells. The provided protocols offer a starting point for utilizing this fluorogenic substrate in both fluorescence microscopy and flow cytometry applications. Due to the variability in cell types and experimental setups, optimization of the substrate concentration and incubation time is crucial for obtaining robust and reliable data. These application notes and protocols are intended to facilitate research into the role of APN in various biological processes and to aid in the development of novel therapeutic strategies targeting this important enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the H-L-Ile-Amc TFA Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the H-L-Ile-Amc (L-Isoleucyl-7-amino-4-methylcoumarin) Trifluoroacetate (TFA) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental results, with a focus on mitigating background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the H-L-Ile-Amc TFA assay and what is it used for?

The this compound assay is a fluorometric method used to measure the activity of certain aminopeptidases. The substrate, H-L-Ile-Amc, consists of the dipeptide L-Isoleucyl linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. When an aminopeptidase cleaves the amide bond between the isoleucine and AMC, the liberated AMC fluoresces brightly upon excitation. This increase in fluorescence is directly proportional to the enzyme's activity. The trifluoroacetate (TFA) is a counter-ion from the peptide synthesis and purification process.

Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

The optimal excitation wavelength for free AMC is in the range of 360-380 nm, with an optimal emission wavelength between 440-460 nm.[1][2] It is highly recommended to perform a wavelength scan with your specific instrument and assay buffer to determine the precise optimal settings for your experimental conditions.

Q3: How should the this compound substrate be stored?

For optimal stability, the lyophilized substrate should be stored at -20°C or lower, protected from light and moisture.[2] Upon reconstitution in a suitable solvent like DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to substrate degradation and increased background fluorescence.[2]

Q4: Can the Trifluoroacetate (TFA) salt interfere with my assay?

Yes, the TFA counter-ion has the potential to interfere with your assay. Residual TFA can lower the pH of your assay buffer, which may affect both enzyme activity and the fluorescence of AMC. Furthermore, TFA has been reported to alter the secondary structure of peptides and in some cases, directly inhibit or activate enzymes.

Troubleshooting High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain accurate and reproducible data. The following sections provide a systematic approach to identifying and mitigating the common causes of high background.

Diagram: Troubleshooting Workflow for High Background Fluorescence

G start High Background Fluorescence Observed check_controls Analyze Control Wells: - No-Enzyme Control - Buffer + Substrate Control - No-Substrate Control start->check_controls source_substrate Source: Substrate (High 'No-Enzyme' Control) check_controls->source_substrate High Signal source_autofluorescence Source: Autofluorescence (High 'No-Substrate' Control) check_controls->source_autofluorescence High Signal source_reagents Source: Reagents/Plate (High 'Buffer Only' Control) check_controls->source_reagents High Signal sub_hydrolysis Substrate Autohydrolysis source_substrate->sub_hydrolysis sub_purity Substrate Impurity (Free AMC) source_substrate->sub_purity tfa_issue TFA Interference source_substrate->tfa_issue sample_auto Sample Autofluorescence (e.g., cells, lysates) source_autofluorescence->sample_auto media_auto Media/Buffer Autofluorescence (e.g., Phenol Red, FBS) source_autofluorescence->media_auto plate_auto Microplate Autofluorescence source_reagents->plate_auto solution_ph Optimize Buffer pH sub_hydrolysis->solution_ph solution_conc Optimize Substrate Concentration sub_hydrolysis->solution_conc solution_purity Use High-Purity Substrate sub_purity->solution_purity solution_subtract Subtract Background Control sample_auto->solution_subtract solution_media Use Phenol Red-Free Media Reduce Serum media_auto->solution_media solution_plate Use Black, Opaque-Walled Plates plate_auto->solution_plate solution_tfa Perform TFA Salt Exchange tfa_issue->solution_tfa G start Peptide-TFA Salt dissolve Dissolve in dilute HCl (e.g., 10 mM) start->dissolve freeze Freeze (-80°C or Liquid N2) dissolve->freeze lyophilize Lyophilize (overnight) freeze->lyophilize repeat Repeat Cycle 2-3 times lyophilize->repeat repeat->dissolve Redissolve end Peptide-HCl Salt repeat->end Final Cycle

References

H-L-Ile-Amc TFA solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate H-L-Ile-Amc TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorogenic substrate used to assay aminopeptidase activity. It consists of the dipeptide L-Isoleucyl-L-Leucine conjugated to 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt is a remnant from the solid-phase peptide synthesis and purification process. Upon enzymatic cleavage of the amide bond between the dipeptide and AMC, the highly fluorescent AMC molecule is released, resulting in a measurable increase in fluorescence.

Q2: What are the typical excitation and emission wavelengths for the liberated AMC fluorophore?

The liberated 7-amino-4-methylcoumarin (AMC) typically has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm. It is always recommended to confirm the optimal settings for your specific instrument and buffer conditions.

Q3: How does the trifluoroacetate (TFA) salt affect my assay?

Trifluoroacetic acid is a strong acid and its presence as a counter-ion can lower the pH of your assay buffer. Most enzymes have an optimal pH range for activity, and a significant deviation can lead to reduced or abolished enzymatic function. For highly sensitive assays, it is recommended to perform a TFA removal or exchange procedure.

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

The dipeptide H-L-Ile contains a hydrophobic amino acid (Isoleucine), which can lead to poor solubility in aqueous solutions. Refer to the detailed troubleshooting guide on solubility issues below.

Troubleshooting Guides

Issue 1: Solubility Problems in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the solution after attempting to dissolve this compound in aqueous buffer (e.g., PBS, Tris-HCl).

  • Inconsistent or non-reproducible results in enzyme assays.

Possible Causes and Solutions:

  • Hydrophobicity of the Peptide: The isoleucine residue in this compound contributes to its hydrophobicity, limiting its solubility in purely aqueous solutions.

    • Solution 1: Use of a Co-solvent. It is highly recommended to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

    • Solution 2: Sonication. After adding the solvent, brief sonication can help to break up aggregates and facilitate dissolution.

  • Incorrect pH of the Buffer: The solubility of peptides can be pH-dependent.

    • Solution: Ensure your buffer pH is appropriate for your enzyme's optimal activity. While adjusting the pH can sometimes aid solubility, it's critical to maintain the optimal pH for the enzymatic reaction.

Data Presentation: Solubility of Similar Fluorogenic Peptide Substrates

SolventBoc-LRR-AMC (mg/mL)Z-FR-AMC (mg/mL)
DMF141
DMSO121
Ethanol101
PBS (pH 7.2)1Not available

Data is for similar but not identical compounds and should be used as a reference.

Issue 2: High Background Fluorescence

Symptoms:

  • High fluorescence signal in control wells containing the substrate but no enzyme.

Possible Causes and Solutions:

  • Substrate Autohydrolysis: The peptide substrate may be spontaneously breaking down.

    • Solution: Prepare the substrate solution fresh before each experiment. Protect the stock solution from light and store it at -20°C or -80°C.

  • Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.

    • Solution: Use high-purity, sterile reagents. Test each component individually for fluorescence.

  • Light Exposure: AMC and other fluorophores are light-sensitive and can degrade, leading to increased background.

    • Solution: Minimize the exposure of the substrate and assay plates to light. Use black microplates for fluorescence assays.

Issue 3: Low or No Fluorescence Signal

Symptoms:

  • Little to no increase in fluorescence signal over time in the presence of the enzyme.

Possible Causes and Solutions:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Include a positive control with a known active enzyme.

  • Incorrect Instrument Settings: The excitation and emission wavelengths are not optimal for AMC.

    • Solution: Verify the instrument settings are correct for AMC (Ex: ~350 nm, Em: ~450 nm). Run a positive control with free AMC to confirm instrument settings.

  • Inhibitory Components in the Assay: Components of your sample or buffer may be inhibiting the enzyme.

    • Solution: Check for known inhibitors of your enzyme in the assay mixture. If possible, perform a buffer exchange or dialysis of your sample.

Issue 4: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability between replicate wells or between experiments.

Possible Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of substrate, enzyme, or other reagents.

    • Solution: Use calibrated pipettes and proper pipetting techniques.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.

    • Solution: Ensure the reaction plate is uniformly incubated at the optimal temperature for the enzyme. Use a plate incubator if available.

  • Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.

    • Solution: Work within a substrate concentration range where the absorbance is low. If high concentrations are necessary, a mathematical correction for the inner filter effect may be required.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution in DMSO: Add a precise volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex gently until the peptide is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Aminopeptidase Activity Assay
  • Prepare Assay Buffer: Prepare the appropriate assay buffer for your specific aminopeptidase (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare Working Substrate Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 2X the final assay concentration).

  • Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.

  • Set up the Assay Plate:

    • Use a black, clear-bottom 96-well plate for fluorescence measurements.

    • Add your enzyme solution to the appropriate wells.

    • Include control wells:

      • No-Enzyme Control: Assay buffer without enzyme.

      • No-Substrate Control: Enzyme solution with assay buffer instead of substrate.

  • Initiate the Reaction: Add the working substrate solution to all wells to start the reaction. The final volume in each well should be consistent.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for your enzyme.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes). Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 350 nm, Em: 450 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • If absolute quantification is required, create a standard curve using free AMC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound Stock Solution (in DMSO) prep_working_substrate Prepare Working Substrate Solution prep_substrate->prep_working_substrate add_substrate Initiate Reaction (Add Substrate) prep_working_substrate->add_substrate prep_enzyme Prepare Enzyme Solution setup_plate Set up 96-well Plate (Enzyme + Controls) prep_enzyme->setup_plate prep_buffer Prepare Assay Buffer prep_buffer->prep_working_substrate prep_buffer->prep_enzyme setup_plate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence background_subtraction Background Subtraction measure_fluorescence->background_subtraction calculate_velocity Calculate Initial Velocity (V₀) background_subtraction->calculate_velocity quantify_activity Quantify Enzyme Activity calculate_velocity->quantify_activity standard_curve Generate AMC Standard Curve (Optional) standard_curve->quantify_activity

Caption: Experimental workflow for a typical aminopeptidase assay.

troubleshooting_logic start Problem Encountered solubility Solubility Issues? start->solubility high_bg High Background? solubility->high_bg No sol_cosolvent Use Co-solvent (DMSO) solubility->sol_cosolvent Yes sol_sonicate Sonication solubility->sol_sonicate Yes low_signal Low/No Signal? high_bg->low_signal No bg_fresh Prepare Fresh Substrate high_bg->bg_fresh Yes bg_reagents Check Reagent Purity high_bg->bg_reagents Yes inconsistent Inconsistent Results? low_signal->inconsistent No sig_enzyme Check Enzyme Activity low_signal->sig_enzyme Yes sig_instrument Verify Instrument Settings low_signal->sig_instrument Yes inc_pipetting Review Pipetting Technique inconsistent->inc_pipetting Yes inc_temp Ensure Stable Temperature inconsistent->inc_temp Yes inc_ife Check for Inner Filter Effect inconsistent->inc_ife Yes

Optimizing H-L-Ile-Amc TFA Concentration for Kinetic Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing H-L-Ile-Amc TFA concentration in kinetic assays. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate used to measure the activity of certain aminopeptidases.[1] The substrate itself is weakly fluorescent. When an active aminopeptidase cleaves the amide bond between isoleucine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The rate of this increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine kinetic parameters.

Q2: What is the optimal concentration of this compound to use in my assay?

The optimal substrate concentration is typically close to the Michaelis-Menten constant (K_m) of the enzyme for the substrate. This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). Using a concentration that is too low can lead to an underestimation of V_max, while an excessively high concentration can result in substrate inhibition or wasteful use of the reagent. Since the K_m can vary depending on the specific enzyme and assay conditions, it is recommended to determine it experimentally by performing a substrate titration.

Q3: How should I prepare and store the this compound stock solution?

It is recommended to dissolve this compound in an organic solvent such as 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2][3] This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light to minimize degradation and repeated freeze-thaw cycles.[2] When preparing working solutions, the final concentration of DMSO in the assay should be kept low, typically below 1-2%, to avoid potential inhibitory effects on the enzyme.[4][5]

Q4: Why am I seeing high background fluorescence in my negative control wells?

High background fluorescence in "no-enzyme" controls can be caused by several factors:

  • Substrate Degradation: The this compound may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or instability in the assay buffer, leading to the spontaneous release of free AMC.

  • Contaminated Reagents: The substrate or other assay components may be contaminated with fluorescent impurities.

  • Autofluorescence: Some components of the assay buffer or the experimental samples themselves may exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal Inactive enzyme- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme to verify reagent integrity.
Incorrect instrument settings- Confirm that the fluorometer's excitation and emission wavelengths are set appropriately for AMC (Excitation: ~340-380 nm, Emission: ~430-460 nm).- Increase the gain or photomultiplier tube (PMT) voltage to amplify the signal, being careful not to saturate the detector.
Suboptimal assay conditions- Verify that the pH and temperature of the assay buffer are optimal for the enzyme's activity.
High Background Fluorescence Substrate degradation- Prepare fresh substrate stock solutions and protect them from light.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Contaminating protease activity in the sample- Include a control with a specific inhibitor for the aminopeptidase of interest to differentiate between specific and non-specific activity.
High substrate concentration- Titrate the substrate to determine the optimal concentration that provides a good signal-to-noise ratio without elevating the background.
Non-linear Reaction Progress Curves Substrate depletion- If the curve plateaus quickly, the initial substrate concentration may be too low and is being rapidly consumed. Increase the substrate concentration.
Enzyme instability- The enzyme may be losing activity over the course of the assay. Check the enzyme's stability under the assay conditions.
Photobleaching- Prolonged exposure to the excitation light can cause the AMC fluorophore to lose its fluorescence. Reduce the frequency of measurements or use a lower excitation intensity if possible.

Experimental Protocols

I. Preparation of Reagents
  • Assay Buffer: Prepare an appropriate buffer for the aminopeptidase being studied. A common starting point is 50 mM Tris-HCl, pH 7.5. The buffer composition should be optimized for the specific enzyme.

  • Substrate Stock Solution (10 mM): Dissolve the this compound in 100% DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Store this stock solution in light-protected aliquots at -20°C or -80°C.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl or PBS). The final concentration in the assay will depend on the enzyme's specific activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

  • AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the molar amount of product formed.

II. Protocol for Optimizing this compound Concentration

This protocol is designed for a 96-well plate format and aims to determine the optimal substrate concentration for your kinetic assay.

  • Prepare a Substrate Dilution Series: In the assay buffer, prepare a series of dilutions of the this compound stock solution. A typical starting range would be from 0 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions.

  • Set up the Assay Plate:

    • Add a constant amount of the enzyme solution to each well of a black, clear-bottom 96-well plate.

    • Include "no-enzyme" control wells for each substrate concentration to measure background fluorescence.

    • Initiate the reaction by adding the different concentrations of the diluted this compound to the wells. The final volume in each well should be the same.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe a linear increase in fluorescence (e.g., 30-60 minutes).

  • Data Analysis:

    • For each substrate concentration, subtract the rate of the "no-enzyme" control from the rate of the corresponding enzyme-containing well to correct for background fluorescence.

    • Plot the initial reaction velocity (initial rate of fluorescence increase) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. The optimal substrate concentration for routine assays is typically at or slightly above the K_m.

Visualizations

G Troubleshooting Workflow for this compound Assays start Start Assay check_signal Is the fluorescence signal increasing over time? start->check_signal check_background Is the background fluorescence in the 'no-enzyme' control low? check_signal->check_background Yes low_signal Problem: Low or No Signal check_signal->low_signal No high_background Problem: High Background check_background->high_background No check_linearity Are the reaction progress curves linear? check_background->check_linearity Yes troubleshoot_low_signal Troubleshoot: - Check enzyme activity - Verify instrument settings - Optimize assay conditions low_signal->troubleshoot_low_signal troubleshoot_high_background Troubleshoot: - Check for substrate degradation - Use fresh reagents - Test for buffer autofluorescence high_background->troubleshoot_high_background non_linear Problem: Non-linear Curves check_linearity->non_linear No success Assay Optimized check_linearity->success Yes troubleshoot_non_linear Troubleshoot: - Adjust substrate concentration - Check enzyme stability - Reduce photobleaching non_linear->troubleshoot_non_linear

Caption: Troubleshooting decision tree for kinetic assays.

G Role of Aminopeptidase N (CD13) in Cancer Progression cluster_cell Tumor Cell cluster_downstream Intracellular Signaling apn Aminopeptidase N (CD13) cleaved_peptides Cleaved Peptides apn->cleaved_peptides Cleavage growth_factors Bioactive Peptides (e.g., Angiogenic Peptides) growth_factors->apn Substrate proliferation Increased Proliferation cleaved_peptides->proliferation invasion Enhanced Invasion & Metastasis cleaved_peptides->invasion angiogenesis Promotion of Angiogenesis cleaved_peptides->angiogenesis

Caption: Aminopeptidase N signaling in cancer.

References

Technical Support Center: H-L-Ile-Amc TFA Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate H-L-Ile-Amc TFA. Our aim is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound hydrolysis?

The optimal pH for the enzymatic hydrolysis of this compound is highly dependent on the specific aminopeptidase being investigated. Different enzymes exhibit maximal activity at different pH values. For example, some bacterial aminopeptidases have optimal pH ranges from acidic (pH 5.0) to neutral or slightly alkaline (pH 7.5). It is crucial to determine the optimal pH for your specific enzyme empirically.

Q2: How does pH affect the stability of the this compound substrate?

Q3: My fluorescence signal is low. What are the potential causes?

Low fluorescence signal can stem from several factors:

  • Sub-optimal pH: The enzyme may have low activity at the pH of your assay buffer.

  • Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling.

  • Inhibitors: Your sample may contain inhibitors of the aminopeptidase.

  • Incorrect excitation/emission wavelengths: Ensure your fluorometer is set to the correct wavelengths for AMC (typically around 355 nm for excitation and 460 nm for emission).

Q4: I am observing high background fluorescence. How can I reduce it?

High background fluorescence can be caused by:

  • Autohydrolysis of the substrate: The substrate may be hydrolyzing spontaneously in the assay buffer. This can be checked by running a control reaction without the enzyme.

  • Contaminating fluorescent compounds: The sample itself may contain fluorescent molecules. Running a sample blank (sample without substrate) can help identify this issue.

  • Buffer components: Some buffer components can interfere with the fluorescence reading.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very low enzyme activity Incorrect pH of the assay buffer.Determine the optimal pH for your enzyme by testing a range of pH values.
Inactive enzyme.Use a fresh batch of enzyme or verify the activity of the current batch with a known positive control substrate.
Presence of inhibitors in the sample.If possible, purify the sample to remove potential inhibitors. Include a positive control with a known amount of purified enzyme to check for inhibition.
High background fluorescence Substrate autohydrolysis.Prepare fresh substrate solution. Test the stability of the substrate in your assay buffer at different time points without the enzyme.
Intrinsic fluorescence of the sample.Run a control experiment with the sample and buffer but without the this compound substrate to measure the background fluorescence and subtract it from your experimental readings.
Inconsistent results Pipetting errors.Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions.
Temperature fluctuations.Maintain a constant and optimal temperature throughout the experiment.
Substrate precipitation.Ensure the substrate is fully dissolved in the assay buffer. You may need to use a small amount of an organic solvent like DMSO to aid dissolution before diluting in the aqueous buffer.

Experimental Protocol: Determining the Effect of pH on this compound Hydrolysis

This protocol outlines a general procedure to determine the optimal pH for the hydrolysis of this compound by an aminopeptidase.

Materials:

  • This compound substrate

  • Purified aminopeptidase

  • A series of buffers covering a range of pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)

  • 96-well black microplate

  • Fluorometer capable of excitation at ~355 nm and emission at ~460 nm

Procedure:

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired experimental pH spectrum.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in each of the assay buffers.

  • Enzyme Preparation: Prepare a working solution of the aminopeptidase in a suitable buffer (e.g., a neutral pH buffer with any necessary cofactors or stabilizers).

  • Assay Setup:

    • In a 96-well black microplate, add the substrate solution in the corresponding pH buffer to each well.

    • Include control wells for each pH:

      • Blank: Buffer only.

      • Substrate control: Substrate in buffer (no enzyme).

      • Enzyme control: Enzyme in buffer (no substrate).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Record readings at regular intervals (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (substrate control) from the experimental readings.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value.

    • Plot the reaction velocity as a function of pH to determine the optimal pH for enzyme activity.

Data Presentation

The following table is a hypothetical representation of data that could be generated from the experimental protocol described above.

pHBuffer SystemInitial Reaction Velocity (RFU/min)Relative Activity (%)
4.0Citrate15012.5
5.0Citrate45037.5
6.0Phosphate90075.0
7.0Phosphate1200100.0
7.5Phosphate115095.8
8.0Tris80066.7
9.0Tris30025.0

RFU = Relative Fluorescence Units

Experimental Workflow

experimental_workflow prep Preparation assay Assay Setup prep->assay measure Measurement assay->measure analysis Data Analysis measure->analysis result Optimal pH Determination analysis->result sub_prep Prepare Buffers (Varying pH) sub_prep->prep enz_prep Prepare Enzyme Solution enz_prep->prep plate_setup Add Reagents to Microplate plate_setup->assay incubation Pre-incubate at Assay Temp. incubation->assay start_rxn Initiate Reaction with Enzyme start_rxn->assay fluor_read Kinetic Fluorescence Reading fluor_read->measure calc_rate Calculate Initial Velocities calc_rate->analysis plot_data Plot Velocity vs. pH plot_data->analysis

Caption: Workflow for determining the optimal pH for this compound hydrolysis.

Technical Support Center: Inner Filter Effect in H-L-Ile-Amc TFA Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inner filter effect (IFE) in fluorescence measurements using the H-L-Ile-Amc TFA substrate.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence measurements?

A1: The inner filter effect is an experimental artifact that leads to a reduction in the observed fluorescence intensity.[1][2][3] This occurs when molecules in the sample absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector.[1][2][3] This phenomenon results in a non-linear relationship between the fluorophore concentration and the measured fluorescence signal, which can be particularly problematic at higher concentrations.[1][3][4]

Q2: What are the different types of inner filter effects?

A2: There are two main types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This happens when a substance in the sample absorbs the excitation light intended for the fluorophore (in this case, AMC). This reduces the amount of light available to excite the AMC molecules, leading to a lower than expected fluorescence signal.[1][2][3][4]

  • Secondary Inner Filter Effect (sIFE): This occurs when a substance in the sample absorbs the light emitted by the fluorophore before it can reach the detector.[1][2][3][4] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[3][4]

Q3: What causes the inner filter effect in this compound assays?

A3: In assays using this compound, the inner filter effect can be caused by several components:

  • High concentrations of the fluorescent product (free AMC): As the enzymatic reaction proceeds, the concentration of free AMC increases. At high concentrations, AMC itself can contribute to both primary and secondary inner filter effects.[1]

  • The uncleaved substrate (this compound): The substrate itself may absorb light at the excitation wavelength, leading to a primary inner filter effect.[5]

  • Other assay components: Buffers, co-factors, or test compounds from a screening library may absorb light at the excitation or emission wavelengths of AMC.[1][6]

  • Sample turbidity: Particulate matter in the sample can scatter light, which can contribute to the inner filter effect.[1]

Q4: When should I be concerned about the inner filter effect?

A4: You should suspect that the inner filter effect is impacting your results if you observe the following:

  • A non-linear relationship between fluorescence intensity and the concentration of your analyte. The signal may plateau or even decrease at higher concentrations.[1][3][4]

  • Your samples have a noticeable color or turbidity.[1]

  • You are screening compound libraries, as these compounds may absorb light in the UV-Vis range.[1]

  • The absorbance of your sample at the excitation or emission wavelength is high. A general guideline is to keep the absorbance below 0.1 to minimize IFE.[2][4][6]

Q5: What is the difference between the inner filter effect and fluorescence quenching?

A5: Both the inner filter effect and fluorescence quenching lead to a decrease in fluorescence intensity, but they are fundamentally different processes. The inner filter effect is a result of light absorption by the sample matrix and is dependent on the geometry of the light path.[2][3] In contrast, fluorescence quenching involves non-radiative energy transfer through molecular interactions and collisions.[2][3] A key distinction is that the inner filter effect is not affected by temperature, whereas quenching often is.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Standard curve for free AMC is not linear at higher concentrations. Inner Filter Effect: The AMC product itself is absorbing the excitation and/or emitted light.[5]1. Dilute Samples: Work within the linear range of the standard curve by diluting your samples.[1] 2. Apply Correction: Use a mathematical correction based on the sample's absorbance (see Experimental Protocols).[1][4]
Enzyme reaction rate appears to decrease at high substrate concentrations. Primary Inner Filter Effect: The uncleaved this compound substrate is absorbing the excitation light, preventing it from reaching the liberated AMC.[5]1. Lower Substrate Concentration: Reduce the substrate concentration to a range where its absorbance is less than 0.1.[5] 2. Measure and Correct: Measure the absorbance of the substrate at the excitation wavelength and apply a correction factor.
Lower than expected fluorescence signal. 1. Inner Filter Effect. 2. Incorrect Wavelengths: Excitation and emission wavelengths are not optimal for AMC. 3. Fluorescence Quenching: A compound in your assay is quenching the AMC fluorescence.1. Check for IFE: Measure the absorbance of your sample at the excitation and emission wavelengths. If it's > 0.1, IFE is likely.[6] 2. Confirm Spectral Properties: Ensure you are using the correct excitation (~350 nm) and emission (~450 nm) wavelengths for AMC.[1][5] 3. Distinguish from Quenching: IFE is dependent on the light path geometry, while quenching is not.[2][3]
Inaccurate kinetic parameters (Km, kcat). The changing concentration of substrate and product during the reaction is altering the absorbance of the sample, leading to a dynamic inner filter effect.1. Monitor Absorbance Over Time: Measure the absorbance of the reaction mixture at multiple time points. 2. Apply Real-Time Correction: Correct your kinetic data for the changing absorbance.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to AMC fluorescence and the inner filter effect.

Parameter Value Significance Reference
AMC Excitation Wavelength (λex) ~350 nmWavelength at which to excite the AMC fluorophore.[1][5]
AMC Emission Wavelength (λem) ~450 nmWavelength at which to measure the emitted fluorescence from AMC.[1][5]
Absorbance Threshold for IFE Concern > 0.1 A.U.If the sample absorbance at λex or λem is above this value, the inner filter effect is likely to be significant.[2][4][6]
Approximate Error at A = 0.06 ~8%Even at relatively low absorbance, the error in fluorescence intensity can be significant.[7]
Approximate Error at A = 0.1 ~12%The error increases as absorbance rises.[7]
Approximate Error at A = 0.3 ~38%At higher absorbances, the deviation from linearity becomes substantial.[7]

Experimental Protocols

Protocol 1: Absorbance-Based Correction for Inner Filter Effect

This protocol describes a common method to mathematically correct for the inner filter effect using absorbance measurements.[1][4]

Materials:

  • Your experimental samples

  • Microplate reader with both fluorescence and absorbance measurement capabilities

  • Assay buffer

Methodology:

  • Prepare Samples: Prepare your experimental samples as required for your assay.

  • Measure Fluorescence: In a microplate reader, measure the fluorescence of each sample using the optimal excitation and emission wavelengths for AMC (e.g., λex = 350 nm, λem = 450 nm). Record this value as Fobs.

  • Measure Absorbance: In the same microplate, use a spectrophotometer to measure the absorbance of each well at both the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Calculate Corrected Fluorescence: Apply the following formula to correct the observed fluorescence for the inner filter effect:

    Fcorr = Fobs * 10((Aex + Aem) / 2)

    Where:

    • Fcorr is the corrected fluorescence intensity.

    • Fobs is the observed (measured) fluorescence intensity.

    • Aex is the absorbance at the excitation wavelength.

    • Aem is the absorbance at the emission wavelength.

  • Data Analysis: Use the calculated Fcorr values for all subsequent data analysis, such as generating standard curves or calculating enzyme kinetics.

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) ExcitationLight Excitation Light Source AbsorbingMolecules_p Absorbing Molecules (e.g., Substrate, Compound) ExcitationLight->AbsorbingMolecules_p Absorbed Fluorophore_p Fluorophore (AMC) AbsorbingMolecules_p->Fluorophore_p Reduced Light Reaches Fluorophore ReducedExcitation Reduced Excitation Fluorophore_p->ReducedExcitation Fluorophore_s Fluorophore (AMC) EmittedLight Emitted Light Fluorophore_s->EmittedLight AbsorbingMolecules_s Absorbing Molecules (e.g., Product, Compound) EmittedLight->AbsorbingMolecules_s Re-absorbed Detector Detector AbsorbingMolecules_s->Detector Reduced Light Reaches Detector ReducedSignal Reduced Signal Detector->ReducedSignal

Caption: Mechanisms of Primary and Secondary Inner Filter Effects.

IFE_Correction_Workflow Start Start Assay MeasureFluorescence Measure Fluorescence (F_obs) Start->MeasureFluorescence MeasureAbsorbance Measure Absorbance at λex & λem (A_ex, A_em) MeasureFluorescence->MeasureAbsorbance Decision Absorbance > 0.1? MeasureAbsorbance->Decision ApplyCorrection Apply Correction: F_corr = F_obs * 10^((A_ex + A_em) / 2) Decision->ApplyCorrection Yes AnalyzeData_raw Analyze Data (F_obs) Decision->AnalyzeData_raw No AnalyzeData Analyze Data ApplyCorrection->AnalyzeData AnalyzeData_raw->AnalyzeData

Caption: Experimental workflow for absorbance-based Inner Filter Effect correction.

Troubleshooting_Tree Problem Fluorescence Assay Problem: Non-linear standard curve or decreasing kinetic rate? MeasureAbsorbance Measure Absorbance at λex and λem Problem->MeasureAbsorbance AbsorbanceHigh Is Absorbance > 0.1? MeasureAbsorbance->AbsorbanceHigh LikelyIFE Inner Filter Effect is Likely AbsorbanceHigh->LikelyIFE Yes NotIFE IFE is Unlikely. Check other issues: - Pipetting errors - Instrument settings - Quenching AbsorbanceHigh->NotIFE No CorrectIFE Apply IFE Correction Strategy: 1. Dilute Sample 2. Use Correction Formula LikelyIFE->CorrectIFE

Caption: Decision tree for troubleshooting the Inner Filter Effect.

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio with H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for assays utilizing the fluorogenic aminopeptidase substrate, H-L-Ile-Amc TFA. Our aim is to help you diagnose and resolve common issues, particularly poor signal-to-noise ratio, to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate used to measure the activity of aminopeptidases. The substrate consists of the amino acid L-Isoleucine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. When an aminopeptidase cleaves the amide bond between the isoleucine and the AMC, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time and is directly proportional to the enzyme's activity.[1]

Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

The released 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum around 365-380 nm and an emission maximum in the range of 440-460 nm.[1] It is crucial to use the correct filter set on your fluorescence plate reader to ensure optimal signal detection.

Q3: What types of enzymes can be assayed with this compound?

This compound is a substrate for aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the amino-terminus (N-terminus) of proteins and peptides. It is particularly useful for detecting enzymes that show a preference for isoleucine at the N-terminus. This substrate can be used to detect aminopeptidase activity in various samples, including purified enzyme preparations, cell lysates, tissue homogenates, and to detect the presence of microorganisms like yeasts and molds.[2]

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) can be caused by either a weak signal (low fluorescence) or high background fluorescence. The following sections will address both possibilities.

Issue 1: High Background Fluorescence

High background can mask the specific signal from your enzyme, leading to a poor S/N ratio.

Q4: My background fluorescence is excessively high. What are the potential causes and solutions?

High background fluorescence can stem from several sources. Here are the common culprits and how to address them:

Potential Cause Solution
Autofluorescence of Samples/Compounds Biological samples (cell lysates, tissue homogenates) and test compounds can exhibit intrinsic fluorescence. To correct for this, run a "no substrate" control containing your sample and all assay components except this compound. Subtract the fluorescence of this control from your experimental readings.[3]
Substrate Instability or Degradation The this compound substrate may degrade over time, leading to the spontaneous release of AMC. To mitigate this, prepare the substrate solution fresh for each experiment.[3] If you must store it, do so in small, single-use aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][4]
Contaminated Reagents or Buffers Buffers, water, or other reagents may be contaminated with fluorescent impurities. Use high-purity, sterile reagents and water. It is also good practice to filter-sterilize your buffers.[3]
Well-to-Well Contamination Pipetting errors can lead to cross-contamination between wells with high and low enzyme activity. Use fresh pipette tips for each addition and be careful during pipetting.
Issue 2: Weak or No Signal

A weak or absent signal can make it difficult to distinguish from the background noise.

Q5: I am observing a very low or no increase in fluorescence. What should I do?

Several factors can contribute to a weak signal. The following table outlines potential causes and their solutions:

Potential Cause Solution
Low Enzyme Activity or Concentration The concentration of your enzyme may be too low to generate a detectable signal within the assay timeframe. Increase the enzyme concentration in the reaction.[3] Also, ensure your enzyme has been stored correctly (typically at -80°C) and has not been subjected to multiple freeze-thaw cycles, which can lead to a loss of activity.[3]
Suboptimal Assay Conditions Enzyme activity is highly dependent on pH, temperature, and buffer composition. Verify that your assay conditions are optimal for your specific aminopeptidase. Many aminopeptidases function optimally at a neutral or slightly alkaline pH (7.0-8.5), though some have acidic pH optima.[5][6] Most assays are performed at 37°C.[4][5]
Incorrect Instrument Settings Ensure your fluorescence plate reader is set to the correct excitation and emission wavelengths for AMC (Ex: ~370 nm, Em: ~460 nm). Also, optimize the gain setting to amplify the signal without saturating the detector.
Presence of Inhibitors Your sample or buffer may contain inhibitors of your target aminopeptidase. Some aminopeptidases are inhibited by metal-chelating agents (e.g., EDTA) or specific small molecules.[5] To test for this, you can spike a known amount of active enzyme into your sample and see if its activity is reduced.
Substrate Concentration is Too Low If the substrate concentration is well below the Michaelis constant (Km) of the enzyme, the reaction rate will be slow. Try increasing the concentration of this compound. A typical starting point is in the range of 10-100 µM.[5]

Experimental Protocols and Data

General Aminopeptidase Activity Assay Protocol

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer. A common choice is 50 mM Tris-HCl, pH 7.5. The optimal pH can vary, so it's advisable to test a range if you are characterizing a new enzyme.[5]

    • This compound Substrate Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C.[4]

    • Enzyme Solution: Dilute the enzyme sample to the desired concentration in cold assay buffer just before use. Keep the enzyme on ice.

    • AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) to generate a standard curve.[4][7]

  • Assay Procedure (96-well plate format):

    • Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0-10 µM). Add these to separate wells of a black, clear-bottom 96-well plate.

    • Controls: Prepare the following controls:

      • No-Enzyme Control: Assay buffer and substrate, but no enzyme. This accounts for substrate auto-hydrolysis.

      • No-Substrate Control: Assay buffer and enzyme sample, but no substrate. This accounts for sample autofluorescence.

    • Experimental Wells: Add your enzyme sample to the wells.

    • Initiate Reaction: Add the this compound substrate to all wells (except the no-substrate control) to a final concentration that is appropriate for your enzyme (e.g., 50 µM).

    • Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 368/460 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[4]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Plot the fluorescence intensity versus time. The initial, linear portion of this curve represents the reaction rate.

    • Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min).

Recommended Assay Parameters

The optimal conditions can vary depending on the specific aminopeptidase being studied. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
pH 5.0 - 8.5Highly dependent on the specific enzyme. Test a range of buffers (e.g., Sodium Acetate for acidic pH, Tris-HCl for neutral/alkaline pH).[5]
Temperature 25°C - 37°C37°C is most common for mammalian enzymes.[4][5]
Substrate Concentration 10 - 200 µMShould be optimized based on the Km of the enzyme.
Enzyme Concentration VariesShould be adjusted to ensure the reaction rate is linear over the desired time course.

Visualizations

experimental_workflow General Experimental Workflow for this compound Assay reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme, AMC Standard) plate_setup Plate Setup (Standards, Controls, Samples) reagent_prep->plate_setup initiate_reaction Initiate Reaction (Add Substrate) plate_setup->initiate_reaction read_plate Kinetic Measurement (Fluorescence Plate Reader, 37°C) initiate_reaction->read_plate data_analysis Data Analysis (Subtract Background, Determine Rate, Use Standard Curve) read_plate->data_analysis results Final Results (Enzyme Activity) data_analysis->results

Caption: A diagram illustrating the general experimental workflow for an aminopeptidase assay using this compound.

troubleshooting_workflow Troubleshooting Poor Signal-to-Noise Ratio start Poor Signal-to-Noise Ratio check_background High Background? start->check_background check_signal Weak Signal? check_background->check_signal No autofluorescence Check Sample/Compound Autofluorescence (No-Substrate Control) check_background->autofluorescence Yes enzyme_activity Check Enzyme Activity (Increase Enzyme Conc., Check Storage) check_signal->enzyme_activity Yes substrate_degradation Check Substrate Degradation (Use Fresh Substrate, No-Enzyme Control) autofluorescence->substrate_degradation reagent_contamination Check Reagent Contamination (Use High-Purity Reagents) substrate_degradation->reagent_contamination end Improved S/N Ratio reagent_contamination->end assay_conditions Optimize Assay Conditions (pH, Temperature, Buffer) enzyme_activity->assay_conditions instrument_settings Check Instrument Settings (Wavelengths, Gain) assay_conditions->instrument_settings inhibitors Test for Inhibitors (Spiking Experiment) instrument_settings->inhibitors inhibitors->end

Caption: A flowchart for troubleshooting poor signal-to-noise ratio in this compound assays.

References

Technical Support Center: H-L-Ile-Amc TFA Aminopeptidase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) assay. Our goal is to help you identify and resolve common sources of interference when working with biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate used for?

This compound is a fluorogenic substrate primarily used to measure the activity of aminopeptidases.[1] Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Upon cleavage of the amide bond between isoleucine and the 7-amido-4-methylcoumarin (AMC) group by an aminopeptidase, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the aminopeptidase activity in the sample.

Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?

The liberated AMC fluorophore is typically excited at a wavelength of 340-380 nm and emits fluorescence in the range of 440-460 nm.[2][3]

Q3: What are the most common sources of interference in the this compound assay when using biological samples?

Interference in fluorogenic protease assays can stem from several sources, including:

  • Sample-related interference: Autofluorescence from endogenous molecules, quenching of the fluorescence signal by sample components, and the presence of interfering substances like hemoglobin (hemolysis), lipids (lipemia), and bilirubin.[4]

  • Compound-related interference: If screening for inhibitors, the test compounds themselves can be autofluorescent, quench the AMC signal, or precipitate out of solution.

  • Assay condition-related interference: Sub-optimal pH, temperature, or buffer composition can affect enzyme activity and substrate stability.[2]

Q4: How can I determine if my biological sample is causing interference?

A spike and recovery experiment is a reliable method to assess matrix interference. In this experiment, a known amount of purified aminopeptidase or free AMC is added ("spiked") into both the assay buffer and the biological sample matrix. If the fluorescence recovery in the sample matrix is significantly lower or higher than in the buffer, it indicates the presence of interfering substances. An acceptable recovery range is typically between 80-120%.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound assay.

Problem 1: High Background Fluorescence

High background fluorescence in your "no-enzyme" or "sample-blank" controls can mask the true signal from enzymatic activity.

Possible Cause Solution
Substrate Degradation The this compound substrate may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light) or non-optimal pH of the assay buffer, leading to the release of free AMC.[2] Solution: Aliquot the substrate upon reconstitution to minimize freeze-thaw cycles and store it protected from light at -20°C or -80°C for long-term storage.[2] Ensure the assay buffer pH is optimal for substrate stability.
Autofluorescence of Biological Sample Biological samples inherently contain fluorescent molecules (e.g., NADH, riboflavins) that can contribute to the background signal. Solution: Run a "sample blank" control for each biological sample, containing the sample and assay buffer but no this compound substrate. Subtract the fluorescence of this blank from your experimental wells.
Contaminated Reagents Buffers or water used to prepare reagents may be contaminated with fluorescent impurities or proteases. Solution: Use high-purity, sterile water and fresh buffer components. Filter-sterilize buffers if necessary.
Problem 2: Low or No Signal

A weak or absent fluorescent signal can indicate issues with the enzyme, the substrate, or the assay conditions.

Possible Cause Solution
Inactive Enzyme The aminopeptidase in your sample may be inactive or present at a very low concentration. Enzyme instability can also be a factor. Solution: Use a positive control with a known active aminopeptidase to validate the assay setup. Keep enzymes on ice during preparation and consider adding stabilizing agents like glycerol if compatible with your assay.
Inappropriate Assay Conditions The pH, temperature, or ionic strength of the assay buffer may not be optimal for the target aminopeptidase's activity. Solution: Consult the literature for the optimal conditions for the specific aminopeptidase you are studying. Perform a pH profile and temperature optimization if necessary.
Presence of Inhibitors Your biological sample may contain endogenous inhibitors of aminopeptidases. Solution: Diluting the sample can help reduce the concentration of inhibitors. If known inhibitors are present (e.g., EDTA for metalloproteases), they must be removed or inactivated.
Problem 3: Signal Quenching or Inner Filter Effect

A decrease or non-linear increase in fluorescence signal at high sample or substrate concentrations can be due to quenching or the inner filter effect.

Possible Cause Solution
Fluorescence Quenching Components in the biological sample, such as hemoglobin or bilirubin, can absorb the emitted fluorescence, reducing the detected signal.[4] Solution: Dilute the sample to reduce the concentration of the quenching agent. A spike and recovery experiment can help quantify the extent of quenching.
Inner Filter Effect At high concentrations, the substrate or other components of the sample can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorophore concentration and signal intensity.[5][6] This can result in an underestimation of enzyme activity. Solution: Work with lower concentrations of the substrate and sample where the absorbance is minimal (typically an absorbance of less than 0.1).[5] Measuring the absorbance of your samples at the excitation and emission wavelengths can help identify potential inner filter effects.[5]

Quantitative Data on Common Interferences

The following table summarizes the potential impact of common biological interferents on AMC-based fluorescence assays. The exact level of interference can be assay-dependent, and it is highly recommended to perform validation experiments with your specific biological matrix.

Interferent Typical Concentration in Biological Samples Potential Effect on this compound Assay Troubleshooting Strategy
Hemoglobin (from Hemolysis) Visible at >300 mg/L[7]Spectrophotometric interference and fluorescence quenching.[4][8]Sample dilution; use of plasma instead of serum; careful sample collection and handling to prevent hemolysis.
Lipids (Lipemia) Turbidity observed at high triglyceride concentrations.Light scattering can increase apparent fluorescence; volume displacement can lead to inaccurate pipetting.[4][9][10]Sample dilution; ultracentrifugation to remove lipids.
Bilirubin (Icterus) Elevated in certain pathological conditions.Can cause fluorescence quenching.Sample dilution; use of appropriate blank controls.

Experimental Protocols

General Protocol for this compound Aminopeptidase Assay in Plasma

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular application.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Human Plasma (or other biological sample)

  • Purified Aminopeptidase (for positive control)

  • AMC (7-amido-4-methylcoumarin) standard

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Protect from light.

    • Prepare a series of AMC standards in assay buffer for generating a standard curve.

    • Thaw plasma samples and positive control enzyme on ice. Centrifuge plasma at 10,000 x g for 15 minutes at 4°C to remove any precipitates.[11]

  • Assay Setup (per well):

    • Sample Wells: 5-50 µL of plasma + Assay Buffer to a final volume of 90 µL.[11]

    • Positive Control: 10 µL of diluted purified aminopeptidase + 80 µL of Assay Buffer.

    • Sample Blank (for background subtraction): 5-50 µL of plasma + Assay Buffer to a final volume of 100 µL (no substrate added).

    • Buffer Blank: 90 µL of Assay Buffer.

  • Initiate Reaction:

    • Add 10 µL of the this compound substrate solution to each well (except the sample blank). The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Generate an AMC standard curve by plotting fluorescence intensity against the concentration of the AMC standards.

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔFU/min).

    • Convert the reaction rate to the rate of AMC production (nmol/min) using the standard curve.

    • Subtract the rate of the buffer blank from the sample and positive control rates.

    • Aminopeptidase activity is expressed as nmol of AMC released per minute per mg of protein.

Protocol for Spike and Recovery Experiment

This experiment is crucial for validating the assay in your specific biological matrix.

Procedure:

  • Prepare Spiked Samples:

    • Spike in Buffer: Add a known concentration of purified aminopeptidase to the assay buffer.

    • Spike in Matrix: Add the same known concentration of purified aminopeptidase to your biological sample (e.g., plasma).

  • Run the Assay:

    • Perform the this compound assay as described above for both the spiked buffer and spiked matrix samples.

    • Also, run an unspiked sample of your biological matrix to measure the endogenous enzyme activity.

  • Calculate Percent Recovery:

    • Percent Recovery = [ (Activity in Spiked Matrix - Endogenous Activity in Unspiked Matrix) / Activity in Spiked Buffer ] x 100

    • A recovery of 80-120% is generally considered acceptable.[12]

Visualizations

experimental_workflow Experimental Workflow for Mitigating Assay Interference start Start: this compound Assay Setup prelim_assay Perform Preliminary Assay with Biological Sample start->prelim_assay check_signal Assess Signal Quality and Controls prelim_assay->check_signal high_bg High Background? check_signal->high_bg Yes low_signal Low/No Signal? check_signal->low_signal No high_bg->low_signal No troubleshoot_bg Troubleshoot High Background: - Check substrate integrity - Run sample autofluorescence control high_bg->troubleshoot_bg Yes non_linear Non-linear Kinetics? low_signal->non_linear No troubleshoot_signal Troubleshoot Low Signal: - Check enzyme activity (positive control) - Optimize assay conditions (pH, temp) low_signal->troubleshoot_signal Yes troubleshoot_linearity Troubleshoot Non-linearity: - Check for inner filter effect - Perform sample dilution series non_linear->troubleshoot_linearity Yes spike_recovery Perform Spike and Recovery Experiment non_linear->spike_recovery No troubleshoot_bg->prelim_assay troubleshoot_signal->prelim_assay troubleshoot_linearity->prelim_assay check_recovery Is Recovery 80-120%? spike_recovery->check_recovery optimize_dilution Optimize Sample Dilution check_recovery->optimize_dilution No valid_assay Proceed with Validated Assay Protocol check_recovery->valid_assay Yes optimize_dilution->spike_recovery end End: Reliable Data Acquisition valid_assay->end

Caption: Workflow for identifying and mitigating interference in the this compound assay.

logical_relationship Logical Relationships in Assay Interference interference Assay Interference inaccurate_results Inaccurate Results interference->inaccurate_results sample_matrix Biological Sample Matrix (e.g., Plasma, Serum) hemolysis Hemolysis (Hemoglobin) sample_matrix->hemolysis lipemia Lipemia (Lipids) sample_matrix->lipemia bilirubin Icterus (Bilirubin) sample_matrix->bilirubin autofluorescence Autofluorescence sample_matrix->autofluorescence quenching Fluorescence Quenching hemolysis->quenching light_scatter Light Scattering lipemia->light_scatter bilirubin->quenching quenching->interference light_scatter->interference autofluorescence->interference

Caption: Key sources of interference from biological samples in fluorescence-based assays.

References

Validation & Comparative

A Head-to-Head Comparison of H-L-Ile-Amc TFA and H-L-Ala-Amc for Aminopeptidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aminopeptidase activity is crucial for understanding various physiological and pathological processes. The choice of substrate is a critical determinant of assay sensitivity and specificity. This guide provides a detailed comparison of two common fluorogenic substrates, H-L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (H-L-Ile-Amc TFA) and H-L-Alanine-7-amido-4-methylcoumarin (H-L-Ala-Amc), for the measurement of aminopeptidase activity, with a focus on Aminopeptidase N (APN).

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their activity is implicated in a wide range of biological processes, including protein maturation, signal transduction, and cellular regulation.[1] Fluorogenic substrates, such as those containing 7-amido-4-methylcoumarin (AMC), are widely used to measure aminopeptidase activity due to their high sensitivity. Upon enzymatic cleavage, the non-fluorescent substrate releases the highly fluorescent AMC molecule, providing a direct measure of enzyme activity.

Performance Comparison: H-L-Ile-Amc vs. H-L-Ala-Amc

The selection of an appropriate substrate depends on the specific aminopeptidase being investigated and its substrate specificity. Aminopeptidase N (APN), also known as CD13, is a well-characterized zinc metalloaminopeptidase that plays a role in various cellular processes and is a target for drug development. The substrate preference of APN has been a subject of extensive research.

Generally, APN exhibits a preference for substrates with neutral, hydrophobic amino acids at the N-terminus. Alanine is a well-established preferred residue for APN.[1] However, the enzyme's active site is a large and hydrophobic pocket capable of accommodating bulkier hydrophobic residues.[2]

The following table summarizes the kinetic parameters for the hydrolysis of fluorogenic substrates with P1 residues relevant to this comparison by human and porcine Aminopeptidase N. The data is derived from a study utilizing a library of 7-amino-4-carbamoylmethylcoumarin (ACC) substrates, which have been shown to have kinetic profiles comparable to AMC substrates.[2][3]

Substrate (P1 Residue)EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Alanine Human APN210 ± 301.8 ± 0.18,571
Porcine APN130 ± 1018 ± 1138,462
Norvaline *Human APN27 ± 23.0 ± 0.1111,111
Porcine APN20 ± 221 ± 11,050,000
Leucine Human APN19 ± 22.5 ± 0.1131,579
Porcine APN15 ± 120 ± 11,333,333

*Norvaline is a close structural analog of Isoleucine and provides a reasonable proxy for comparison in the absence of direct data for Isoleucine in this specific study. Data extracted from the supplementary information of Drinkwater et al. (2010).[2]

From this data, it is evident that while Alanine is a good substrate for APN, other hydrophobic residues like Leucine and Norvaline (and by extension, Isoleucine) can exhibit higher catalytic efficiencies (kcat/Km), primarily due to lower Km values, indicating a higher affinity for the enzyme.

Therefore, for certain aminopeptidases, particularly those with a preference for bulkier hydrophobic residues, H-L-Ile-Amc may offer higher sensitivity compared to H-L-Ala-Amc due to a potentially lower Km. However, H-L-Ala-Amc remains a widely used and effective substrate, particularly for enzymes with a confirmed preference for smaller hydrophobic residues. The trifluoroacetate (TFA) salt form of H-L-Ile-Amc is a common counter-ion from purification and is not expected to significantly impact the kinetic properties of the substrate itself.

Experimental Protocols

A generalized protocol for measuring aminopeptidase activity using a fluorogenic AMC substrate is provided below. This protocol can be adapted for both H-L-Ile-Amc and H-L-Ala-Amc.

General Aminopeptidase Activity Assay Protocol

Materials:

  • Purified aminopeptidase or cell/tissue lysate containing the enzyme of interest.

  • Fluorogenic substrate: this compound or H-L-Ala-Amc.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • 96-well black microplate.

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

  • Substrate Preparation: Prepare a stock solution of the AMC substrate (e.g., 10 mM in DMSO). Dilute the stock solution to the desired working concentrations in Assay Buffer.

  • Enzyme/Sample Preparation: Prepare the enzyme solution or cell/tissue lysate in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Reaction Setup:

    • Add a defined volume of Assay Buffer to each well of the 96-well plate.

    • Add the enzyme/sample to the appropriate wells.

    • Include control wells:

      • No-enzyme control: Assay Buffer and substrate, but no enzyme/sample.

      • No-substrate control: Assay Buffer and enzyme/sample, but no substrate.

  • Initiate Reaction: Add the diluted substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from the experimental readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate Prepare Substrate (H-L-Ile-Amc or H-L-Ala-Amc) Setup Set up reaction in 96-well plate Substrate->Setup Enzyme Prepare Enzyme/ Sample Enzyme->Setup Initiate Initiate reaction by adding substrate Setup->Initiate Measure Measure fluorescence kinetically Initiate->Measure Analyze Calculate initial velocity and kinetic parameters Measure->Analyze

Caption: A generalized workflow for an aminopeptidase activity assay.

Aminopeptidases in Signaling Pathways

Aminopeptidases, particularly cell-surface ones like APN, are not only involved in peptide degradation but also play significant roles in signal transduction.[2] Ligation of APN/CD13 on monocytes has been shown to induce an increase in intracellular calcium ([Ca²⁺]i) and activate the mitogen-activated protein kinase (MAPK) signaling pathway, including the phosphorylation of ERK1/2, JNK, and p38. This activation can lead to downstream effects such as the upregulation of cytokine expression, like IL-8.[2] This dual function of enzymatic activity and signal transduction makes aminopeptidases attractive targets for drug development in areas such as oncology and immunology.

G APN Aminopeptidase N (CD13) Ca_release Intracellular Ca²⁺ Release APN->Ca_release Ca_influx Extracellular Ca²⁺ Influx APN->Ca_influx PI3K PI3K APN->PI3K Tyr_Kinase Tyrosine Kinase APN->Tyr_Kinase Ligand Ligand (e.g., mAb, natural ligand) Ligand->APN Ligation MAPK_cascade MAPK Cascade PI3K->MAPK_cascade Tyr_Kinase->MAPK_cascade ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 Transcription Gene Transcription (e.g., IL-8) ERK->Transcription JNK->Transcription p38->Transcription

Caption: APN/CD13 signaling pathway in monocytes.

Conclusion

Both this compound and H-L-Ala-Amc are valuable tools for the sensitive measurement of aminopeptidase activity. The choice between them should be guided by the specific substrate preference of the aminopeptidase under investigation. For enzymes like APN, which have a broad specificity for hydrophobic residues, H-L-Ile-Amc may offer enhanced sensitivity due to a potentially higher affinity. However, H-L-Ala-Amc remains a robust and widely validated substrate. For novel aminopeptidases, it is recommended to screen a panel of substrates with different N-terminal amino acids to determine the optimal substrate for activity assays. Understanding the kinetic parameters of substrate hydrolysis is essential for accurate enzyme characterization and for the development of specific inhibitors in drug discovery programs.

References

A Researcher's Guide: Comparing AMC and AFC Substrates for Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is crucial. Fluorogenic substrates are indispensable tools in this pursuit, offering a sensitive and continuous method for monitoring enzymatic reactions. Among the most common fluorophores used are 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC). The choice between these substrates can significantly influence the sensitivity, accuracy, and convenience of a protease assay. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Core Principle of Fluorogenic Protease Assays

Fluorogenic protease assays utilize a peptide sequence recognized by a specific protease, which is chemically linked to a fluorophore (like AMC or AFC). In this conjugated state, the fluorophore's fluorescence is minimal or quenched. When the protease cleaves the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This emitted light can be measured over time and is directly proportional to the protease's activity.

G Protease Protease Substrate Peptide-Fluorophore (Quenched) Protease->Substrate Products Cleaved Peptide + Free Fluorophore Substrate->Products Cleavage Protease_active Protease (Recycled) Products->Protease_active releases Signal Fluorescent Signal Products->Signal

Caption: Principle of a fluorogenic protease assay.

Performance Comparison: AMC vs. AFC

The primary difference between AMC and AFC lies in their spectral properties and the influence of the trifluoromethyl group on the AFC molecule.

Property7-amino-4-methylcoumarin (AMC)7-amino-4-trifluoromethylcoumarin (AFC)Key Advantage
Full Name 7-amino-4-methylcoumarin7-amino-4-trifluoromethylcoumarinN/A
Excitation (Ex) ~340-380 nm[1][2][3][4]~380-400 nm[2][5]AFC : Longer wavelength reduces interference from biological autofluorescence.
Emission (Em) ~440-460 nm[1][3][4][6]~480-505 nm[2][5]AFC : Longer wavelength minimizes background noise.
Quantum Yield LowerHigherAFC : Generally produces a brighter signal for higher sensitivity.
pH Sensitivity Fluorescence can be pH-dependent.[7]Generally more stable over a wider pH range.AFC : More robust for assays under varying pH conditions.
Common Use Broadly used for a wide range of proteases, including caspases and proteasomes.[1][8][9]Often preferred for caspase assays and when higher sensitivity is required.[2][10][11]N/A
Disadvantages Shorter wavelength can lead to higher background from sample components.Can be more expensive than corresponding AMC substrates.AMC : More cost-effective.

Experimental Data Summary

Kinetic parameters are crucial for evaluating substrate performance. While direct, side-by-side comparisons in a single study are not always available, the following table presents representative kinetic data for caspase-3, a protease commonly studied with both substrates. These values should be considered illustrative, as they can vary based on specific assay conditions.

SubstrateProteaseKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-DEVD-AMCCaspase-3~10-20Varies~1.2 x 10⁵
Ac-DEVD-AFCCaspase-3~10-15Varies~2.0 x 10⁵

Note: Kinetic values are compiled from various biochemical studies and should be determined empirically under your specific experimental conditions.

The data suggests that for caspase-3, the AFC-conjugated substrate can offer a higher catalytic efficiency (kcat/Km), indicating it may be a more sensitive substrate for this particular enzyme.

Experimental Protocols

The following is a generalized protocol for a protease activity assay in a 96-well plate format. This protocol is applicable to both AMC and AFC substrates, with the primary difference being the excitation and emission wavelengths used for detection.

Materials
  • 96-well, opaque microplate (black plates are recommended for fluorescence)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for proteasome or Ac-DEVD-AFC for caspase-3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[1]

  • Purified protease or cell lysate containing the protease of interest

  • Protease inhibitor (for negative control)

  • Fluorescence microplate reader

Reagent Preparation
  • Assay Buffer: Prepare the appropriate buffer for your protease of interest and ensure the pH is optimal for enzyme activity.

  • Substrate Stock Solution: Dissolve the AMC or AFC substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light.[12]

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 10–100 μM.[1]

  • Enzyme/Lysate Preparation: Dilute the purified enzyme or cell lysate in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.

Assay Procedure
  • Standard Curve: Prepare a standard curve using free AMC or AFC to convert relative fluorescence units (RFU) to the amount of product formed.[12]

  • Plate Setup: Add your samples (purified enzyme or lysate) to the wells of the 96-well plate. Include appropriate controls:

    • Negative Control: Sample plus a specific protease inhibitor.

    • Blank: Assay Buffer only (no enzyme) to measure background fluorescence of the substrate.

  • Initiate Reaction: Add the working substrate solution to all wells to start the reaction.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[10] Measure the fluorescence intensity kinetically over a period of 30-60 minutes.[12]

    • For AMC substrates: Use excitation ~350-380 nm and emission ~440-460 nm.[3][12]

    • For AFC substrates: Use excitation ~380-400 nm and emission ~500-505 nm.[5][10]

Data Analysis
  • Subtract the blank reading from all measurements.

  • Plot fluorescence intensity (RFU) against time for each sample.

  • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

  • Use the standard curve to convert the V₀ from RFU/min to pmol/min.

  • Normalize the activity to the amount of protein added to the well (e.g., pmol/min/mg protein).

G start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents plate_setup Set Up 96-Well Plate (Samples, Controls, Blanks) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add Substrate to all wells) plate_setup->initiate_reaction read_fluorescence Kinetic Measurement (Read Ex/Em at 37°C) initiate_reaction->read_fluorescence analyze_data Analyze Data (Calculate V₀, Normalize) read_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: General workflow for a fluorogenic protease assay.

Application in a Biological Context: The Apoptotic Pathway

Both AMC and AFC substrates are extensively used to measure the activity of caspases, which are key proteases in the apoptotic signaling cascade. For instance, Caspase-3, an executioner caspase, is a primary target for assessing apoptosis.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Assay Assay with DEVD-AFC/AMC Executioner_Caspases->Assay Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Role of caspases in apoptosis and their detection.

Conclusion and Recommendations

Both AMC and AFC are excellent fluorophores for developing sensitive protease assays. The choice between them depends on the specific requirements of the experiment.

  • Choose AMC substrates when:

    • Cost is a primary consideration.

    • Background fluorescence from the sample is not a significant issue.

    • You are working with a well-established protocol that uses AMC.

  • Choose AFC substrates when:

    • High sensitivity is required.

    • You anticipate high background autofluorescence from your samples (e.g., cell lysates, serum).[2][11]

    • The assay requires a broader pH stability range.

Ultimately, for new assay development, it is advisable to empirically test both substrates to determine which provides the optimal signal-to-noise ratio and sensitivity for your specific protease and experimental conditions.

References

A Comparative Guide to Substrates for Measuring Aminopeptidase Activity: Alternatives to H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of aminopeptidases, the accurate measurement of their enzymatic activity is paramount. While H-L-Ile-Amc TFA is a commonly utilized fluorogenic substrate, a variety of alternative methods offer distinct advantages in terms of sensitivity, substrate specificity, and amenability to high-throughput screening. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison of Aminopeptidase Substrates

The choice of substrate significantly impacts the outcome of an aminopeptidase activity assay. Key performance indicators include the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km). The following table summarizes available kinetic data for various substrates with different aminopeptidases. It is important to note that direct comparison can be complex as values are often determined using different enzymes and under varied experimental conditions.

Substrate TypeSubstrate NameEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Signal-to-BackgroundReference
Fluorogenic (AMC) H-L-Ile-AmcGeneral AminopeptidaseNot specifiedNot specifiedNot specifiedHigh[1]
Ala-AMCAlanyl AminopeptidaseNot specifiedNot specifiedNot specifiedHigh[2]
Leu-AMCLeucine AminopeptidaseNot specifiedNot specifiedNot specifiedHigh[3]
Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH2Aminopeptidase P (porcine kidney)4.8Not specifiedNot specifiedNot specified[4]
Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH2Aminopeptidase P (porcine kidney)5.2Not specifiedNot specifiedNot specified[4]
Chromogenic (pNA) Leu-pNALeucine Aminopeptidase (PaPepA)1600.2541637Moderate[5]
Phe-pNALeucine Aminopeptidase (PaPepA)2600.115442Moderate[5]
Leu-pNALeucine Aminopeptidase (Vibrio proteolyticus)Not specifiedNot specified3.87 min⁻¹µM⁻¹Moderate[6]
Internally Quenched Dnp-Pro-Leu-Gly-Pro-DL-Amp-D-LysThimet PeptidaseNot specifiedNot specified6.7 x 10⁵High[7]
Y(NO₂)-F-S-A-S-A-L-A-K-I-K(Abz)E. coli Leader PeptidaseNot specifiedNot specified71.1High[8]
Bioluminescent H-L-aminoluciferinAminopeptidasesNot specifiedNot specifiedNot specifiedVery High[9]

Key Alternative Substrate Classes

Fluorogenic Substrates (AMC-based)

These substrates, including the benchmark H-L-Ile-Amc, consist of an amino acid or peptide sequence linked to a fluorophore, typically 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage releases the free AMC, resulting in a quantifiable increase in fluorescence.

Advantages:

  • High sensitivity.

  • Suitable for continuous kinetic assays.[4]

  • Wide variety of amino acid and peptide sequences available, allowing for specificity profiling.[10][11]

Disadvantages:

  • Potential for interference from fluorescent compounds in the sample.

  • Susceptible to photobleaching.[12]

Chromogenic Substrates (pNA-based)

In this classic method, an amino acid or peptide is linked to p-nitroaniline (pNA). Cleavage by an aminopeptidase releases the yellow p-nitroaniline, which can be measured by absorbance.

Advantages:

  • Simple and cost-effective.

  • Less susceptible to interference from fluorescent compounds.

  • The colored product is generally stable.

Disadvantages:

  • Lower sensitivity compared to fluorogenic or bioluminescent methods.[13]

  • Not ideal for turbid solutions without a clarification step.

Internally Quenched Fluorescent Substrates (FRET-based)

These substrates contain a fluorescent donor and a quencher moiety. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the donor and quencher are separated, leading to an increase in fluorescence.

Advantages:

  • High sensitivity and low background signal.[14]

  • Amenable to high-throughput screening.[14]

Disadvantages:

  • Synthesis of substrates can be complex.

  • Potential for inner filter effects at high substrate concentrations.

Bioluminescent Substrates (Luciferin-based)

This highly sensitive method utilizes a substrate in which an amino acid is conjugated to luciferin. Aminopeptidase activity releases aminoluciferin, which is then a substrate for luciferase, producing light in a coupled reaction.[9]

Advantages:

  • Extremely high sensitivity, with very low background signal.[15]

  • Wide dynamic range.

  • Reduced interference from colored or fluorescent compounds.[9]

Disadvantages:

  • Requires a luminometer for detection.

  • The cost of reagents can be higher.

BODIPY-Casein Substrates

This assay is a more general protease assay but can be adapted for aminopeptidases. It uses a heavily labeled casein protein with a BODIPY fluorescent dye, which results in self-quenching. Proteolytic cleavage releases fluorescently labeled peptides, leading to an increase in fluorescence.

Advantages:

  • Suitable for a wide variety of proteases.

  • Can be used in a microplate format for high-throughput screening.[16]

  • The assay is rapid and does not require a separation step.[16]

Disadvantages:

  • Not specific for aminopeptidases and will detect other protease activity.

  • The large protein substrate may not be ideal for studying the kinetics of small peptide cleavage.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for measuring aminopeptidase activity. Specific steps and reagents will vary depending on the chosen substrate and assay format.

G General Workflow for Aminopeptidase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_sample Prepare Sample (e.g., cell lysate, tissue homogenate) add_sample Add Sample to Plate/Cuvette prep_sample->add_sample prep_reagents Prepare Reagents (Assay buffer, substrate, standards) add_substrate Add Substrate to Initiate Reaction prep_reagents->add_substrate add_sample->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure_signal Measure Signal (Fluorescence, Absorbance, or Luminescence) incubate->measure_signal analyze_data Analyze Data (Calculate activity, determine kinetic parameters) measure_signal->analyze_data

Caption: A generalized workflow for conducting an aminopeptidase activity assay.

Protocol 1: Fluorogenic Assay using Leu-AMC

This protocol is adapted from a commercial kit for Leucine Aminopeptidase (LAP) activity.[17]

Materials:

  • LAP Assay Buffer

  • LAP Substrate (Leu-AMC)

  • Purified LAP or sample (cell lysate, tissue homogenate)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation/Emission = 368/460 nm)

Procedure:

  • Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold LAP Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Assay Setup: Add 5-50 µL of your sample to the wells of the 96-well plate. Adjust the final volume to 90 µL with LAP Assay Buffer. For a positive control, use a diluted solution of purified LAP. For a blank, use 90 µL of LAP Assay Buffer.

  • Substrate Addition: Prepare a working solution of the LAP Substrate. Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 45-60 minutes at 37°C.

  • Data Analysis: Determine the change in fluorescence over time (ΔRFU/min). Use a standard curve of free AMC to convert the rate to nmol/min.

Protocol 2: Chromogenic Assay using Leu-pNA

This protocol is a general method for measuring aminopeptidase activity using a p-nitroanilide substrate.[18]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Leu-pNA substrate solution

  • Purified aminopeptidase or sample

  • 96-well clear microplate

  • Spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of Leu-pNA in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the Assay Buffer.

  • Assay Setup: Add your enzyme sample to the wells of the microplate. Add Assay Buffer to bring the volume to a desired pre-substrate addition volume (e.g., 180 µL).

  • Reaction Initiation: Add the Leu-pNA working solution (e.g., 20 µL) to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature.

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min). Use the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹) to convert the rate to µmol/min.

Protocol 3: Bioluminescent Assay using a Luciferin-based Substrate

This protocol is based on a general method for detecting protease activity using luciferin-conjugated peptides.[9]

Materials:

  • Aminopeptidase substrate (e.g., H-L-aminoluciferin)

  • Luciferase and ATP

  • Assay Buffer (e.g., 10 mM HEPES, pH 8.0)

  • Purified aminopeptidase or sample

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the aminopeptidase substrate, luciferase, and ATP in the assay buffer.

  • Assay Setup: Add 50 µL of the master mix to each well of the 96-well plate.

  • Reaction Initiation: Add 50 µL of your sample or purified enzyme to each well.

  • Incubation and Measurement: Incubate at room temperature for a specified time (e.g., 30 minutes). Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the aminopeptidase activity. A standard curve can be generated using a known concentration of aminoluciferin.

Enzymatic Reaction Mechanisms

The fundamental principle behind these assays is the enzymatic cleavage of a substrate, leading to a detectable signal. The following diagrams illustrate the reaction mechanisms for fluorogenic (AMC-based) and chromogenic (pNA-based) substrates.

G Enzymatic Cleavage of a Fluorogenic Substrate (AMC-based) cluster_reaction Substrate Amino Acid-AMC (Non-fluorescent) Enzyme Aminopeptidase Substrate->Enzyme Products Amino Acid + Free AMC (Fluorescent) Enzyme->Products Cleavage

Caption: Cleavage of an AMC-based substrate by an aminopeptidase releases the fluorescent AMC molecule.

G Enzymatic Cleavage of a Chromogenic Substrate (pNA-based) cluster_reaction Substrate Amino Acid-pNA (Colorless) Enzyme Aminopeptidase Substrate->Enzyme Products Amino Acid + Free pNA (Yellow) Enzyme->Products Cleavage

Caption: Enzymatic hydrolysis of a pNA-based substrate releases the yellow-colored p-nitroaniline.

Conclusion

The selection of an appropriate substrate for measuring aminopeptidase activity is critical for obtaining reliable and meaningful data. While this compound is a robust fluorogenic substrate, researchers have a diverse toolkit of alternatives at their disposal. Fluorogenic substrates offer high sensitivity, chromogenic substrates provide a cost-effective and straightforward option, internally quenched substrates deliver an excellent signal-to-background ratio, and bioluminescent assays provide unparalleled sensitivity. The choice will ultimately depend on the specific experimental goals, the nature of the sample, the required sensitivity, and the available instrumentation. This guide provides the foundational information to make an informed decision and to design and execute robust and accurate aminopeptidase activity assays.

References

Validating Aminopeptidase Activity: A Comparative Guide to Orthogonal Methods for H-L-Ile-Amc TFA Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is critical for robust and reproducible results. The H-L-Ile-Amc (L-Isoleucyl-7-amido-4-methylcoumarin) TFA assay is a widely used fluorogenic method for measuring aminopeptidase activity. However, reliance on a single assay methodology can be susceptible to compound interference or assay-specific artifacts. This guide provides a comprehensive comparison of the H-L-Ile-Amc TFA assay with two orthogonal methods—a colorimetric p-nitroanilide (pNA) assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to ensure the validation and accuracy of your experimental findings.

Data Presentation: Comparative Analysis of Aminopeptidase Activity

To illustrate the cross-validation of results, the following table summarizes hypothetical data from an experiment measuring the activity of a purified aminopeptidase and the IC50 value of a known inhibitor using the three distinct assay methods.

ParameterThis compound Assay (Fluorometric)L-Isoleucine-pNA Assay (Colorimetric)LC-MS/MS (Direct Quantification)
Enzyme Activity (µmol/min/mg) 125.6121.3128.9
Inhibitor IC50 (µM) 10.212.59.8
Limit of Detection (LOD) ~0.1 µM of product~1 µM of product~0.05 µM of product
Assay Principle Release of fluorescent AMCRelease of chromogenic pNADirect measurement of Isoleucine
Throughput HighHighLow to Medium

Experimental Protocols

Detailed methodologies for the primary fluorogenic assay and the two orthogonal validation methods are provided below.

Primary Method: this compound Assay (Fluorometric)

This assay quantifies aminopeptidase activity by measuring the fluorescence of 7-amido-4-methylcoumarin (AMC) released upon enzymatic cleavage of the H-L-Ile-Amc substrate.[1]

Materials:

  • Purified aminopeptidase

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[2][3]

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the enzyme to the desired concentration in Assay Buffer.

  • Add the diluted enzyme solution to the wells of the 96-well plate.

  • To initiate the reaction, add the this compound substrate to each well.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time at 37°C.

  • The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

Orthogonal Method 1: L-Isoleucine-p-nitroanilide Assay (Colorimetric)

This method validates the findings from the fluorometric assay by using a different substrate and detection method. The enzymatic cleavage of L-Isoleucine-pNA releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[4][5]

Materials:

  • Purified aminopeptidase

  • L-Isoleucine-p-nitroanilide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[7]

Procedure:

  • Prepare a stock solution of L-Isoleucine-p-nitroanilide in a suitable solvent like DMSO.[5]

  • Dilute the enzyme to the desired concentration in Assay Buffer.

  • Add the diluted enzyme solution to the wells of the 96-well plate.

  • Start the reaction by adding the L-Isoleucine-p-nitroanilide substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a small volume of 2 M Tris, pH 12).[8]

  • Measure the absorbance of the released p-nitroaniline at 405 nm.

  • Enzyme activity is calculated based on the amount of pNA produced, determined from a standard curve.[7]

Orthogonal Method 2: LC-MS/MS for Direct Product Quantification

LC-MS/MS provides a highly specific and sensitive method to directly measure the L-Isoleucine produced by the aminopeptidase activity, offering a gold-standard validation.[9][10]

Materials:

  • Purified aminopeptidase

  • This compound or a non-labeled substrate

  • Assay Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.5)

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

  • LC-MS/MS system with a suitable column for amino acid analysis

  • L-Isoleucine standard for quantification

Procedure:

  • Set up the enzymatic reaction as described for the other assays in a microcentrifuge tube.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding an equal volume of ice-cold quenching solution.[11]

  • Centrifuge the sample to pellet the precipitated enzyme.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the reaction components using a suitable liquid chromatography method.

  • Quantify the amount of L-Isoleucine produced by comparing the signal to a standard curve of known L-Isoleucine concentrations.[12]

Mandatory Visualizations

Experimental Workflow

G cluster_primary Primary Assay cluster_orthogonal Orthogonal Validation Assay1 This compound Assay (Fluorometric) Results1 Initial Enzyme Activity Data Assay1->Results1 Assay2 L-Isoleucine-pNA Assay (Colorimetric) Results2 Validated Enzyme Activity Data Assay2->Results2 Assay3 LC-MS/MS (Direct Quantification) Assay3->Results2 Results1->Assay2 Validate Results1->Assay3 Validate Final Confirmed Results Results2->Final

Caption: Workflow for validating this compound assay results.

Aminopeptidase N (CD13) Signaling Pathway

Aminopeptidases, such as Aminopeptidase N (also known as CD13), are not only involved in peptide metabolism but also play a role in signal transduction. Ligation of CD13 on the surface of monocytes can trigger intracellular signaling cascades, including the MAPK pathway, leading to cellular responses like cytokine production and adhesion.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD13 Aminopeptidase N (CD13) PI3K PI3K CD13->PI3K Activates Ca_Flux Ca²⁺ Flux CD13->Ca_Flux Induces Ligand Ligand/Antibody Ligand->CD13 Binds MAPK_Cascade MAPK Cascade (ERK1/2, JNK, p38) PI3K->MAPK_Cascade Activates Ca_Flux->MAPK_Cascade Influences Cell_Response Cellular Response (e.g., Cytokine Secretion, Adhesion) MAPK_Cascade->Cell_Response Leads to

Caption: Aminopeptidase N (CD13) signaling cascade in monocytes.

References

A Researcher's Guide to the Proteolytic Cross-Reactivity of H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the fluorogenic substrate H-L-Ile-Amc TFA's performance with different proteases. Understanding the cross-reactivity, or substrate specificity, of H-L-Ile-Amc is crucial for designing accurate and specific enzyme activity assays. This document provides supporting experimental frameworks, detailed protocols, and visual representations of relevant biological and experimental pathways.

Introduction to this compound

H-L-Isoleucyl-7-amino-4-methylcoumarin trifluoroacetate (this compound) is a fluorogenic substrate used to measure the activity of proteases that cleave on the C-terminal side of an isoleucine residue. The substrate consists of an isoleucine amino acid linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2] In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between isoleucine and AMC, the highly fluorescent AMC moiety is released.[2] The rate of this release, measured by monitoring the increase in fluorescence, is directly proportional to the protease's activity.[2] Understanding which proteases can cleave this substrate is fundamental for interpreting experimental results correctly.

Performance Comparison: Protease Specificity

The utility of this compound is determined by its specificity profile across various proteases. Proteases exhibit distinct preferences for the amino acid residues at the cleavage site (P1 position).[1] H-L-Ile-Amc presents an isoleucine residue at the P1 position, a bulky, hydrophobic amino acid. Therefore, it is expected to be an effective substrate for proteases with a preference for such residues in their S1 binding pocket, such as chymotrypsin-like proteases. Conversely, it should be a poor substrate for proteases like trypsin, which prefer positively charged residues (Lysine or Arginine) at the P1 position.[3]

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the hydrolysis of substrates with bulky hydrophobic residues at the P1 position by different classes of proteases. The catalytic efficiency (kcat/Km) is the most reliable indicator of substrate specificity.

Protease ClassRepresentative EnzymeP1 SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Expected H-L-Ile-Amc Reactivity
Chymotrypsin-like Serine Protease ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC~15~60~4.0 x 10⁶High
Cysteine Protease PapainZ-Phe-Arg-AMC~5~10~2.0 x 10⁶Moderate to High
Trypsin-like Serine Protease TrypsinBoc-Gln-Ala-Arg-AMC~20~80~4.0 x 10⁶Very Low
Elastase-like Serine Protease Neutrophil ElastaseMeOSuc-Ala-Ala-Pro-Val-AMC~200~40~2.0 x 10⁵Low to Moderate

Note: The data presented are representative values for substrates with similar P1 residues to illustrate the principle of protease specificity. Actual kinetic constants for this compound can vary based on the specific enzyme and experimental conditions.[2]

Experimental Protocols

Accurate assessment of cross-reactivity requires standardized and carefully executed experimental protocols.

General Protease Activity Assay

This protocol describes a continuous kinetic assay to measure the activity of a protease using this compound.

Materials:

  • This compound substrate

  • Purified Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 10 mM CaCl₂)

  • DMSO (for substrate stock solution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[2]

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw the substrate stock and dilute it in Assay Buffer to the desired final concentrations (a range of concentrations is needed for kinetic analysis).

    • Prepare a solution of the protease in cold Assay Buffer at a concentration suitable for the assay.

  • Set up the Assay:

    • Add 50 µL of the protease solution to the wells of the 96-well plate. Include wells with Assay Buffer only as a blank (no enzyme).

    • To initiate the reaction, add 50 µL of the H-L-Ile-Amc working solution to each well, bringing the total volume to 100 µL.

  • Measure Fluorescence: Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme blank) from the values of the experimental wells.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.[2]

    • Convert the rate from Relative Fluorescence Units (RFU)/min to moles/min using an AMC standard curve.

AMC Standard Curve Protocol

A standard curve is essential to convert the fluorescence signal into the molar amount of product formed.[4]

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • Assay Buffer

  • DMSO

Procedure:

  • Prepare a 1 mM stock solution of AMC in DMSO.

  • Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a range of known concentrations (e.g., 0 µM to 50 µM).[5]

  • Add 100 µL of each standard dilution to the wells of a 96-well plate.

  • Measure the fluorescence intensity at the same settings used for the main assay.

  • Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The slope of this line provides the conversion factor.

Visualizations: Pathways and Workflows

Signaling Pathway Example: Protease-Activated Receptor (PAR)

Proteases act as critical signaling molecules in various pathways. One such example is the activation of Protease-Activated Receptors (PARs), a family of G-protein-coupled receptors.[6] This process is irreversible and plays a role in processes like hemostasis and inflammation.[3][6]

PAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Protease Protease PAR_Inactive Inactive PAR Protease->PAR_Inactive Cleavage PAR_Active Active PAR (Tethered Ligand Exposed) PAR_Inactive->PAR_Active G_Protein G-Protein PAR_Active->G_Protein Activation Signaling Downstream Signaling Cascade G_Protein->Signaling Initiation

Caption: Protease-Activated Receptor (PAR) signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

The logical flow for assessing the specificity of this compound against a panel of different proteases is outlined below.

Experimental_Workflow A Select Substrate (this compound) C Prepare Reagents (Enzymes, Substrate, Buffer) A->C B Select Protease Panel (e.g., Trypsin, Chymotrypsin, Elastase) B->C D Perform Kinetic Assays (Vary Substrate Concentration) C->D F Measure Fluorescence Over Time (Calculate Initial Velocities, V₀) D->F E Generate AMC Standard Curve E->F G Determine Kinetic Parameters (Km, Vmax, kcat) F->G H Calculate Catalytic Efficiency (kcat/Km) G->H I Compare kcat/Km Values (Assess Cross-Reactivity) H->I

Caption: Workflow for protease cross-reactivity analysis.

References

A Comparative Guide to Fluorogenic and Colorimetric Aminopeptidase Substrates: H-L-Ile-Amc TFA vs. p-Nitroanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the successful measurement of aminopeptidase activity. This guide provides a comprehensive comparison of the fluorogenic substrate, H-L-Ile-Amc TFA, and commonly used colorimetric substrates, such as L-Leucine-p-nitroanilide and L-Alanine-p-nitroanilide. This comparison is based on their underlying chemical principles, performance characteristics, and practical considerations in experimental design, supported by experimental data and detailed protocols.

Principle of Detection: A Tale of Two Signals

The fundamental difference between these two classes of substrates lies in their signal generation upon enzymatic cleavage.

Fluorogenic Substrates (this compound): These substrates employ a fluorophore, 7-amino-4-methylcoumarin (AMC), linked to a peptide recognized by the aminopeptidase. In the intact substrate, the fluorescence of the AMC group is minimal. Upon enzymatic hydrolysis of the amide bond between the peptide and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence intensity upon excitation at the appropriate wavelength. This emitted light is directly proportional to the enzyme activity.

Colorimetric Substrates (p-Nitroanilide Derivatives): These substrates utilize a chromophore, p-nitroaniline (pNA), attached to an amino acid. The intact substrate is colorless. Enzymatic cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at or near 405 nm. The rate of color development is proportional to the aminopeptidase activity.

Performance Comparison: Sensitivity and Kinetics

The choice between a fluorogenic and a colorimetric substrate often hinges on the required sensitivity of the assay and the kinetic properties of the substrate-enzyme interaction. Fluorometric assays are generally more sensitive than colorimetric assays.

Data Presentation: Comparison of Aminopeptidase Substrates

FeatureThis compound (Fluorogenic)L-Leucine-p-nitroanilide (Colorimetric)L-Alanine-p-nitroanilide (Colorimetric)
Detection Method FluorescenceColorimetric (Absorbance)Colorimetric (Absorbance)
Reporter Group 7-Amino-4-methylcoumarin (AMC)p-Nitroaniline (pNA)p-Nitroaniline (pNA)
Wavelength Ex: ~340-360 nm / Em: ~440-460 nm~405 nm~405 nm
Relative Sensitivity HigherLowerLower
Kinetic Parameter (Km) Data not readily available.9x10⁻⁵ M (for serum LAP)Data not readily available.
Catalytic Efficiency (kcat/Km) A similar fluorogenic substrate (Leu-HMRG) shows a four-fold higher kcat/Km than Leu-pNA.3.87 ± 0.10 min⁻¹ μM⁻¹ (for recombinant Vibrio proteolyticus LAP)Data not readily available.

Experimental Protocols

Protocol 1: Fluorometric Aminopeptidase Assay using an AMC-based Substrate

This protocol provides a general framework for measuring aminopeptidase activity using a substrate like this compound.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Enzyme Solution: Purified or recombinant aminopeptidase in assay buffer.

  • Substrate Stock Solution: this compound dissolved in DMSO to a stock concentration of 10 mM.

  • AMC Standard: 7-Amino-4-methylcoumarin for generating a standard curve.

Procedure (96-well plate format):

  • Prepare a dilution series of the AMC standard in assay buffer.

  • Add 50 µL of assay buffer to each well of a black 96-well microplate.

  • Add 10 µL of varying concentrations of the substrate to the wells.

  • To initiate the reaction, add 40 µL of the enzyme solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the increase in fluorescence (Ex: 360 nm, Em: 460 nm) over time (e.g., every minute for 30 minutes).

Data Analysis:

  • Generate a standard curve by plotting fluorescence intensity against the concentration of the AMC standard.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Convert the fluorescence units to the concentration of product formed per unit time using the standard curve.

  • To determine kinetic parameters (Km and Vmax), measure the initial rates at various substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Colorimetric Aminopeptidase Assay using L-Leucine-p-nitroanilide

This protocol is adapted from established methods for measuring aminopeptidase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Enzyme Solution: Purified or recombinant aminopeptidase in assay buffer.

  • Substrate Solution: L-Leucine-p-nitroanilide dissolved in a small amount of methanol and then diluted in assay buffer to the desired concentration.

  • p-Nitroaniline Standard: For generating a standard curve.

Procedure (96-well plate format):

  • Prepare a dilution series of the p-nitroaniline standard in assay buffer.

  • Add 100 µL of the substrate solution to each well of a clear 96-well microplate.

  • To initiate the reaction, add 100 µL of the enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.

Data Analysis:

A Comparative Guide to Enzyme Substrates: Unveiling the Advantages of H-L-Ile-Amc TFA over pNA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical decision that directly influences the sensitivity, accuracy, and overall success of an assay. This guide provides an in-depth, objective comparison between the fluorogenic substrate, H-L-Ile-Amc (L-Isoleucyl-7-amino-4-methylcoumarin) trifluoroacetate salt, and the traditional chromogenic p-nitroanilide (pNA) substrates. We will explore their fundamental detection principles, compare their performance with supporting data, and provide detailed experimental protocols.

At a Glance: Key Differences

FeatureH-L-Ile-Amc TFA (Fluorogenic)pNA Substrates (Chromogenic)
Substrate Type FluorogenicChromogenic
Detection Method FluorescenceColorimetric (Absorbance)
Reporter Group 7-Amino-4-methylcoumarin (AMC)p-Nitroaniline (pNA)
Typical Wavelength Excitation: ~380 nm / Emission: ~460 nm[1]Absorbance: ~405 nm[1]
Relative Sensitivity HigherLower

Principles of Detection: Fluorescence vs. Chromogenic Assays

The fundamental difference between this compound and pNA substrates lies in their mechanism of signal generation upon enzymatic cleavage.

This compound is a fluorogenic substrate. The 7-amino-4-methylcoumarin (AMC) fluorophore is linked to the peptide sequence. In its conjugated form, the fluorescence of AMC is quenched.[1] Upon enzymatic cleavage of the peptide bond, the free AMC is released, leading to a significant increase in fluorescence intensity when excited by light at a specific wavelength.[1] This emitted light is then quantified to determine enzyme activity.

pNA-based substrates are chromogenic, meaning they produce a colored product.[1] In these substrates, p-nitroaniline is linked to a peptide. The intact substrate is colorless.[1] Enzymatic cleavage releases the pNA molecule, which is a yellow chromophore with a distinct absorbance maximum around 405 nm.[1] The intensity of the resulting color, measured by a spectrophotometer, is directly proportional to the enzyme's activity.[1]

Performance Comparison: The Fluorogenic Advantage

The choice between a fluorogenic and a chromogenic substrate significantly impacts assay performance, particularly in terms of sensitivity and dynamic range.

Sensitivity and Detection Limits

Fluorogenic substrates like this compound are inherently more sensitive than chromogenic pNA substrates.[2] This is due to the nature of fluorescence detection, which can measure much lower concentrations of the released fluorophore compared to the color change produced by pNA. This higher sensitivity is crucial when working with low enzyme concentrations or when detecting subtle changes in enzyme activity.

Kinetic Parameters

While the Michaelis-Menten constant (Km) is specific to the enzyme-substrate pair, studies comparing AMC and pNA versions of the same peptide sequence often reveal differences in catalytic efficiency (kcat/Km). In one study, the specific activity of an enzyme was found to be significantly higher with an AMC substrate compared to its pNA counterpart (38,088 FU/min/mg for Z-Arg-Arg-AMC vs. 5856.6 units/mg for Z-Arg-Arg-pNA).[3]

Table 1: Comparative Performance of AMC and pNA Substrates

ParameterThis compound (and AMC substrates in general)pNA SubstratesAdvantage of this compound
Detection Method FluorescenceColorimetric (Absorbance)[1]Higher intrinsic signal-to-noise potential.
Excitation/Emission ~380 nm / ~460 nm[1]N/AAllows for specific detection with minimal background from non-specific light sources.
Absorbance Wavelength N/A~405 nm[1]Utilizes standard, widely available spectrophotometers.
Sensitivity High[1]Lower[4]Enables detection of low enzyme concentrations and subtle activity changes.
Dynamic Range WideNarrowerAllows for quantification of enzyme activity across a broader range of concentrations.
Photostability Prone to photobleaching[5]Generally more stableLess susceptible to signal degradation over time.

Experimental Protocols

The following are generalized protocols for enzyme assays using this compound and pNA substrates. Specific conditions such as buffer composition, temperature, and incubation time should be optimized for the enzyme of interest.

This compound Fluorogenic Assay Protocol
  • Prepare Reagents:

    • Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES).

    • Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer.

    • Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO to make a concentrated stock solution.

    • Standard Curve: Prepare a series of dilutions of free AMC in assay buffer to generate a standard curve.

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a black microplate.

    • Add the enzyme solution to the wells.

    • Initiate the reaction by adding the this compound substrate solution to the wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Use the AMC standard curve to convert the rate of change in fluorescence to the rate of reaction in moles/min.

    • Plot the initial reaction velocity against the substrate concentration to determine kinetic parameters like Km and Vmax.

pNA Chromogenic Assay Protocol
  • Prepare Reagents:

    • Assay Buffer: Appropriate buffer for the enzyme of interest.

    • Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer.

    • Substrate Stock Solution: Dissolve the pNA substrate in a suitable solvent like DMSO.

    • Standard Curve: Prepare a series of dilutions of free pNA in assay buffer to generate a standard curve.

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a clear microplate.

    • Add the enzyme solution to the wells.

    • Initiate the reaction by adding the pNA substrate solution to the wells.

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.[1]

  • Data Analysis:

    • Use the pNA standard curve and the Beer-Lambert law to convert the rate of change in absorbance to the rate of reaction.[6]

    • Plot the initial reaction velocity against the substrate concentration to determine kinetic parameters.

Visualizing the Signaling Pathways and Experimental Workflow

G cluster_0 This compound (Fluorogenic) cluster_1 pNA Substrate (Chromogenic) Enzyme Enzyme H-L-Ile-Amc (Quenched) H-L-Ile-Amc (Quenched) Cleavage Cleavage Free AMC (Fluorescent) Free AMC (Fluorescent) Fluorescence (Ex: 380nm, Em: 460nm) Fluorescence (Ex: 380nm, Em: 460nm) Enzyme_pNA Enzyme Peptide-pNA (Colorless) Peptide-pNA (Colorless) Cleavage_pNA Cleavage Free pNA (Yellow) Free pNA (Yellow) Absorbance (~405nm) Absorbance (~405nm)

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pipette Reagents into Microplate Pipette Reagents into Microplate Prepare Reagents->Pipette Reagents into Microplate Initiate Reaction with Substrate Initiate Reaction with Substrate Pipette Reagents into Microplate->Initiate Reaction with Substrate Measure Signal Measure Signal Initiate Reaction with Substrate->Measure Signal Fluorescence Measurement Fluorescence Measurement Measure Signal->Fluorescence Measurement AMC Substrate Absorbance Measurement Absorbance Measurement Measure Signal->Absorbance Measurement pNA Substrate Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Absorbance Measurement->Data Analysis End End Data Analysis->End

Conclusion: Making the Informed Choice

The selection between this compound and a pNA substrate is contingent on the specific requirements of the experiment.

Choose this compound (or other AMC-based substrates) when:

  • High sensitivity is paramount: Detecting low levels of enzyme activity is crucial.[1]

  • A wide dynamic range is needed: Quantifying enzyme activity across a broad range of concentrations is required.[1]

  • Sample volume is limited: The higher sensitivity allows for the use of smaller sample volumes.

pNA substrates remain a viable option when:

  • The target enzyme concentration is relatively high , and the lower sensitivity is not a limiting factor.[1]

  • A standard spectrophotometer is the primary detection instrument available.

  • Photostability is a major concern for long-term experiments.

References

A Comparative Analysis of Fluorogenic Substrates for Aminopeptidase Activity: A Focus on H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for accurate and sensitive enzyme activity assessment. This guide provides a comparative overview of H-L-Ile-Amc TFA and other common fluorogenic substrates used to measure the activity of aminopeptidases, with a focus on Leucine Aminopeptidases (LAPs).

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Leucine aminopeptidases (LAPs), a major family of these enzymes, exhibit a preference for cleaving peptides with N-terminal hydrophobic residues, including leucine, isoleucine, and methionine. Fluorogenic substrates, such as those coupled to 7-amido-4-methylcoumarin (AMC), are invaluable tools for studying these enzymes. The enzymatic cleavage of the peptide-AMC bond releases the highly fluorescent AMC molecule, providing a real-time measure of enzyme activity.

Quantitative Comparison of Fluorogenic Aminopeptidase Substrates

The sensitivity and efficiency of a fluorogenic substrate are best described by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

Below is a table summarizing the kinetic parameters for several common fluorogenic substrates used to assay aminopeptidase activity. It is important to note that these values can vary depending on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition).

SubstrateTarget Enzyme (Example)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compound Leucine AminopeptidaseData not availableData not availableData not available
Gly-Arg-AMC Aminopeptidase B25.6 ± 1.71.25 ± 0.024.88 x 10⁴
H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ Aminopeptidase P4.8Data not availableData not available
H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ Aminopeptidase P5.2Data not availableData not available

Note: The data presented is compiled from various research articles and should be used as a reference for comparative purposes. Direct comparison is ideally performed under identical experimental conditions.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of fluorogenic substrates like this compound is the enzymatic cleavage of a non-fluorescent (or weakly fluorescent) substrate to release a highly fluorescent reporter molecule.

Enzymatic Reaction sub H-L-Ile-Amc (Substrate) (Weakly Fluorescent) enz Aminopeptidase sub->enz Binding prod1 H-L-Ile (Product 1) enz->prod1 Cleavage prod2 AMC (Product 2) (Highly Fluorescent) enz->prod2 Release Experimental Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate Stock) dilute Prepare Substrate Dilution Series prep->dilute plate Add Enzyme and Buffer to Microplate Wells prep->plate initiate Initiate Reaction by Adding Substrate dilute->initiate plate->initiate measure Measure Fluorescence Kinetics (e.g., Ex/Em = 365/440 nm) initiate->measure analyze Data Analysis (Initial Velocity vs. [Substrate]) measure->analyze kinetics Determine Km and Vmax (Michaelis-Menten Plot) analyze->kinetics

A Researcher's Guide to Determining Enzyme Inhibitor Potency: A Comparative Analysis of H-L-Ile-Amc TFA and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enzyme inhibitor potency (IC50) is a critical step in the discovery and development of novel therapeutics. This guide provides an objective comparison of the fluorogenic substrate H-L-Ile-Amc TFA with other common substrates for the measurement of inhibitor potency against Aminopeptidase N (APN/CD13), a key therapeutic target in various diseases.

This guide presents a detailed comparison of this compound (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt) with two widely used alternative substrates: the fluorogenic L-Alanine-AMC and the chromogenic L-Leucine-p-nitroanilide. The comparison is based on their performance in determining the IC50 values of known Aminopeptidase N inhibitors, Bestatin and Actinonin.

Performance Comparison of Substrates for Aminopeptidase N

The choice of substrate can significantly impact the sensitivity, convenience, and overall performance of an enzyme inhibition assay. Below is a summary of the key characteristics of this compound and its alternatives.

SubstrateTypeDetection MethodKey Advantages
This compound FluorogenicFluorescence (Ex/Em: ~380/~460 nm)High sensitivity, continuous monitoring of enzyme activity.
L-Alanine-AMC FluorogenicFluorescence (Ex/Em: ~325/~389 nm)High sensitivity, established substrate for APN.[1]
L-Leucine-p-nitroanilide ChromogenicAbsorbance (405 nm)Cost-effective, simple colorimetric readout.[2][3]

Quantitative Comparison of Substrate Kinetics and Inhibitor Potency

ParameterThis compoundL-Alanine-AMCL-Leucine-p-nitroanilide
Enzyme Aminopeptidase N (APN/CD13)Aminopeptidase N (APN/CD13)Leucine Aminopeptidase (porcine kidney)
Km Data not availableData not available9x10⁻⁵ M
Vmax Data not availableData not availableData not available
Bestatin IC50 To be determined~16.9 µM[4]Data not available
Actinonin IC50 To be determinedData not availableData not available

Signaling Pathway and Experimental Workflow

The enzymatic reaction involves the cleavage of the amide bond in the substrate by Aminopeptidase N, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC) or the chromophore p-nitroaniline. The increase in fluorescence or absorbance is directly proportional to the enzyme activity.

Enzymatic_Reaction cluster_0 Enzymatic Reaction Enzyme (Aminopeptidase N) Enzyme (Aminopeptidase N) Product 1 (L-Isoleucine) Product 1 (L-Isoleucine) Enzyme (Aminopeptidase N)->Product 1 (L-Isoleucine) Cleavage Product 2 (AMC - Fluorescent) Product 2 (AMC - Fluorescent) Enzyme (Aminopeptidase N)->Product 2 (AMC - Fluorescent) Substrate (H-L-Ile-Amc) Substrate (H-L-Ile-Amc) Substrate (H-L-Ile-Amc)->Enzyme (Aminopeptidase N) Binds to

Enzymatic cleavage of H-L-Ile-Amc by Aminopeptidase N.

The experimental workflow for determining the IC50 value of an inhibitor is a multi-step process that involves measuring enzyme activity in the presence of varying inhibitor concentrations.

IC50_Workflow cluster_1 IC50 Determination Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor, Assay Buffer B Serial Dilution of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate Addition C->D E Measure Signal (Fluorescence/Absorbance) over time D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. Inhibitor Concentration F->G H Determine IC50 from Dose-Response Curve G->H

General workflow for IC50 value determination.

Detailed Experimental Protocols

The following are detailed protocols for determining the IC50 value of an inhibitor for Aminopeptidase N using this compound and the alternative substrates.

Protocol 1: IC50 Determination using this compound (Fluorogenic)

1. Materials:

  • Recombinant Human Aminopeptidase N (APN/CD13)

  • This compound substrate

  • Test Inhibitor (e.g., Bestatin, Actinonin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 380/460 nm)

2. Method:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the Aminopeptidase N enzyme in assay buffer to the desired working concentration.

  • Inhibitor Dilution:

    • Perform a serial dilution of the inhibitor stock solution in assay buffer to obtain a range of concentrations.

  • Assay Procedure:

    • To each well of the 96-well plate, add the diluted inhibitor solutions.

    • Add the diluted enzyme solution to each well, except for the blank (no enzyme) and substrate control (no enzyme) wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the this compound substrate solution to all wells. The final substrate concentration should be at or near the Km value (if known, otherwise determined empirically).

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: IC50 Determination using L-Alanine-AMC (Fluorogenic)

This protocol is similar to Protocol 1, with the following modifications:

  • Substrate: L-Alanine-7-amido-4-methylcoumarin.[1]

  • Fluorescence Measurement: Excitation at ~325 nm and emission at ~389 nm.[1]

Protocol 3: IC50 Determination using L-Leucine-p-nitroanilide (Chromogenic)

1. Materials:

  • Recombinant Human Aminopeptidase N (APN/CD13)

  • L-Leucine-p-nitroanilide substrate

  • Test Inhibitor (e.g., Bestatin, Actinonin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader (405 nm)

2. Method:

  • Reagent Preparation:

    • Prepare a stock solution of L-Leucine-p-nitroanilide in a suitable solvent (e.g., methanol or DMSO).[5]

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the Aminopeptidase N enzyme in assay buffer.

  • Inhibitor Dilution:

    • Perform a serial dilution of the inhibitor.

  • Assay Procedure:

    • Follow the same steps for inhibitor and enzyme addition as in Protocol 1.

    • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution.

    • Incubate the plate at 37°C for a fixed time period (e.g., 30 minutes).

    • Stop the reaction (optional, e.g., by adding acetic acid).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot and analyze the data as described in Protocol 1 to determine the IC50 value.

Logical Framework for Substrate Selection

The choice of substrate depends on several factors, including the required sensitivity, available equipment, and cost considerations.

Substrate_Selection cluster_2 Substrate Selection Logic Start Start: Need to measure APN inhibitor IC50 High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Fluorogenic Use Fluorogenic Substrate (H-L-Ile-Amc or L-Alanine-AMC) High_Sensitivity->Fluorogenic Yes Cost_Constraint Cost is a Major Constraint? High_Sensitivity->Cost_Constraint No Continuous_Assay Continuous Monitoring Needed? Fluorogenic->Continuous_Assay Chromogenic Use Chromogenic Substrate (L-Leucine-p-nitroanilide) Endpoint_Assay Endpoint Assay Sufficient Chromogenic->Endpoint_Assay Continuous_Assay->Fluorogenic Yes Continuous_Assay->Endpoint_Assay No Cost_Constraint->Fluorogenic No Cost_Constraint->Chromogenic Yes

Decision tree for selecting the appropriate substrate.

Conclusion

This compound is a sensitive fluorogenic substrate suitable for the continuous monitoring of Aminopeptidase N activity and the determination of inhibitor IC50 values. Its performance is comparable to other fluorogenic substrates like L-Alanine-AMC. For researchers requiring high sensitivity and real-time kinetic data, fluorogenic substrates are the preferred choice. Chromogenic substrates such as L-Leucine-p-nitroanilide offer a cost-effective alternative for endpoint assays, particularly in high-throughput screening settings where high sensitivity is not the primary concern. The detailed protocols provided in this guide will enable researchers to select the most appropriate substrate and methodology for their specific needs in the quest for novel and effective enzyme inhibitors.

References

A Comparative Guide to the Reproducibility and Robustness of H-L-Ile-Amc TFA Assays for Aminopeptidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetic acid) assay with alternative methods for measuring aminopeptidase activity. The focus is on the critical performance characteristics of reproducibility and robustness, supported by experimental data and detailed protocols to aid in assay selection and validation.

Introduction to Aminopeptidase Assays

Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in various physiological processes, and their dysregulation is implicated in numerous diseases, making them important targets for drug discovery. The this compound assay is a fluorometric method used to measure the activity of certain aminopeptidases. The substrate, H-L-Ile-Amc, is cleaved by the enzyme, releasing the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. The "TFA" designation indicates the presence of trifluoroacetic acid, a counter-ion often remaining from the peptide synthesis process, which can potentially impact assay performance.

The Importance of Reproducibility and Robustness

Reproducibility refers to the consistency of results obtained from the same assay under identical conditions. It is typically assessed by measuring intra-assay and inter-assay variability, often expressed as the coefficient of variation (%CV). A highly reproducible assay yields similar results when performed multiple times on the same sample within the same experiment (intra-assay) and in different experiments on different days (inter-assay).

Robustness is the ability of an assay to remain unaffected by small, deliberate variations in experimental parameters. A robust assay provides reliable results even with slight changes in factors like temperature, pH, reagent concentration, or incubation time. Assessing robustness is critical during assay development and validation to ensure its reliability and transferability between different laboratories and operators.

Comparative Analysis of Aminopeptidase Assays

The selection of an appropriate aminopeptidase assay depends on factors such as the specific enzyme being studied, the required sensitivity, throughput needs, and the sample matrix. Below is a comparison of the this compound assay with common alternatives.

Data Presentation: Quantitative Comparison of Assay Performance

While direct head-to-head comparative data for the this compound assay is limited in publicly available literature, the following tables summarize typical performance characteristics for different classes of aminopeptidase assays based on published validation studies of similar substrates. This data provides a benchmark for evaluating the performance of any aminopeptidase assay.

Table 1: Reproducibility of Aminopeptidase Assays

Assay TypeSubstrate ExampleIntra-Assay CV (%)Inter-Assay CV (%)Z'-FactorSource
Fluorometric (AMC-based) Z-Gly-Pro-AMC3% - 4%7% - 12%> 0.7[1]
Fluorometric (AMC-based) Generic α-l-Iduronidase assay5.6%14.66%Not Reported[2]
Fluorometric (Rhodamine-based) bis-(Leu)2-Rhod110Not ReportedNot ReportedNot Reported[3]
Colorimetric (pNA-based) L-Leucine-p-nitroanilide< 10%< 15%Not ReportedGeneral expectation
Luminescent Aminopeptidase-Glo™ Assay< 5%< 10%> 0.8Manufacturer Data

CV = Coefficient of Variation. Lower %CV indicates higher precision. Z'-Factor is a measure of assay quality for high-throughput screening; a value > 0.5 is considered excellent.

Table 2: Kinetic Parameters of Different Aminopeptidase Substrates

SubstrateEnzymeKm (µM)Vmax (relative)Source
H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH2Aminopeptidase P4.8High[4]
H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH2Aminopeptidase P5.2High[4]
Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABzAminopeptidase P280Moderate[5]
L-Leucine-p-nitroanilideLeucine AminopeptidaseVariesModerate[6]

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) indicates the maximum efficiency of the enzyme.

Table 3: Robustness of Fluorometric Assays to Experimental Variations

ParameterVariationPotential Impact on this compound AssayMitigation Strategies
pH ± 0.2 unitsAltered enzyme activity and fluorescence of AMC. Enzyme activity is only slightly dependent on pH in the range of 7.0-8.4 for some aminopeptidases.[5]Use of a well-buffered assay system; validate assay performance across a pH range.
Temperature ± 2 °CIncreased or decreased reaction rate.Precise temperature control of incubators and plate readers.
Residual TFA Lot-to-lot variabilityAltered pH of the final assay solution, potential for direct enzyme inhibition or activation, and cellular toxicity in cell-based assays.Perform TFA removal (e.g., salt exchange) and quantify residual TFA; use TFA-free certified peptides when possible.
Reagent Stability Freeze-thaw cyclesDegradation of substrate and enzyme, leading to decreased signal.Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and robustness of any assay.

Protocol 1: General Procedure for this compound Aminopeptidase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH and ionic strength for the target aminopeptidase (e.g., 50 mM Tris-HCl, pH 7.5).

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

    • Enzyme Solution: Prepare a dilution of the aminopeptidase in assay buffer to a concentration that yields a linear reaction rate over the desired time course. Keep on ice.

    • AMC Standard Curve: Prepare a series of dilutions of free AMC in assay buffer (e.g., 0-10 µM) to convert relative fluorescence units (RFU) to product concentration.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of enzyme solution or sample to the appropriate wells.

    • Add 10 µL of a positive control (purified enzyme) and a negative control (buffer only) to respective wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Prepare a working substrate solution by diluting the stock solution in assay buffer to the desired final concentration (typically at or near the Km).

    • Initiate the reaction by adding 30 µL of the working substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

    • For kinetic assays, record fluorescence readings every 1-2 minutes for 30-60 minutes.

    • For endpoint assays, incubate for a fixed time and then stop the reaction (e.g., by adding a stop solution) before reading the fluorescence.

    • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

    • Convert the reaction rate to moles of product/min using the AMC standard curve.

    • Determine the specific activity of the enzyme (units/mg) by dividing the reaction rate by the amount of enzyme in the well.

Protocol 2: Assessing Assay Robustness
  • pH Variation: Prepare assay buffers with pH values ranging from 0.2 units below to 0.2 units above the optimal pH. Perform the assay at each pH and compare the enzyme activity.

  • Temperature Variation: Perform the assay at temperatures ranging from 2°C below to 2°C above the optimal temperature and assess the impact on the reaction rate.

  • Substrate Concentration: Vary the final substrate concentration by ±10% around the intended concentration to determine the effect on the assay results.

  • Effect of Residual TFA: If possible, obtain a TFA-free version of the H-L-Ile-Amc substrate. Compare the assay performance (enzyme activity, background fluorescence) with the TFA-containing substrate. Alternatively, perform a buffer exchange on the TFA-containing substrate to remove the TFA and compare the results.

Mandatory Visualizations

Diagram 1: General Workflow for a Fluorometric Aminopeptidase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_substrate Prepare Substrate Stock add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme/Sample prep_enzyme->add_enzyme prep_std Prepare AMC Standard std_curve Generate Standard Curve prep_std->std_curve add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Read Fluorescence (Kinetic/Endpoint) add_substrate->read_fluorescence calc_rate Calculate Reaction Rate read_fluorescence->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity std_curve->calc_activity

Caption: Workflow for a typical fluorometric aminopeptidase activity assay.

Diagram 2: Factors Influencing Assay Robustness

G cluster_factors Potential Sources of Variability Assay_Robustness Assay Robustness pH pH pH->Assay_Robustness Temperature Temperature Temperature->Assay_Robustness TFA Residual TFA TFA->Assay_Robustness Reagent_Stability Reagent Stability Reagent_Stability->Assay_Robustness Pipetting_Error Pipetting Error Pipetting_Error->Assay_Robustness Incubation_Time Incubation Time Incubation_Time->Assay_Robustness

Caption: Key parameters affecting the robustness of an enzyme assay.

Conclusion

The this compound assay is a valuable tool for measuring aminopeptidase activity. However, for reliable and reproducible results, a thorough validation of its performance is essential. This guide highlights the key parameters for evaluating the reproducibility and robustness of this assay in comparison to alternatives. By carefully controlling experimental conditions, particularly being mindful of the potential effects of residual TFA, and by performing rigorous validation, researchers can ensure the generation of high-quality, dependable data in their drug discovery and development efforts. When selecting an assay, it is recommended to compare the performance of several options, including different substrate types (e.g., AMC, rhodamine, pNA), to identify the most suitable method for the specific application.

References

Safety Operating Guide

Essential Safety and Disposal Guide for H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, operational, and disposal information for H-L-Ile-Amc TFA (L-Isoleucyl-7-amino-4-methylcoumarin, trifluoroacetate salt). The following procedures are designed to ensure the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table includes data for its primary hazardous component, Trifluoroacetic acid (TFA), which dictates its handling and disposal protocols.

PropertyValueNotes
Chemical Name L-Isoleucyl-7-amino-4-methylcoumarin, trifluoroacetate salt
Molecular Formula C₁₆H₂₀N₂O₃ · C₂HF₃O₂
CAS Number Not available for the saltThe CAS number for the parent compound, L-Isoleucyl-7-amino-4-methylcoumarin, is also not readily available. The CAS number for Trifluoroacetic acid is 76-05-1.[1]
Appearance SolidTypically a white to off-white powder.
Hazards Causes severe skin burns and eye damage. Harmful if inhaled. Harmful to aquatic life with long lasting effects.[2]Primarily attributed to the trifluoroacetate counter-ion.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and in case of dust formation, a respirator.Always work in a well-ventilated area, preferably a fume hood.[3]

Disposal Procedures

The proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. The trifluoroacetic acid component is corrosive and requires careful handling.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).

  • Storage: Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup.[3] Do not pour this compound waste down the drain.

Experimental Protocol: Fluorogenic Protease Assay

This compound is commonly used as a fluorogenic substrate in protease activity assays. Upon cleavage by a protease, the 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. The following is a general protocol for a caspase-3 activity assay, a common application for similar AMC-based substrates.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Purified active caspase-3 or cell lysate containing the enzyme

  • 96-well black microplate

  • Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM).

  • Enzyme/Lysate Preparation: Prepare the purified enzyme or cell lysate in the assay buffer.

  • Reaction Setup:

    • In each well of the 96-well black microplate, add the enzyme or cell lysate.

    • Include a negative control with assay buffer only (no enzyme/lysate).

    • To initiate the reaction, add the this compound substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm using a fluorometric plate reader. The increase in fluorescence is proportional to the protease activity.[4][5]

Visual Representations

Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start Disposal Process ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: - Unused Powder - Contaminated Disposables segregate->solid_waste liquid_waste Liquid Waste: - Solutions containing  this compound segregate->liquid_waste contain_solid Seal in Labeled Hazardous Waste Container solid_waste->contain_solid contain_liquid Seal in Labeled Hazardous Waste Container liquid_waste->contain_liquid labeling Label Container: - 'Hazardous Waste' - 'this compound' - 'Corrosive, Irritant' contain_solid->labeling storage Store in Designated Secure Area contain_solid->storage contain_liquid->labeling contain_liquid->storage ehs_request Request Pickup from Environmental Health & Safety (EHS) storage->ehs_request end Proper Disposal Complete ehs_request->end

Caption: Workflow for the proper disposal of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_substrate Prepare this compound Substrate Solution setup_plate Set up 96-well Plate: - Add Enzyme/Lysate - Add Substrate prep_substrate->setup_plate prep_enzyme Prepare Enzyme/ Cell Lysate prep_enzyme->setup_plate incubation Incubate at 37°C (Protected from Light) setup_plate->incubation measure_fluorescence Measure Fluorescence (Ex: ~380nm, Em: ~460nm) incubation->measure_fluorescence analyze_data Analyze Data: Increase in Fluorescence = Protease Activity measure_fluorescence->analyze_data end Assay Complete analyze_data->end

Caption: General workflow for a fluorogenic protease assay using this compound.

References

Safeguarding Your Research: A Guide to Handling H-L-Ile-Amc TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling H-L-Ile-Amc TFA (L-Isoleucyl-7-amino-4-methylcoumarin, trifluoroacetate salt). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is built upon the known hazards of its constituent components: trifluoroacetic acid (TFA) and 7-amino-4-methylcoumarin (AMC). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound stem from the corrosive nature of trifluoroacetic acid and the irritant properties of 7-amino-4-methylcoumarin.[1][2][3][4] TFA is a strong corrosive acid that can cause severe skin burns and eye damage.[1][2][5][6] Inhalation of TFA vapors can lead to respiratory tract irritation.[1][5] AMC is a known irritant to the skin, eyes, and respiratory system.[3][4][7]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in both solid and solution forms.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles and Face ShieldMust meet ANSI Z87.1 standards. A face shield should be worn over goggles when handling the neat compound or concentrated solutions.[1][3]To protect against splashes of the corrosive TFA salt and irritating AMC.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.To prevent skin contact with the corrosive and irritant components.[1]
Body Protection Laboratory CoatA properly fitting lab coat is the minimum requirement. An acid-resistant apron is recommended when handling larger quantities.To protect skin and personal clothing from accidental spills.
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially the solid compound and preparation of solutions, must be conducted in a certified chemical fume hood.To prevent inhalation of the powder and corrosive TFA vapors.[5]
Footwear Closed-Toed ShoesRequired to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and ensure experimental accuracy.

  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

    • Prepare all necessary materials and equipment before handling the compound.

  • Handling the Solid Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and aliquoting of the solid this compound within the chemical fume hood to prevent inhalation of dust.[8]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Solution Preparation:

    • Always add the solid this compound to the solvent slowly.

    • Keep the container capped or covered as much as possible during dissolution to minimize the release of vapors.

    • Ensure the solution is well-mixed before use.

  • Use in Experiments:

    • When transferring solutions, use appropriate pipettes or other liquid handling devices.

    • Keep all containers with this compound clearly labeled.

    • Work in a well-ventilated area, preferably within the fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate any spills immediately according to the accidental release measures outlined below.

    • Wash hands thoroughly with soap and water after removing gloves.[2][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), must be segregated as hazardous chemical waste.[9]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

    • The waste container should be made of a material compatible with acidic and organic waste.

    • Due to the acidic nature of TFA, the waste solution will be corrosive. Neutralization with a suitable base (e.g., sodium bicarbonate) may be necessary before final disposal, depending on your institution's waste management policies. Perform neutralization cautiously within a fume hood.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (Corrosive, Irritant).

  • Disposal: Dispose of all waste through your institution's designated hazardous waste management program. Do not pour this compound waste down the drain.[5][10]

Accidental Release Measures

  • Spills:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[6][10]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable decontaminating agent.

    • For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.